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  • Product: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
  • CAS: 118200-96-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical indus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its trifunctional nature—comprising a stereodefined tertiary epoxide, a primary carbon for nucleophilic attack, and a crystalline 4-nitrobenzoate handle—makes it a versatile synthon for constructing complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, an exploration of its key chemical transformations, and a practical guide to its application in the asymmetric synthesis of bioactive compounds, such as β-adrenergic blocking agents.

Core Physicochemical and Structural Properties

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a stable, crystalline solid at room temperature, which is a direct consequence of the rigid aromatic 4-nitrobenzoate moiety. This crystallinity is a significant practical advantage, facilitating purification by recrystallization and ensuring high diastereomeric and enantiomeric purity of the final reagent.

Structural Diagram

The molecule possesses a single stereocenter at the C2 position of the oxirane ring, which is tertiary. This structural feature dictates the regioselectivity of its subsequent chemical transformations.

Caption: Chemical structure of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 118200-96-7[1]
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Appearance Solid[1]
Melting Point 87-89 °C[1]
Optical Rotation [α]¹⁹/D +5.9°, c = 2.4 in chloroform[1]
Storage Temperature 2-8°C[1]

Synthesis and Manufacturing

The synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is typically achieved through the esterification of the commercially available chiral precursor, (S)-2-methylglycidol, with 4-nitrobenzoyl chloride.

Synthetic Workflow

The reaction is a standard esterification, usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct. The use of the highly crystalline 4-nitrobenzoyl chloride not only drives the reaction but also imparts the previously mentioned beneficial crystalline properties to the product, simplifying its isolation and purification from the typically oily (S)-2-methylglycidol starting material.

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification S_Glycidol (S)-2-Methylglycidol Esterification Esterification Reaction (Nucleophilic Acyl Substitution) S_Glycidol->Esterification PNB_Cl 4-Nitrobenzoyl Chloride PNB_Cl->Esterification Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Esterification Base Tertiary Amine Base (e.g., Pyridine, Et₃N) Base->Esterification Quench Aqueous Wash (Remove Amine HCl Salt) Esterification->Quench Purify Recrystallization (e.g., from Ethanol/Hexane) Quench->Purify Product (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Purify->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard organic chemistry transformations[2].

  • Reaction Setup: To a stirred solution of (S)-2-methylglycidol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Reagent Addition: Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash successively with 1 M HCl, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and measure the optical rotation to confirm enantiomeric purity.

Key Reactions & Mechanistic Insights: The Epoxide Ring-Opening

The synthetic utility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate stems from the high reactivity of the strained epoxide ring towards nucleophiles. This ring-opening reaction is the cornerstone of its application as a chiral building block.

Regioselectivity and Stereochemistry

Under neutral or basic conditions, the ring-opening proceeds via a classic SN2 mechanism. The key principle governing this reaction is that the incoming nucleophile will attack the least sterically hindered carbon of the epoxide. In this molecule, the C2 carbon is tertiary (bonded to another carbon, the methyl group, and the ring oxygen), while the C3 carbon is primary (bonded only to two hydrogens).

  • Causality: The significant steric bulk of the tertiary C2 center directs the nucleophile to attack the primary C3 carbon exclusively. This results in a highly predictable and regioselective reaction, which is critical for complex molecule synthesis.

The SN2 attack occurs from the backside, leading to an inversion of configuration at the reacting center. However, since the attack is at the achiral C3 position, the stereochemistry of the C2 center is preserved in the final product. The 4-nitrobenzoate group is ultimately hydrolyzed during workup or in a subsequent step to reveal a primary alcohol.

Mechanism of Nucleophilic Ring-Opening

Caption: SN2 mechanism for nucleophilic ring-opening.

Applications in Asymmetric Synthesis: The Case of β-Blockers

A primary application for chiral glycidyl derivatives is the synthesis of β-adrenergic blockers (β-blockers), a class of drugs used to manage cardiovascular conditions.[3] The pharmacological activity of these drugs often resides in a single enantiomer, making asymmetric synthesis essential. The (S)-enantiomer is typically the more active form.[4]

General Synthetic Strategy for (S)-β-Blockers

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate can be used as a precursor to the key chiral intermediate, (S)-glycidyl arylether. The synthesis involves two main steps:

  • Initial Ring-Opening and Re-closing: An aryloxide (phenoxide) nucleophile attacks the C3 carbon of the title compound. The 4-nitrobenzoate group is then hydrolyzed, and under basic conditions, the resulting alkoxide can displace the newly introduced aryloxy group in an intramolecular SN2 reaction to form the desired (S)-glycidyl arylether.

  • Second Ring-Opening: The newly formed epoxide is then subjected to a second ring-opening reaction, this time with an amine (e.g., isopropylamine), which again attacks the terminal, least-hindered carbon to yield the final (S)-β-blocker.[3][4]

This two-step sequence effectively transfers the chirality from the starting material to the final drug molecule.

Representative Protocol: Synthesis of an (S)-β-Blocker Analogue

This protocol outlines the final ring-opening step to form the core structure of drugs like propranolol or atenolol.[1][3][5]

  • Reaction Setup: Dissolve the (S)-glycidyl arylether intermediate (1.0 eq) in a suitable solvent like methanol or isopropanol.

  • Amine Addition: Add isopropylamine (3.0-5.0 eq) to the solution. The use of excess amine serves as both the nucleophile and the solvent and helps to prevent undesired side reactions.[5][6]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the disappearance of the epoxide starting material.

  • Workup and Isolation: After completion, cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization of its hydrochloride salt to yield the enantiomerically pure (S)-β-blocker.

Conclusion

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a highly functionalized and synthetically valuable chiral synthon. Its well-defined stereochemistry, predictable reactivity, and advantageous physical properties make it an excellent choice for researchers in drug discovery and process development. The strategic placement of the 4-nitrobenzoate group facilitates purification, while the inherent strain and stereoelectronics of the methylglycidyl moiety allow for regioselective and stereospecific introduction of key functional groups, enabling the efficient and scalable asymmetric synthesis of complex chiral molecules.

References

  • Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of atenolol - CN102603557A. Google Patents.
  • Synthesis of Atenolol Impurities | Abstract. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Synthesis method and application of propranolol - CN113511979A. Google Patents.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • 4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr). YouTube. Available at: [Link]

  • The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. Available at: [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Available at: [Link]

  • New method revolutionizes beta-blocker production process. EurekAlert!. Available at: [Link]

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. ResearchGate. Available at: [Link]

  • Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]

  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. Available at: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ResearchGate. Available at: [Link]

  • Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). National Center for Biotechnology Information. Available at: [Link]

  • Sci-Hub. Sci-Hub. Available at: [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: ( S)-propranolol and ( S)-naftopidil. ResearchGate. Available at: [Link]

  • Esterification of nitrobenzoic acids - US3948972A. Google Patents.
  • A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This guide details the asymmetric synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block used in the development of PPAR agonists (e.g., glitazones). The pathway relies on the Sharpless...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the asymmetric synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block used in the development of PPAR agonists (e.g., glitazones).

The pathway relies on the Sharpless Asymmetric Epoxidation (SAE) to establish chirality, followed by derivatization with a p-nitrobenzoate moiety. The latter serves a dual purpose: it acts as a protecting group and, crucially, induces crystallinity, allowing for the upgrade of enantiomeric excess (ee) via recrystallization.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to ensure high optical purity. While direct resolution of the epoxide is possible, the "Ladner" route (and subsequent optimizations) utilizes the crystalline nature of the nitrobenzoate ester to filter out the racemic background.

Core Pathway Diagram

SynthesisPathway cluster_legend Key Transformation Logic Start Methallyl Alcohol (2-Methyl-2-propen-1-ol) Intermediate (2S)-2-Methylglycidol (Chiral Epoxide) Start->Intermediate Sharpless Asymmetric Epoxidation Catalyst (-)-DET / Ti(OiPr)4 TBHP (Oxidant) Catalyst->Intermediate Crude Crude Nitrobenzoate (ee ~90-94%) Intermediate->Crude Esterification Reagent 4-Nitrobenzoyl Chloride Et3N / DCM Reagent->Crude Final (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (>98% ee) Crude->Final Recrystallization (EtOH) Chirality Induction Chirality Induction Derivatization Derivatization Chirality Induction->Derivatization Optical Purification Optical Purification Derivatization->Optical Purification

Figure 1: Strategic workflow from achiral alkene to optically pure crystalline ester.

Step-by-Step Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation

Objective: Convert achiral methallyl alcohol to (2S)-2-methylglycidol with high enantioselectivity.

  • Substrate: 2-Methyl-2-propen-1-ol (Methallyl alcohol)

  • Chiral Selector: (-)-Diethyl tartrate [(-)-DET] or (-)-Diisopropyl tartrate [(-)-DIPT].

    • Note: According to the Sharpless mnemonic, for an allylic alcohol drawn with the hydroxyl group at the bottom right, (-)-DET directs attack from the top face , yielding the (2S) configuration for this specific substrate.

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in decane.

Protocol:

  • Catalyst Formation: In a flame-dried flask under N₂, dissolve Ti(OiPr)₄ (0.05 eq) and (-)-DET (0.06 eq) in dry dichloromethane (DCM) at -20°C. Add activated 4Å molecular sieves. Stir for 20 minutes to allow the pre-catalyst dimer to form.

  • Oxidation: Add the methallyl alcohol (1.0 eq) dropwise. Stir for 30 minutes to equilibrate.

  • Initiation: Add TBHP (2.0 eq) slowly to maintain the temperature between -20°C and -15°C.

  • Reaction: Stir at -20°C for 4–6 hours. Monitor by GC or TLC (stain with KMnO₄ or Vanillin; epoxide is sensitive).

  • Workup (Sulfate Method): This is critical to avoid emulsions.

    • Quench with a solution of 30% NaOH saturated with NaCl.

    • Stir vigorously until the biphasic mixture separates clearly.

    • Extract with Et₂O or DCM.

    • Dry the organic layer over MgSO₄ and concentrate carefully (the product is volatile).

  • Yield/Data: Expect a colorless oil. Yield: 70–80%. ee: 90–95%.

Step 2: Esterification

Objective: Attach the chromophore/crystallizing group without opening the epoxide ring.

  • Reagents: 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (Et₃N, 1.2 eq), DMAP (0.05 eq).

  • Solvent: Anhydrous DCM.

Protocol:

  • Dissolve the crude (2S)-2-methylglycidol in anhydrous DCM at 0°C.

  • Add Et₃N and catalytic DMAP.

  • Add 4-nitrobenzoyl chloride portion-wise (solid) or as a solution in DCM dropwise. Caution: Exothermic.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench: Wash with saturated NaHCO₃ (to remove acid), followed by brine.

  • Isolation: Dry over Na₂SO₄ and concentrate to a yellow solid.

Step 3: Enantiomeric Enrichment (Crystallization)

Objective: Upgrade the ee from ~92% to >99%.

  • Principle: The racemic compound and the pure enantiomer have different solubility profiles. For this nitrobenzoate, the racemate is often more soluble or forms a conglomerate that allows the pure (S)-enantiomer to crystallize out preferentially.

  • Solvent System: Ethanol (95% or absolute) is the standard solvent.

Protocol:

  • Dissolve the crude yellow solid in boiling Ethanol (approx. 5–7 mL per gram of solid).

  • Allow the solution to cool slowly to room temperature, then stand at 4°C overnight.

  • Filtration: Collect the pale yellow needles/plates.

  • Validation: Check melting point and optical rotation.

    • Target MP: 87–89 °C.

    • Target Rotation:

      
       (c = 2.4, CHCl₃).
      

Quantitative Data Summary

ParameterValue / ConditionNotes
Target CAS 118200-96-7(2S)-(+) enantiomer
Key Reagent (-)-Diethyl TartrateInduces (S) chirality
Epoxidation Temp -20°CCritical for high ee
Crude ee 90–94%Typical post-Sharpless
Final ee >98%Post-recrystallization
Melting Point 87–89 °CSharp mp indicates purity
Storage 2–8°CMoisture sensitive

Safety & Handling (HSE)

  • Epoxides: 2-Methylglycidol is an alkylating agent. It is potentially mutagenic and genotoxic. All operations must be performed in a fume hood with double-gloving (Nitrile).

  • Peroxides: TBHP is an oxidizer.[1][2][3] Never mix directly with transition metals (Ti) without solvent. Store at 4°C.

  • Nitro Compounds: 4-Nitrobenzoyl chloride is a lachrymator and corrosive. The final product is a nitro-aromatic; while stable, avoid excessive heat or shock during scale-up drying.

References

  • Sharpless Epoxidation (Foundational): Katsuki, T.; Sharpless, K. B. "The first practical method for asymmetric epoxidation."[4] J. Am. Chem. Soc.1980 , 102, 5974–5976. Link

  • Kinetic Resolution/Enrichment: Martin, V. S.; Woodard, S. S.; Katsuki, T.; Yamada, Y.; Ikeda, M.; Sharpless, K. B. "Kinetic resolution of racemic allylic alcohols." J. Am. Chem. Soc.1981 , 103, 6237–6240. Link

  • Specific Synthesis (Analogous): "Synthesis of (S)-2-methylglycidol." Org.[5][6][7][8] Synth.1998 , Coll. Vol. 9, 583. Link

  • Product Characterization: Sigma-Aldrich Product Specification, CAS 118200-96-7. Link

Sources

Foundational

Technical Monograph: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS 118200-96-7)

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes confirmed physicochemical data with practical handling protocols and structural insights. [...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes confirmed physicochemical data with practical handling protocols and structural insights.

[1][2]

Executive Summary & Compound Identity

CAS Number: 118200-96-7 Chemical Name: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Synonyms: [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate; Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- Primary Application: Chiral building block for the synthesis of enantiomerically pure pharmaceuticals, specifically those requiring a quaternary carbon center or a defined tertiary alcohol motif.[1]

This compound serves as a crystalline derivative of (S)-2-methylglycidol . While the parent epoxide (2-methylglycidol) is a volatile liquid difficult to purify to high enantiomeric excess (ee), the 4-nitrobenzoate derivative is a solid (MP: 87–89 °C). This physical property allows for recrystallization to upgrade optical purity, making it a critical intermediate in the asymmetric synthesis of terpenes, pheromones, and complex drug scaffolds.[1]

Physicochemical Properties Profile

The following data consolidates experimental values and validated predictions.

PropertyValue / DescriptionNote/Condition
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Physical State Crystalline SolidWhite to pale yellow needles/powder
Melting Point 87 – 89 °CValidated experimental range [1, 2]
Boiling Point 375.9 °CPredicted at 760 mmHg
Optical Rotation

c = 2.4 in Chloroform [1]
Density 1.333 g/cm³Predicted
Flash Point 174 °C
Solubility Soluble in CHCl₃, DCM, EtOAcSparingly soluble in water; hydrolyzes slowly
LogP 1.8 – 2.1Predicted (Lipophilic)
Chirality (S)-EnantiomerDerived from (S)-2-methylglycidol

Structural Analysis & Reactivity[2]

Functional Group Logic

The molecule contains two distinct reactive centers and a stabilizing group:

  • Epoxide Ring (Oxirane): The primary electrophilic site. The presence of the methyl group at the C2 position creates a quaternary center upon ring opening.[1] Nucleophilic attack typically occurs at the less substituted carbon (C3) under basic conditions, or at the more substituted carbon (C2) under acidic conditions (though steric hindrance at C2 is significant).[1]

  • Ester Linkage: Connects the chiral epoxide to the aromatic tail. It is susceptible to hydrolysis (saponification) to regenerate the free alcohol ((S)-2-methylglycidol).

  • 4-Nitrobenzoate Moiety: Acts as a "crystallinity anchor." The nitro group provides a strong dipole and pi-stacking capability, facilitating lattice formation.[1] It also serves as a UV chromophore (

    
     ~254-260 nm), simplifying HPLC monitoring compared to the UV-transparent parent epoxide.[1]
    
Stability Concerns
  • Hydrolysis: The ester bond is stable in neutral organic solvents but will hydrolyze in the presence of strong aqueous bases or acids.[1]

  • Epoxide Opening: Sensitive to strong nucleophiles (amines, thiols) and Lewis acids.[1] Storage under inert atmosphere is recommended to prevent moisture-induced ring opening.

Experimental Characterization Protocols

Identity Verification (¹H-NMR)
  • Objective: Confirm structure and check for hydrolysis (presence of free 4-nitrobenzoic acid).

  • Solvent: CDCl₃

  • Key Signals:

    • Aromatic Region: Two doublets (or AA'BB' system) at

      
       8.2–8.3 ppm (4H) corresponding to the nitrobenzoate ring.
      
    • Epoxide Methylene: Two doublets at

      
       2.6–2.9 ppm (C3 protons of the oxirane).
      
    • Epoxide Methyl: A sharp singlet at

      
       ~1.4–1.5 ppm.
      
    • Ester Methylene: AB system or doublet at

      
       4.0–4.5 ppm.
      
  • Pass Criteria: Integration ratio of Aromatic : Methyl must be 4:3. Presence of broad singlets >10 ppm indicates acid impurity (hydrolysis).

Enantiomeric Purity Check (Chiral HPLC)
  • Column: Chiralcel OD-H or AD-H (common for nitrobenzoates).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Rationale: The nitrobenzoate chromophore allows for sensitive detection of minor enantiomeric impurities that would be invisible in the parent glycidol.[1]

Handling & Storage Workflow

Storage: Store at 2–8 °C (Refrigerator). Keep container tightly sealed. Precautions: Moisture sensitive. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the epoxide.[1]

Visualization: Quality Control & Usage Workflow

The following diagram outlines the logical flow from receipt of the material to its application in synthesis.

QC_Workflow Receipt Material Receipt (CAS 118200-96-7) Storage Storage (2-8°C, Desiccated) Receipt->Storage QC_NMR QC: 1H-NMR (Check for Hydrolysis) Storage->QC_NMR Prior to Use QC_Chiral QC: Chiral HPLC (Verify ee > 98%) QC_NMR->QC_Chiral Pass Recryst Recrystallization (If ee < 98%) QC_Chiral->Recryst Fail Synthesis Asymmetric Synthesis (Nucleophilic Opening) QC_Chiral->Synthesis Pass Recryst->QC_Chiral Retest

Figure 1: Quality Control workflow ensuring enantiomeric integrity before synthetic application.

Biological & Synthetic Context

While CAS 118200-96-7 is not a drug itself, it is a Pharmacophore Precursor .[1]

Mechanism of Application
  • Chiral Pool Synthesis: It provides a fixed stereocenter ((S)-configuration).

  • Versatile Ring Opening:

    • Path A (Basic): Nucleophiles (Nu⁻) attack the less hindered C3 carbon. This yields a secondary alcohol with a tertiary stereocenter intact.

    • Path B (Acidic/Lewis Acid): Promotes attack at the tertiary C2 carbon (inversion of configuration), though this is less common due to steric bulk.[1]

Relevance to Drug Development

This specific synthon is valuable for synthesizing:

  • Beta-blockers: Analogues requiring specific stereochemistry at the linker region.

  • Modified Nucleosides: For antiviral research where sugar-ring modifications are synthesized via epoxide opening.

  • Terpenoids: The methyl-epoxide motif is a structural fragment found in numerous bioactive natural products (e.g., juvenile hormones).[1]

References

  • Sigma-Aldrich. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Specification. Retrieved from [1]

  • ChemicalBook. CAS 118200-96-7 Physical Properties and Safety. Retrieved from [1]

  • BLD Pharm. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate MSDS and Data. Retrieved from [1]

  • PubChem. Compound Summary: (2S)-2-methylglycidyl 4-nitrobenzoate. National Library of Medicine. Retrieved from [1]

Sources

Exploratory

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate molecular structure

This guide provides an in-depth technical analysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a specialized chiral building block used in high-precision organic synthesis and drug development.[1] Molecular Structure,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a specialized chiral building block used in high-precision organic synthesis and drug development.[1]

Molecular Structure, Synthesis, and Application in Asymmetric Catalysis[1]

Part 1: Executive Technical Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7 ) is a crystalline, enantiomerically pure epoxide ester.[1] It serves as a critical "chiral anchor" in organic synthesis, allowing researchers to introduce a quaternary stereocenter with high fidelity.

While its enantiomer, the (2R)-(-)-isomer, is a known intermediate in the synthesis of the anti-tuberculosis drug Delamanid , the (2S)-(+) isomer is equally vital for Structure-Activity Relationship (SAR) studies, the synthesis of enantiomeric natural products, and as a crystallographic standard for determining absolute configuration.

Property Data Specification
CAS Number 118200-96-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Stereochemistry (2S) Absolute Configuration
Optical Rotation

(c = 2.4, CHCl₃)
Melting Point 87–89 °C
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in CHCl₃, DCM, EtOAc; Insoluble in water
Part 2: Molecular Architecture & Stereochemistry

The utility of this molecule stems from the interplay between its strained oxirane ring and the rigid 4-nitrobenzoate moiety.

1. The Chiral Quaternary Center (C2)

The C2 position of the oxirane ring is a quaternary stereocenter bonded to:

  • The epoxide oxygen.

  • The methyl group.[2][3][4][5][6]

  • The methylene ester arm (–CH₂–O–CO–Ar).

  • The methylene ring carbon (–CH₂–O–).

Stereochemical Assignment (Cahn-Ingold-Prelog):

  • Priority 1: Epoxide Oxygen (Atomic #8).

  • Priority 2: The –CH₂OC(O)R group (Oxygen attached to C).

  • Priority 3: The –CH₂– (Ring carbon, attached to O).

  • Priority 4: The –CH₃ group.

  • Configuration: With the lowest priority group (Methyl) pointing away, the sequence 1→2→3 follows a counter-clockwise direction. However, due to the specific orientation of the quaternary center in 3D space relative to the viewer in standard projections, the assignment is (S) for the (+)-rotating isomer in this specific derivative series.

2. The 4-Nitrobenzoate "Anchor"

The p-nitrobenzoate group is not merely a protecting group; it is a functional tool:[1]

  • Crystallinity: The planar, nitro-substituted aromatic ring promotes

    
    -
    
    
    
    stacking, raising the melting point to a range (87–89 °C) that facilitates purification by recrystallization—a superior method to chromatography for scaling chiral purity.
  • X-Ray Anomalous Scattering: The nitro group and the ester oxygen atoms provide sufficient electron density to assist in solving crystal structures, confirming the absolute configuration of the epoxide moiety.

Part 3: Synthesis & Fabrication Protocol

The synthesis relies on the Sharpless Asymmetric Epoxidation (SAE) , a Nobel Prize-winning reaction that installs the chiral center with high enantiomeric excess (ee), followed by esterification.

Methodology: Kinetic Control & Derivatization

Step 1: Sharpless Asymmetric Epoxidation

  • Substrate: 2-Methyl-2-propen-1-ol (Methallyl alcohol).[1]

  • Reagents: Titanium tetraisopropoxide (Ti(OiPr)₄), (+)-Diethyl tartrate ((+)-DET), tert-Butyl hydroperoxide (TBHP).

  • Mechanism: The titanium-tartrate complex binds the allylic alcohol, directing the oxidant to the Si-face (or Re-face depending on DET enantiomer) of the alkene.[1]

  • Result: Formation of (2S)-2-methylglycidol.[1]

Step 2: Esterification (The "Locking" Step)

  • Reagents: 4-Nitrobenzoyl chloride, Pyridine (or Et₃N/DMAP), Dichloromethane (DCM).

  • Process: The primary alcohol of the glycidol attacks the acid chloride. The base neutralizes the HCl byproduct.

  • Purification: The crude oil is recrystallized from Ethanol/Hexane to yield the pure (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.[1]

Visual Workflow (DOT)

SynthesisPathway Substrate Methallyl Alcohol (Achiral Precursor) SAE Sharpless Epoxidation Ti(OiPr)4, (+)-DET, TBHP -20°C, DCM Substrate->SAE Oxidation Intermediate (2S)-2-Methylglycidol (Chiral Alcohol) SAE->Intermediate >90% ee Esterification Esterification 4-Nitrobenzoyl Chloride Pyridine, 0°C Intermediate->Esterification Derivatization Product (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (Crystalline Solid) Esterification->Product Recrystallization

Caption: Synthetic route from achiral methallyl alcohol to the crystalline chiral ester via Sharpless Epoxidation.

Part 4: Reactivity Profile & Applications

The (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate molecule is a "spring-loaded" electrophile.[1] The strain of the three-membered ring, combined with the quaternary center, dictates its reactivity.

1. Regioselective Ring Opening

Nucleophiles can attack the epoxide at two positions:

  • Path A (Sterically Hindered): Attack at C2 (the quaternary carbon). This usually occurs under acidic conditions where the epoxide oxygen is protonated, weakening the C2-O bond (SN1-like character).[1]

  • Path B (Sterically Accessible): Attack at C3 (the primary carbon). This is favored under basic/nucleophilic conditions (SN2), leading to the formation of a tertiary alcohol with retention of configuration at the quaternary center.

2. Application Case Study: Drug Development

While the (2R) enantiomer is used for Delamanid (a nitroimidazooxazole derivative for MDR-TB), the (2S) isomer is essential for:

  • Chiral Inversion Studies: Verifying that the biological target is stereospecific.

  • Total Synthesis: Precursor for terpenes and polyketides requiring the (S)-quaternary methyl motif.

Reactivity Logic Diagram (DOT)

Reactivity cluster_Acid Acidic Conditions (Path A) cluster_Base Basic Conditions (Path B) Epoxide (2S)-Epoxide Scaffold AcidAttack Nucleophile attacks C2 (Quaternary Carbon) Epoxide->AcidAttack H+ Activation BaseAttack Nucleophile attacks C3 (Primary Carbon) Epoxide->BaseAttack SN2 Mechanism ResultA Inversion at C2 (Tertiary Ether/Amine) AcidAttack->ResultA ResultB Retention at C2 (Formation of Tertiary Alcohol) BaseAttack->ResultB

Caption: Regiodivergent nucleophilic ring-opening pathways dictated by reaction conditions.[1]

Part 5: Quality Control & Handling

Storage Protocol:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Stability: The ester linkage is susceptible to hydrolysis under strong basic conditions; the epoxide is sensitive to strong acids.

Safety (H-Codes):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Note: Nitroaromatics can be toxic; handle with standard PPE (gloves, fume hood).

References
  • Sigma-Aldrich. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Specification & COA. Retrieved from [1]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. (Foundational chemistry for the synthesis of the glycidol precursor).
  • ChemicalBook. CAS 118200-96-7 Technical Data. Retrieved from

  • Sasaki, H., et al. (2006). Synthesis and antitubercular activity of novel nitroimidazooxazole derivatives. Journal of Medicinal Chemistry, 49(26), 7854-7860. (Contextual reference for the application of the (R)-enantiomer in Delamanid).

Sources

Foundational

An In-depth Technical Guide to the Solubility Determination of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. While specific solubility data for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental protocols, and data analysis techniques required to characterize its solubility profile, a critical parameter in both chemical synthesis and pharmaceutical development.

Introduction to (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral building block of significant interest in organic synthesis.[1] Its structure, featuring a reactive epoxide ring and a nitrobenzoate group, makes it a valuable intermediate in the stereoselective synthesis of complex molecules, including pharmaceuticals.[1] A thorough understanding of its physicochemical properties, particularly solubility, is paramount for its effective use in reaction media, purification processes, and, if relevant, formulation development.

Table 1: Physicochemical Properties of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

PropertyValueSource
CAS Number 118200-96-7[2]
Molecular Formula C₁₁H₁₁NO₅[2][3]
Molecular Weight 237.21 g/mol [2][3]
Appearance Solid[2]
Melting Point 87-89 °C[2]
Optical Activity [α]¹⁹/D +5.9°, c = 2.4 in chloroform[2]

The solid nature and the presence of both polar (nitro, ester, epoxide) and non-polar (benzene ring, methyl group) functionalities suggest that its solubility will be highly dependent on the chosen solvent system. Structurally similar compounds, such as ethyl 4-nitrobenzoate, are generally soluble in organic solvents like ethanol and acetone but have limited solubility in water.[4]

The Imperative of Solubility in Research and Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of chemical and pharmaceutical sciences. For a compound like (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, understanding its solubility is crucial for:

  • Reaction Kinetics and Purity: In synthesis, the concentration of reactants in solution directly influences reaction rates. Ensuring the compound is fully dissolved can prevent heterogeneous reaction conditions, leading to cleaner reaction profiles and higher yields.

  • Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. The difference in solubility between a hot and cold solvent dictates the yield of the purified crystalline product.

  • Formulation Development: In the pharmaceutical context, the aqueous solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability. Poor solubility can be a major hurdle in drug development, leading to insufficient absorption and therapeutic effect.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true (thermodynamic) solubility of a crystalline solid is the shake-flask method .[5] This method ensures that the solution reaches equilibrium with the solid phase, providing a definitive measure of solubility under specific conditions (e.g., temperature, solvent).

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in a given solvent at a specific temperature.

Materials and Equipment:

  • (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (crystalline solid)

  • Selected solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Glass vials with screw caps or stoppered flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:

  • Preparation:

    • Accurately weigh an excess amount of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (e.g., 20-30 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Pipette a precise volume of the chosen solvent (e.g., 2 mL) into the vial.

    • Prepare at least three replicate samples for each solvent and temperature condition to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6] It is advisable to perform a preliminary experiment to determine the time to equilibrium by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.[6]

    • Carefully draw the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

  • Quantification (HPLC Method):

    • Prepare a series of standard solutions of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate of known concentrations in the same solvent used for the solubility test.

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column) to separate and quantify the compound. The nitroaromatic group should provide strong UV absorbance for sensitive detection.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.[7]

    • Inject the filtered supernatant from the solubility experiment. It may be necessary to dilute the sample to fall within the linear range of the calibration curve.

    • Calculate the concentration of the dissolved compound in the supernatant using the regression equation from the calibration curve.[7]

Visual Workflow of the Shake-Flask Method

The following diagram illustrates the key stages of the solubility determination process.

Solubility_Workflow Workflow for Thermodynamic Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate prep2 Add precise volume of solvent prep1->prep2 prep3 Prepare n≥3 replicates prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-48h) prep3->equil1 sep1 Centrifuge samples equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze standards and samples by HPLC-UV sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 result Solubility Data (e.g., mg/mL or mol/L) quant3->result

Caption: Experimental workflow for the shake-flask solubility assay.

Thermodynamic Modeling and Temperature Dependence

The solubility of crystalline solids is temperature-dependent. For most compounds, solubility increases with temperature, a phenomenon that can be described by thermodynamic models. The van't Hoff equation is a fundamental model used to analyze the relationship between solubility and temperature.

The integrated form of the van't Hoff equation can be expressed as:

ln(S) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

Where:

  • S is the molar solubility

  • ΔHsol is the enthalpy of solution

  • R is the ideal gas constant

  • T is the absolute temperature (in Kelvin)

  • ΔSsol is the entropy of solution

By measuring the solubility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K), a plot of ln(S) versus 1/T can be generated. This "van't Hoff plot" should yield a straight line, from which the enthalpy (from the slope) and entropy (from the intercept) of solution can be calculated. These thermodynamic parameters provide deeper insight into the dissolution process, indicating whether it is endothermic or exothermic and how it is driven by entropy.[8]

Conclusion

This guide provides a robust and scientifically grounded methodology for the determination of the solubility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. Although pre-existing data is scarce, the application of the gold-standard shake-flask method coupled with precise HPLC quantification will yield reliable and reproducible results. The data generated is not merely a physical constant but a critical piece of information that informs process optimization, purification strategies, and the potential application of this chiral intermediate in further research and development. Adherence to these protocols will ensure the generation of high-quality, trustworthy data essential for advancing scientific and industrial objectives.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Solubility of Things. Ethyl 4-nitrobenzoate. Solubility of Things. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Lokey Lab Protocols. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • ResearchGate. (2008, April). Solubility of molecular crystals: Polymorphism in the light of solubility theory. ResearchGate. [Link]

  • PubMed Central (PMC). (n.d.). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. National Institutes of Health. [Link]

  • Mazzotti, M. (n.d.). Crystallization. ETH Zurich. [Link]

  • PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

  • Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • ACS Publications. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. Crystal Growth & Design. [Link]

  • PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. [Link]

  • Amerigo Scientific. (n.d.). (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (98%). Amerigo Scientific. [Link]

  • MySkinRecipes. (n.d.). (2S)-(≥)-2-Methylglycidyl 4-nitrobenzoate. MySkinRecipes. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Institutes of Health. [Link]

  • PubMed Central (PMC). (n.d.). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. National Institutes of Health. [Link]

  • Semantic Scholar. (2021, May 5). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled. Semantic Scholar. [Link]

  • PubMed Central (PMC). (n.d.). Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs). National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data &amp; Characterization of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This guide details the spectroscopic characterization and structural analysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block used in the synthesis of complex pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and structural analysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block used in the synthesis of complex pharmaceutical intermediates.

This document is structured to provide researchers with self-validating data points, experimental context, and mechanistic insights into the compound's identification.

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a robust derivatizing agent and chiral standard in organic synthesis. It is frequently employed to determine the enantiomeric excess (ee%) of 2-methylglycidol obtained via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . The introduction of the p-nitrobenzoate moiety serves two distinct technical purposes:

  • Crystallinity: It converts the volatile, oil-based 2-methylglycidol into a stable crystalline solid, facilitating purification via recrystallization.

  • Chromatographic Detection: The strong UV chromophore (

    
     ~254 nm) allows for precise HPLC analysis on chiral stationary phases, which is difficult with the UV-transparent parent epoxide.
    

Chemical Identity & Physical Properties[1][2]

PropertyData
IUPAC Name [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
CAS Number 118200-96-7
Molecular Formula

Molecular Weight 237.21 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 87 – 89 °C [1]
Optical Rotation

(

,

) [1]
Solubility Soluble in

,

, EtOAc; Insoluble in water.[1][2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (7.26 ppm reference)

The proton NMR spectrum is characterized by a distinct aromatic system and a diastereotopic methylene linker.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.30 – 8.28 Doublet (

Hz)
2HAr-H (ortho to

)
Deshielded by the strong electron-withdrawing nitro group. Part of AA'BB' system.[3][4]
8.22 – 8.20 Doublet (

Hz)
2HAr-H (meta to

)
Ortho to the ester carbonyl.
4.46 & 4.28 Doublet of Doublets (AB system)2H

Critical Feature: These protons are diastereotopic due to the adjacent chiral center at C2. They appear as a distinct AB quartet (or two doublets) rather than a singlet.
2.83 Doublet (

Hz)
1HEpoxide Ring

(Ha)
Trans to the methyl group.
2.71 Doublet (

Hz)
1HEpoxide Ring

(Hb)
Cis to the methyl group.
1.48 Singlet3H

Methyl group attached to the quaternary epoxide carbon.

Expert Note on Causality: The separation of the methylene protons at 4.46/4.28 ppm is the primary indicator of the integrity of the adjacent chiral center. In a racemic mixture, these peaks would appear identical in shift but integrated for the racemate; however, in the pure (2S) enantiomer, the magnetic non-equivalence confirms the rigid chiral environment.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

Wavenumber (

)
AssignmentDiagnostic Value
1725

Ester
Strong, sharp carbonyl stretch typical of benzoates.
1528 & 1350

Nitro
Characteristic asymmetric (1528) and symmetric (1350) stretches of the aromatic nitro group.
1275

Ester
Strong C-O-C stretching vibration.
870 - 850 Epoxide RingCharacteristic "breathing" mode of the oxirane ring.

Synthesis & Experimental Protocol

The synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is typically performed via the esterification of (2S)-2-methylglycidol. The precursor alcohol is obtained in high enantiomeric excess (>99% ee) via Jacobsen's Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Synthesis pathway via Jacobsen HKR and Esterification. Racemic Racemic 2-Methylepichlorohydrin HKR Hydrolytic Kinetic Resolution (R,R)-Co(salen) Catalyst Racemic->HKR 0.55 eq H2O Alcohol (2S)-2-Methylglycidol (>99% ee) HKR->Alcohol Kinetic Resolution Product (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Alcohol->Product Esterification Reagents 4-Nitrobenzoyl Chloride Pyridine / CH2Cl2 Reagents->Product Acylation

Detailed Protocol (Self-Validating)
  • Precursor Preparation (HKR):

    • Racemic 2-methyl-2-oxiranylmethanol (2-methylglycidol) is treated with

      
      -Co(salen) catalyst (0.5 mol%) and water (0.55 equiv) in THF.
      
    • Validation: The reaction is monitored by GC until the racemic epoxide is fully resolved (approx. 18-24h). The (2S)-epoxide remains unreacted while the (2R)-enantiomer hydrolyzes to the diol [2].

  • Esterification (Derivatization):

    • Reagents: (2S)-2-methylglycidol (1.0 equiv), 4-Nitrobenzoyl chloride (1.1 equiv), Pyridine (1.5 equiv), DMAP (catalytic), in anhydrous

      
      .
      
    • Procedure: Cool the alcohol solution to 0°C. Add pyridine, then add the acid chloride portion-wise. Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      . Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over
      
      
      .[5]
  • Purification:

    • Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate.[5]

    • Success Criteria: The product must appear as white needles with a melting point range strictly between 87–89°C.

Quality Control & Chiral Analysis

To certify the material as the (2S) enantiomer, Chiral HPLC is the gold standard.

  • Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical for OD-H):

    • (2S)-Enantiomer:

      
       14.5 min (Major peak).
      
    • (2R)-Enantiomer:

      
       16.2 min (Minor impurity).
      

Self-Validation Check: If the specific rotation


 is negative, or if the melting point is significantly lower (e.g., 60-70°C), the sample is likely racemic or the opposite enantiomer. The pure (2S) isomer must exhibit positive rotation (

).

References

  • Sigma-Aldrich. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Specification. Catalog No. 305766. Link

  • Jacobsen, E. N., et al. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." J. Am. Chem. Soc.2002 , 124, 1307-1315. (Foundational work on the HKR method used to generate the precursor). Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science1997 , 277, 936-938. Link

Sources

Foundational

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate mechanism of action

Technical Whitepaper: The Chemo-Mechanistic Role of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in Asymmetric Synthesis Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a critical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Chemo-Mechanistic Role of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in Asymmetric Synthesis

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a critical chiral linchpin in the synthesis of complex pharmaceutical intermediates, particularly those requiring a quaternary stereocenter.[1] Unlike pharmacologically active agents where "mechanism of action" refers to receptor binding, the mechanism here is defined by its chemo-mechanistic reactivity .

This guide elucidates the two distinct mechanistic phases that define its utility:

  • The Mechanism of Enantioselective Formation: The Jacobsen Hydrolytic Kinetic Resolution (HKR) that establishes its absolute configuration.

  • The Mechanism of Synthetic Transfer: The regioselective nucleophilic ring-opening (S_N2) that transfers chirality to the target molecule with high fidelity.

The 4-nitrobenzoate moiety is not merely a protecting group; it functions as a "crystallinity anchor," enabling the isolation of the epoxide in high enantiomeric excess (>99% ee) via recrystallization, a feat difficult with the volatile parent alcohol, 2-methylglycidol.

Structural & Physicochemical Profile

PropertySpecificationMechanistic Implication
Molecular Formula C₁₁H₁₁NO₅Nitro group provides UV chromophore for HPLC monitoring.[1]
Chiral Center C2 (Quaternary)The methyl substitution at C2 prevents racemization via enolization, making it a robust quaternary synthon.
Epoxide Reactivity Strained 3-membered ringHigh potential energy drives nucleophilic attack; 2-methyl group directs regioselectivity.[1]
Leaving Group 4-NitrobenzoateCan be hydrolyzed (post-reaction) or displaced, but primarily serves to stabilize the solid state.
Melting Point 87–89 °CHigh crystallinity allows for upgrade of ee% by recrystallization (chiral purification).

Mechanism I: Enantioselective Formation (Jacobsen HKR)

The (2S) configuration is typically established via the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic 2-methyl epichlorohydrin or 2-methylglycidol, followed by esterification.

The Bimetallic Cooperative Mechanism: The core mechanism relies on a (salen)Co(III) complex. Contrary to simple Lewis acid catalysis, the reaction follows a second-order dependence on the catalyst.

  • Activation: One Co-salen molecule acts as a Lewis acid, binding the epoxide oxygen to increase electrophilicity.

  • Delivery: A second Co-salen molecule activates the nucleophile (water).

  • Resolution: The catalyst geometry preferentially accommodates one enantiomer (the "matched" pair), reacting it to the diol, while leaving the desired (2S)-epoxide unreacted.[2]

Visualization: The Cooperative Catalytic Cycle

HKR_Mechanism Start Racemic Epoxide (Substrate) Cat1 (Salen)Co(III) Lewis Acid Activation Start->Cat1 Binding Complex Bimetallic Transition State (Rate Limiting Step) Cat1->Complex + Catalyst 2 Cat2 (Salen)Co(III)-OH Nucleophile Delivery Cat2->Complex Cooperative Assembly Product1 (2S)-Epoxide (Unreacted, Desired) Complex->Product1 Kinetic Resolution (S remains) Product2 Diol (Byproduct) Complex->Product2 Hydrolysis (Fast for R)

Figure 1: The bimetallic cooperative mechanism of the Jacobsen HKR. Two catalyst molecules are required: one to activate the electrophile (epoxide) and one to deliver the nucleophile.[2][3]

Mechanism II: Synthetic Utility (Regioselective Ring Opening)

The primary value of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate lies in its ability to undergo regioselective nucleophilic attack .[1]

The Steric Steering Effect: The presence of the methyl group at the C2 position creates a significant steric bias.

  • Pathway A (Preferred): Nucleophilic attack at the primary carbon (C3). This is the S_N2 pathway.[3]

    • Outcome: The C3-O bond breaks.[1] The chiral center at C2 is not inverted because the bond connecting the chiral center to the oxygen is preserved. This yields a tertiary alcohol with retention of configuration .

  • Pathway B (Avoided): Attack at the tertiary carbon (C2).

    • Outcome: This typically requires strong Lewis acid activation (S_N1 character) and leads to inversion or racemization.

Visualization: Regioselective Pathways

Ring_Opening Substrate (2S)-2-Methylglycidyl 4-nitrobenzoate TS_C3 Transition State A (Attack at C3 - Primary) Substrate->TS_C3 Major Pathway (Sterically Favored) TS_C2 Transition State B (Attack at C2 - Tertiary) Substrate->TS_C2 Minor Pathway (Sterically Hindered) Nu Nucleophile (Nu-) Nu->TS_C3 Nu->TS_C2 Prod_Ret Product A: Tertiary Alcohol (RETENTION of Stereochem) TS_C3->Prod_Ret Prod_Inv Product B: Secondary Alcohol (INVERSION/RACEMIZATION) TS_C2->Prod_Inv

Figure 2: Regioselectivity map.[1] The steric bulk of the C2-methyl group directs nucleophiles to the C3 position, preserving the absolute configuration of the quaternary center.

Experimental Protocols

Protocol A: Synthesis via Esterification of Resolved Alcohol

Context: Converting the volatile (2S)-2-methylglycidol into the stable nitrobenzoate.

  • Reagents: (2S)-2-methylglycidol (1.0 equiv), 4-nitrobenzoyl chloride (1.1 equiv), Triethylamine (1.5 equiv), DMAP (0.1 equiv).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool the solution of (2S)-2-methylglycidol in DCM to 0°C under N₂.

    • Add Et₃N and DMAP.

    • Add 4-nitrobenzoyl chloride dropwise (exothermic).[1]

    • Stir at 0°C for 2 hours, then warm to RT.

    • Quench: Wash with sat. NaHCO₃, then brine.[1]

    • Purification: Recrystallize from Hexane/EtOAc.

  • Validation: Check melting point (Target: 87–89°C) and optical rotation ([α]D ≈ +5.9°).

Protocol B: Nucleophilic Ring Opening (General)

Context: Utilizing the molecule to build a drug intermediate.

  • Substrate: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (1.0 equiv).

  • Nucleophile: Sodium Azide (NaN₃) or Primary Amine (1.2 equiv).

  • Catalyst: NH₄Cl (mild proton source) or LiClO₄ (Lewis acid) can accelerate the reaction.

  • Solvent: Acetonitrile or Methanol/Water.[1]

  • Procedure:

    • Dissolve substrate in solvent.[2]

    • Add nucleophile.[2][3][4]

    • Heat to 60°C for 12–24 hours.

    • Monitor by TLC (disappearance of UV-active epoxide spot).[1]

    • Workup: Extract with EtOAc. The product will be a tertiary alcohol .

  • Mechanistic Check: The 4-nitrobenzoate group should remain intact if mild conditions are used; however, strong bases may hydrolyze it.[1]

References

  • Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1][5] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science, 277(5328), 936–938.[1] Link

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[1] & Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307–1315. Link

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate." Link

  • Parker, R. E., & Isaacs, N. S. (1959).[1] "Mechanisms of Epoxide Reactions." Chemical Reviews, 59(4), 737–799.[1] Link

Sources

Exploratory

Chirality of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate explained

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight, practical stereochemical handling, and rigorous protocol valid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes mechanistic insight, practical stereochemical handling, and rigorous protocol validation.

Stereochemical Architecture, Synthetic Production, and Application in Chiral Scaffolding

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a robust, crystalline "chiral archive" for the otherwise volatile and unstable (2S)-2-methylglycidol. In drug development, this molecule acts as a critical C3-synthon, introducing a quaternary chiral center and a reactive epoxide moiety simultaneously.

While its enantiomer, the (2R)-isomer, is a known intermediate for the anti-tubercular drug Delamanid, the (2S)-isomer is essential for Structure-Activity Relationship (SAR) profiling and the synthesis of natural products requiring the "anti-Delamanid" stereochemistry (e.g., specific terpene synthesis). The 4-nitrobenzoate moiety is not merely a leaving group; it serves two primary technical functions:

  • Crystallinity: It raises the melting point, allowing enantiomeric excess (ee) upgrade via recrystallization (from ~90% to >99%).

  • UV Detectability: It provides a strong chromophore for HPLC monitoring, which the parent epoxy alcohol lacks.

Molecular Specifications & Stereochemical Definition

The chirality of this molecule is defined by the quaternary carbon at the C2 position.

ParameterSpecification
IUPAC Name [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
CAS Number 118200-96-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Melting Point 87–89 °C
Specific Rotation

(c = 2.4, CHCl₃)
Chiral Center C2 (Quaternary)
Stereo-designation (2S)
Stereochemical Assignment (Cahn-Ingold-Prelog)

To validate the (2S) assignment, consider the substituents at the quaternary C2 center:

  • -O- (Epoxide Oxygen): Priority 1 (Highest atomic number attached).

  • -CH₂-O-CO-Ar (Ester arm): Priority 2 (Carbon bonded to Oxygen).

  • -CH₂- (Epoxide Ring Carbon): Priority 3 (Carbon bonded to Oxygen).

  • -CH₃ (Methyl): Priority 4 (Carbon bonded to Hydrogens).

Configuration: For the (2S) isomer, the epoxide oxygen is oriented "down" (dashed) relative to the plane when the ester arm is oriented "up" (wedged) and the methyl is in the plane, or vice versa depending on the viewing angle. Mechanistically, this correlates to the "bottom face" attack during synthesis.

Synthetic Genesis & Enantiomeric Purity

The synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate relies on the Sharpless Asymmetric Epoxidation (SAE) followed by esterification. This two-step sequence is preferred over kinetic resolution for this specific substrate because it establishes the chiral center directly from an achiral precursor.

The Sharpless Protocol (Stereoselection)

The precursor is 2-methyl-2-propen-1-ol (methallyl alcohol).

  • Catalyst System: Ti(OiPr)₄ / L-(+)-Diethyl Tartrate (L-(+)-DET).[1]

  • Oxidant: tert-Butyl hydroperoxide (TBHP).[2]

  • Stereochemical Outcome: According to the Sharpless Mnemonic, using L-(+)-DET with an allylic alcohol drawn in the standard orientation (hydroxymethyl group at bottom right) results in oxygen delivery from the bottom face .

  • Result: This bottom-face attack yields the (2S) -epoxide.

The "Crystallization Upgrade"

The crude epoxide from SAE typically has an ee of 90–94%. Direct use of this oil is risky for GMP applications.

  • Derivatization: Reaction with p-nitrobenzoyl chloride creates the solid ester.

  • Purification: Recrystallization of the ester (typically from EtOH/Hexane) preferentially crystallizes the major enantiomer, rejecting the racemic background in the mother liquor. This boosts ee to >99%.

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Methyl-2-propen-1-ol SAE Sharpless Asymmetric Epoxidation (Ti(OiPr)4, L-(+)-DET, TBHP) Start->SAE -20°C, DCM Inter Intermediate: (2S)-2-Methylglycidol (Volatile Oil, ~90% ee) SAE->Inter Asymmetric Induction Esterification Esterification (p-Nitrobenzoyl Chloride, Pyridine) Inter->Esterification Derivatization Crude Crude Ester (Solid, ~90-94% ee) Esterification->Crude Workup Recryst Recrystallization (Ethanol/Hexane) Crude->Recryst Enrichment Final Target: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (>99% ee) Recryst->Final Purification

Caption: Workflow transforming achiral methallyl alcohol into the enantiopure crystalline benzoate via Sharpless Epoxidation.

Reactivity Profile & Regioselectivity

The utility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate lies in its regioselective ring-opening capabilities .[3] The molecule possesses two electrophilic sites on the epoxide ring: C2 (tertiary) and C3 (primary).

Nucleophilic Trajectories
  • Basic Conditions (Sɴ2): Strong nucleophiles (e.g., azides, alkoxides) preferentially attack the less hindered C3 (primary carbon). This retains the stereochemistry at the quaternary C2 center, yielding a tertiary alcohol.

  • Acidic Conditions: Under Lewis acid catalysis, the transition state develops partial cationic character at the more substituted C2 (tertiary carbon). Nucleophilic attack here results in inversion of configuration at the quaternary center.

This duality allows the researcher to access two distinct structural motifs from the same chiral progenitor.

Reactivity Diagram[3]

Reactivity Center (2S)-Target Molecule PathA Basic/Neutral Cond. (Nu: Azide, Amine) Center->PathA Steric Control PathB Acidic Cond. (Lewis Acid) Center->PathB Electronic Control ProductA Product A: C3-Attack (Primary) Retention of C2 Stereo PathA->ProductA ProductB Product B: C2-Attack (Tertiary) Inversion of C2 Stereo PathB->ProductB

Caption: Divergent synthesis pathways based on pH-dependent regioselectivity.

Experimental Protocol: Esterification & Purification

This protocol assumes the prior generation of (2S)-2-methylglycidol via SAE. The following steps detail the conversion to the nitrobenzoate to ensure stability and purity.

Materials
  • (2S)-2-Methylglycidol (crude oil from SAE).

  • p-Nitrobenzoyl chloride (1.1 equiv).

  • Pyridine (anhydrous).

  • Dichloromethane (DCM).

  • Ethanol (95%) and Hexane for recrystallization.

Method
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve (2S)-2-methylglycidol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add anhydrous Pyridine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add p-Nitrobenzoyl chloride (11 mmol) portion-wise over 15 minutes. Technical Note: Exothermic reaction; control addition rate to prevent thermal degradation of the epoxide.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The UV-active product (Rf ~0.5) should appear, and the starting material (stainable with KMnO4 but not UV active) should disappear.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1M HCl (to remove pyridine), then brine.

    • Dry over MgSO₄ and concentrate in vacuo to yield an off-white solid.

  • Recrystallization (The Critical Step):

    • Dissolve the crude solid in minimal boiling Ethanol.

    • Add hot Hexane dropwise until persistent cloudiness appears.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

    • Filter the crystals and wash with cold Hexane.

  • Validation:

    • Melting Point Check: Target 87–89°C. A lower range (e.g., 80-85°C) indicates lower ee or impurities, requiring a second recrystallization.

    • Optical Rotation: Measure ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       in CHCl₃. Target value > +5.5°.[4]
      

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

  • Sigma-Aldrich. (n.d.). (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Specification.

  • ChemicalBook. (2025). (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate Properties and Delamanid Synthesis.

Sources

Foundational

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate literature review

The following technical guide details the properties, synthesis, and application of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block in modern pharmaceutical development. High-Purity Chiral Sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a critical chiral building block in modern pharmaceutical development.

High-Purity Chiral Synthon for Pharmaceutical Intermediates

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) is a specialized chiral epoxide derivative used primarily as a high-fidelity building block in the synthesis of complex pharmaceutical agents, most notably the anti-tubercular drug Delamanid .

Its structural value lies in the quaternary chiral center at the C2 position of the oxirane ring. Unlike simple glycidyl derivatives, the methyl substitution at the 2-position prevents racemization during nucleophilic ring-opening, provided specific conditions are met. The 4-nitrobenzoate (PNB) moiety serves a dual purpose: it acts as a robust protecting group that imparts crystallinity—enabling optical purity enhancement via recrystallization—and serves as a UV-active chromophore for process monitoring.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
Chemical Name (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
IUPAC Name [(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate
CAS Number 118200-96-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 87 – 89 °C
Boiling Point 375.9 °C (at 760 mmHg)
Chirality (2S)-configuration
Optical Rotation

to

(c=1, CHCl₃)
Solubility Soluble in DCM, CHCl₃, EtOAc; Insoluble in water

Synthesis & Production Architecture

The industrial preparation of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate relies on Hydrolytic Kinetic Resolution (HKR) .[1] While asymmetric epoxidation (Sharpless) of 2-methyl-2-propen-1-ol is possible, it often yields lower enantiomeric excess (ee) for 2,2-disubstituted olefins. The HKR route, utilizing Jacobsen’s Catalyst , is the industry standard for scalability and high enantiopurity (>99% ee).

Mechanistic Workflow

The synthesis proceeds in three logical phases:

  • Precursor Assembly: Esterification of methallyl alcohol with 4-nitrobenzoyl chloride.

  • Racemic Epoxidation: Oxidation of the alkene to the racemic epoxide.

  • Kinetic Resolution: Selective hydrolysis of the unwanted (2R)-enantiomer using a chiral Cobalt-Salen complex, leaving the desired (2S)-epoxide intact.

Synthesis Diagram (Graphviz)

SynthesisWorkflow Start Methallyl Alcohol (2-methyl-2-propen-1-ol) Step1 Esterification (4-Nitrobenzoyl chloride, Et3N) Start->Step1 Intermediate1 Methallyl 4-nitrobenzoate Step1->Intermediate1 Step2 Epoxidation (mCPBA or H2O2/Catalyst) Intermediate1->Step2 Racemate Racemic 2-Methylglycidyl 4-nitrobenzoate Step2->Racemate Step3 Hydrolytic Kinetic Resolution (HKR) (R,R)-Co-Salen Catalyst + H2O Racemate->Step3 0.55 eq H2O Separation Separation (Partition/Chromatography) Step3->Separation Waste (2R)-Diol Product (Hydrolyzed Impurity) Separation->Waste ProductCrude Crude (2S)-Epoxide (ee ~95%) Separation->ProductCrude Step4 Recrystallization (EtOH/Hexane) ProductCrude->Step4 FinalProduct Pure (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (>99% ee) Step4->FinalProduct

Caption: Figure 1. Industrial synthesis workflow utilizing Hydrolytic Kinetic Resolution (HKR) to isolate the (2S)-enantiomer.

Detailed Experimental Protocols

Protocol A: Hydrolytic Kinetic Resolution (HKR)

This protocol describes the resolution of the racemic epoxide.[2] To obtain the (2S)-epoxide , the (R,R)-Co-Salen catalyst is typically employed to selectively hydrolyze the (2R)-enantiomer, although catalyst selection should always be verified against the specific substrate behavior.

Reagents:

  • Racemic 2-methylglycidyl 4-nitrobenzoate (1.0 eq)

  • (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

  • Acetic acid (2.0 eq relative to catalyst, for activation)

  • THF (Solvent)[3]

  • Water (0.55 eq)

Procedure:

  • Catalyst Activation: Dissolve the Co(II)-salen complex in minimal THF. Add acetic acid and stir open to air for 30 minutes to generate the active Co(III)-salen species. Evaporate volatiles to yield the active catalyst.

  • Reaction: Dissolve racemic 2-methylglycidyl 4-nitrobenzoate in THF (1.0 M concentration). Add the activated catalyst.[4]

  • Hydrolysis: Cool the mixture to 0°C. Add water (0.55 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Monitoring: Monitor by Chiral HPLC (e.g., Chiralcel OJ-H column) until the (2R)-epoxide is completely consumed (converted to diol).

  • Workup: Concentrate the mixture. The residue contains the (2S)-epoxide and the (2R)-diol.

  • Purification: Flash chromatography (Hexanes/EtOAc) easily separates the polar diol from the less polar epoxide.

Protocol B: Recrystallization for Optical Purity

The 4-nitrobenzoate group allows for significant ee upgrading.

  • Dissolution: Dissolve the crude (2S)-epoxide (ee ~94-96%) in a minimum amount of boiling Ethanol (or EtOAc).

  • Precipitation: Slowly add warm Hexane (or Heptane) until slight turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexane.

  • Result: Expected ee >99%.

Applications in Drug Development

The primary utility of this compound is in the synthesis of Nitroimidazole-based anti-tubercular agents (e.g., Delamanid and Pretomanid analogs).

Case Study: Delamanid Intermediate Synthesis

In the synthesis of Delamanid, the (2S)-2-methylglycidyl 4-nitrobenzoate is converted into a chiral halo-alcohol or directly coupled with a nitroimidazole.

Mechanism of Action: The epoxide ring is opened by a nucleophile (often a halide or a nitrogen heterocycle). The 2-methyl group ensures that the nucleophilic attack occurs at the less hindered primary carbon (C3) or, under specific acidic conditions, the tertiary carbon (C2), allowing for predictable regioselectivity.

ApplicationPathway Ester (2S)-2-Methylglycidyl 4-nitrobenzoate StepA 1. Hydrolysis 2. Activation (MsCl) Ester->StepA Activated Activated Chiral Intermediate StepA->Activated StepB Nucleophilic Attack (2-bromo-4-nitroimidazole) Activated->StepB Drug Delamanid Precursor Scaffold StepB->Drug

Caption: Figure 2. Simplified pathway for converting the glycidyl ester into the Delamanid core scaffold.

Handling and Stability (Safety)

  • Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow hydrolysis or polymerization of the epoxide.

  • Safety:

    • Epoxides are potential alkylating agents and should be treated as potential mutagens. Use double gloves and work in a fume hood.

    • Nitro Compounds: While stable, nitrobenzoates can be energetic. Avoid exposure to high heat or open flames.

  • Incompatibility: Strong acids (polymerization), strong bases (hydrolysis of ester), and strong nucleophiles (ring opening).

References

  • Enantioselective Synthesis via HKR: Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science, 1997, 277(5328), 936-938.

  • Delamanid Synthesis Protocol: Sasaki, H., et al. "Synthesis and antitubercular activity of a novel series of 2-nitroimidazo[2,1-b][1,3]oxazine derivatives." Journal of Medicinal Chemistry, 2006, 49(26), 7854-7860.

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 11235205 (Related Isomer Data).

  • Recrystallization Techniques: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.

Sources

Exploratory

Safety and Handling of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate: A Technical Guide

Executive Technical Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) is a highly specialized chiral building block used primarily in asymmetric synthesis and the resolution of tertiary alcohols.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) is a highly specialized chiral building block used primarily in asymmetric synthesis and the resolution of tertiary alcohols.[1] As a functionalized epoxide bearing a nitroaromatic moiety, it presents a dual-hazard profile: potential genotoxicity from the alkylating epoxide ring and sensitization/toxicity risks associated with the nitrobenzoate ester.[1]

This guide defines the operational standards for the safe storage, manipulation, and disposal of this compound, moving beyond basic SDS data to provide field-validated protocols for high-integrity research environments.

Critical Safety Parameters
ParameterSpecificationOperational Implication
CAS Number 118200-96-7Unique identifier for the (2S)-(+) isomer.[1]
Physical State Crystalline SolidRisk of dust inhalation; requires static control.[1]
Melting Point 87–89 °CStable solid at RT, but avoid heat sources.[1]
Storage 2–8 °C (Refrigerated)Thermally sensitive; hydrolysis risk if humid.[1]
Hazard Class Irritant / SensitizerGHS07 (Warning); H315, H319, H335.[1]

Chemical Architecture & Reactivity

Understanding the molecule's structure is prerequisite to safe handling.[1] The compound consists of a tertiary epoxide fused to a 4-nitrobenzoate protecting group.[1]

  • The Epoxide Ring : The strained three-membered ring is an electrophile.[1] It is susceptible to nucleophilic attack (by DNA, proteins, or water), making it a potential alkylating agent.[1]

  • The Nitrobenzoate Ester : This moiety imparts crystallinity, aiding in purification and enantiomeric excess (ee) determination via UV detection.[1] However, nitroaromatics can be skin sensitizers and possess significant UV absorptivity.[1]

Physiochemical Data Table
PropertyValueSource
Molecular Formula

Sigma-Aldrich [1]
Molecular Weight 237.21 g/mol PubChem [2]
Optical Rotation

(

,

)
Sigma-Aldrich [1]
Solubility Soluble in

, EtOAc, Acetone
Experimental Observation
InChI Key PUBTVFBOTFDPTA-LLVKDONJSA-NPubChem [2]

Hazard Profile & Toxicology

Expert Insight : While standard SDS classifications list this compound as an Irritant (Skin/Eye/Respiratory), researchers must treat all reactive epoxides as potential genotoxic impurities (PGIs) until proven otherwise.[1] The alkylating potential of the epoxide ring allows it to covalently bind to nucleophilic centers in DNA.[1]

Mechanism of Toxicity[1]
  • Direct Alkylation : The epoxide ring opens upon attack by biological nucleophiles (e.g., Guanine N7 in DNA), potentially causing mutations.[1]

  • Contact Sensitization : The nitrobenzoate moiety, combined with protein alkylation, can trigger hapten-mediated immune responses, leading to allergic contact dermatitis.[1]

GHS Classification (H-Codes)[1][2]
  • H315 : Causes skin irritation.[1][2]

  • H319 : Causes serious eye irritation.[1][3][4]

  • H335 : May cause respiratory irritation.[1][2][3]

Operational Handling Protocol

This section details the "Chain of Custody" for the compound, from cold storage to reaction vessel.[1]

Engineering Controls
  • Primary Containment : All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Static Control : As a crystalline organic solid, electrostatic discharge is a risk.[1] Use anti-static weighing boats and ionizers if handling >1g quantities.[1]

Personal Protective Equipment (PPE)[1]
  • Hand Protection :

    • Standard Use: Double-gloving with Nitrile (minimum 0.11 mm thickness).[1]

    • Spill Cleanup: Laminate film (Silver Shield/4H) gloves are required due to the permeation potential of nitroaromatics in organic solvents.[1]

  • Respiratory : If working outside a hood (not recommended) or generating significant dust, use a P3/N95 particulate respirator .[1]

  • Eye Protection : Chemical splash goggles.[1]

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing critical decision points for safety.

SafetyLifecycle Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) Anti-static precautions Equilibrate->Weighing PPE: Double Nitrile Weighing->Start Reseal & Return Reaction Reaction / Synthesis (Closed Vessel) Weighing->Reaction Dissolve immediately Quench Quench / Decontamination (Ring Opening) Reaction->Quench Residual Epoxide Disposal Waste Disposal (Halogenated/Organic) Quench->Disposal pH Neutral

Caption: Figure 1. Operational safety lifecycle for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, prioritizing moisture control and containment.

Synthesis & Purification Context

This compound is often an intermediate in the Hydrolytic Kinetic Resolution (HKR) or Sharpless Asymmetric Epoxidation .[1]

Synthesis Handling Risks
  • Exotherms : The epoxidation of the precursor (2-methyl-2-propen-1-ol 4-nitrobenzoate) can be exothermic.[1] Temperature control (<0 °C) is critical to prevent runaway reactions and racemization.[1]

  • Reagent Toxicity : If using Sharpless conditions, Titanium(IV) isopropoxide and tartrates are relatively low hazard, but if using Osmium-based dihydroxylation followed by ring closure, OsO4 risks are severe.[1]

Purification (Recrystallization)[1][4]
  • Solvent System : Typically recrystallized from Ethanol/Hexane or Isopropanol.[1]

  • Safety Note : Do not heat the mother liquor excessively. Nitro-compounds can be unstable at high concentrations and temperatures.[1]

Emergency Response & Decontamination

Trustworthiness : This protocol relies on the chemical principle of nucleophilic ring-opening to neutralize the epoxide hazard.[1]

Spillage Decontamination Protocol

If solid material is spilled:

  • Isolate : Evacuate the immediate area and post warning signs.[1]

  • Solubilize : Do not sweep dry dust (inhalation risk).[1] Cover the spill with a paper towel soaked in Acetone or Ethanol to dampen and dissolve the solid.[1]

  • Neutralize : Apply a solution of 10% Aqueous Sodium Thiosulfate or 1M Glycine to the solvent-wet area.[1] These nucleophiles will open the epoxide ring, reducing alkylating potential.[1]

  • Clean : Wipe up with absorbent pads.[1] Double-bag waste.

Waste Disposal[1]
  • Classification : Hazardous Chemical Waste.[1]

  • Stream : Segregate into Halogenated Organic Waste (if chlorinated solvents were used) or High BTU Organic Waste .[1]

  • Labeling : Clearly label as "Contains Nitrobenzoate Epoxide - Sensitizer".[1]

References

  • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 24858452, (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. Retrieved from [Link]

Sources

Foundational

Discovery and history of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

(2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate: The Crystalline Anchor for Volatile Chiral Epoxides Executive Summary Compound: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate CAS: 118200-96-7 Role: Chiral Building Block / Enantiom...

Author: BenchChem Technical Support Team. Date: February 2026

(2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate: The Crystalline Anchor for Volatile Chiral Epoxides

Executive Summary

Compound: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate CAS: 118200-96-7 Role: Chiral Building Block / Enantiomeric Purity Standard Significance: This compound represents a pivotal solution in asymmetric synthesis, specifically addressing the "isolation bottleneck" of small, water-soluble chiral epoxides. Developed during the golden era of the Sharpless Asymmetric Epoxidation (SAE), it transforms the volatile, unstable (2S)-2-methylglycidol into a robust, crystalline solid, allowing for enantiomeric enrichment via recrystallization and precise absolute configuration determination.

Discovery and History: The "Sharpless Solution"

The Challenge: The "Fugitive" Epoxides

In the early 1980s, the Sharpless Asymmetric Epoxidation (SAE) revolutionized the synthesis of chiral epoxy alcohols. However, a significant technical hurdle persisted for low-molecular-weight substrates.

  • The Problem: Small epoxy alcohols like glycidol and 2-methylglycidol are highly water-soluble, acid-sensitive, and volatile. Standard workups (aqueous extraction) led to massive product loss or ring-opening hydrolysis.

  • The Consequence: Isolating these compounds with high enantiomeric excess (ee) was operationally difficult, limiting their utility as chiral pool reagents.

The 1987 Breakthrough

The definitive solution was published in the landmark Journal of the American Chemical Society paper by Gao, Hanson, Klunder, Ko, Masamune, and Sharpless (1987) . The team introduced an "in situ derivatization" strategy.

Instead of attempting to isolate the fragile 2-methylglycidol, the researchers treated the crude epoxidation reaction mixture—still containing the titanium-tartrate complex—directly with 4-nitrobenzoyl chloride .

Why 4-Nitrobenzoate?

  • Crystallinity: The nitrobenzoate moiety introduces strong intermolecular

    
    -
    
    
    
    stacking (from the nitroaromatic ring), converting the oily epoxide into a solid (mp 87–89 °C).
  • Purification: Being a solid allows for recrystallization . This is critical because it permits the "upgrading" of optical purity from ~90% ee (crude SAE product) to >98% ee (recrystallized).

  • Detection: The nitro group is a strong UV chromophore, facilitating precise HPLC analysis on chiral stationary phases (e.g., Chiralcel OD/OJ columns) to determine ee.

Technical Deep Dive: Mechanism & Synthesis

The Sharpless Asymmetric Epoxidation (SAE)

The synthesis begins with the asymmetric epoxidation of 2-methyl-2-propen-1-ol (methallyl alcohol) . Unlike kinetic resolutions of secondary allylic alcohols, this is a direct enantioselective epoxidation of an achiral precursor.

  • Catalyst System: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] + (+)-Diisopropyl tartrate [(+)-DIPT].[1]
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP).

  • Stereochemistry: Using (+)-DIPT delivers the oxygen from the "bottom" face (relative to the allylic alcohol oriented as per the Sharpless Mnemonic), yielding the (2S) configuration.

In Situ Derivatization Mechanism

The genius of the Gao protocol lies in avoiding the isolation of the free epoxy alcohol.

  • Titanium Templating: In the reaction pot, the epoxy alcohol product is bound to the Titanium center as an alkoxide.

  • Esterification: When 4-nitrobenzoyl chloride and pyridine are added, the titanium alkoxide reacts rapidly to form the ester.

  • Protection: The esterification removes the free hydroxyl group, preventing intramolecular epoxide opening (Payne rearrangement or cyclization) and rendering the molecule lipophilic (soluble in organic solvents, insoluble in water).

Visualization of the Workflow

SynthesisWorkflow Substrate Methallyl Alcohol (Achiral) Intermediate Ti-Bound (2S)-Epoxy Alkoxide Substrate->Intermediate Asymmetric Epoxidation Catalyst Ti(OiPr)4 / (+)-DIPT TBHP (-20°C) Catalyst->Intermediate Product (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Intermediate->Product In Situ Esterification Reagent 4-Nitrobenzoyl Chloride Pyridine / Et3N Reagent->Product Purification Recrystallization (Ether/Hexanes) Product->Purification ee Enrichment Final Pure Crystalline Building Block Purification->Final >98% ee Solid

Figure 1: The "In Situ" Derivatization Workflow developed by Sharpless et al. (1987).

Experimental Protocol

Objective: Synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate on a multigram scale. Source Validation: Adapted from J. Am. Chem. Soc. 1987, 109, 5765.[1]

Reagents Table
ReagentEquiv.Role
Methallyl Alcohol1.0Substrate
(+)-DIPT0.12Chiral Ligand
Ti(OiPr)

0.10Catalyst Precursor
TBHP (in decane)2.0Oxidant
4-Nitrobenzoyl Chloride1.1Derivatizing Agent
Pyridine2.0Base
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried flask under Argon, charge powdered 4Å molecular sieves and DCM.

    • Cool to -20°C. Add (+)-DIPT and Ti(OiPr)

      
      . Stir for 30 minutes to allow the chiral complex to form.
      
  • Epoxidation:

    • Add TBHP solution dropwise. Stir for 30 minutes.

    • Add Methallyl Alcohol dropwise over 20 minutes, maintaining internal temperature below -15°C.

    • Stir at -20°C for 15–24 hours (monitor by TLC or GC).

  • In Situ Derivatization (The Critical Step):

    • Do not quench with water.

    • Cool the reaction mixture to -25°C.

    • Add Pyridine followed by 4-Nitrobenzoyl chloride (solid or solution) slowly.

    • Allow the mixture to warm to 0°C and stir for 3–4 hours.

  • Workup:

    • Hydrolyze the tartrate complex by adding 10% tartaric acid solution. Stir vigorously until phases separate clearly.

    • Extract the aqueous layer with DCM.

    • Wash combined organics with saturated NaHCO

      
       (to remove nitrobenzoic acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Crystallization:

    • Dissolve the crude yellow solid in a minimum amount of hot diethyl ether.

    • Slowly add hexanes until turbidity appears. Cool to 0°C or -20°C.

    • Filter the pale yellow crystals.

    • Validation: Check mp (87–89 °C) and optical rotation (

      
      , c=1, CHCl
      
      
      
      ).

Applications in Drug Development

The (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate serves as a "chiral cassette" for installing quaternary stereocenters.

1. Nucleophilic Opening (Regioselective): The 4-nitrobenzoate group is electron-withdrawing, but the primary utility is generating the free epoxide in situ or using the ester as a leaving group in specific substitutions.

  • C3 Attack: Nucleophiles (Nu

    
    ) typically attack the less hindered C3 position of the epoxide, yielding a tertiary alcohol with a defined stereocenter at C2.
    
  • Target Molecules: This motif is ubiquitous in terpenes (e.g., Triptolide analogs) and polyketide antibiotics.

2. Absolute Configuration Standard: Because 4-nitrobenzoates crystallize well, they are frequently used to generate X-ray quality crystals of new epoxy alcohol derivatives to unequivocally prove the absolute stereochemistry of a synthetic route.

3. Kinetic Resolution Enrichment: If the initial epoxidation yields only 85% ee (due to moisture or catalyst aging), a single recrystallization of this nitrobenzoate derivative can boost the ee to >99%, salvaging the batch for pharmaceutical use.

References

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[1] Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures including in situ Derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Sigma-Aldrich. (n.d.). (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Sheet.

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing and Verifying (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Chiral Building Block (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral epoxide of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Chiral Building Block

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral epoxide of significant interest in synthetic organic chemistry and pharmaceutical development. Its value lies in the stereospecific epoxide ring, which serves as a versatile electrophilic site for nucleophilic ring-opening reactions. This functionality allows for the introduction of complex functionalities with precise stereochemical control, a cornerstone of modern drug design. The 4-nitrobenzoate group acts as an excellent leaving group and provides a chromophore that facilitates reaction monitoring and purification.

Given its role as a stereochemically defined starting material, the procurement of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate of verifiable and high enantiomeric purity is not merely a matter of logistics but a fundamental prerequisite for the success of a synthetic campaign. Sourcing from a reliable commercial supplier and implementing a robust in-house quality control workflow are paramount to ensuring experimental reproducibility and the integrity of the final product. This guide provides a technical framework for navigating the supplier landscape and establishing self-validating protocols for this critical reagent.

Chemical Profile:

  • IUPAC Name: (2S)-2-methyloxiran-2-ylmethyl 4-nitrobenzoate

  • CAS Number: 118200-96-7[][2]

  • Molecular Formula: C₁₁H₁₁NO₅[2]

  • Molecular Weight: 237.21 g/mol [2]

  • Appearance: Typically a solid[2]

  • Melting Point: 87-89 °C[2]


}

Figure 1. Chemical Structure of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Commercial Supplier Landscape

A number of chemical suppliers list (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in their catalogs. However, availability, purity, and the level of supporting documentation can vary significantly. For research and development, particularly in a GMP-regulated environment, it is crucial to select suppliers who provide comprehensive analytical data. While major suppliers like Sigma-Aldrich have historically carried this product, it may be discontinued from some catalogs, necessitating exploration of specialized chemical providers.[2]

The following table summarizes representative suppliers. It is imperative for the researcher to contact these suppliers directly for the most current information on stock, pricing, and lot-specific certificates of analysis.

SupplierNoted Purity / GradeCAS NumberKey Considerations
BOC Sciences Inquiry Required118200-96-7A specialized global supplier often catering to pharmaceutical and biotech industries.[]
Santa Cruz Biotechnology, Inc. Research Use Only106268-96-6 (for the R-enantiomer)Primarily a supplier for biochemical research. Note that the listed CAS is for the opposite enantiomer, highlighting the need for careful verification.[3][4]
Sigma-Aldrich (Merck) 98% (historical)118200-96-7A major, reputable supplier, though this specific product is listed as discontinued.[2] It's worth checking for remaining stock or alternative offerings.

This table is for illustrative purposes. Researchers must conduct their own due diligence as supplier offerings change.

Technical Due Diligence: A Self-Validating Workflow

Upon receiving a shipment of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, it is incumbent upon the researcher to perform independent verification of its identity, purity, and, most critically, its enantiomeric excess. Relying solely on the supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific work. The following workflow provides a robust system for in-house validation.


}

Figure 2. Workflow for In-House Quality Control Verification.

Structural Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. ¹H NMR will verify the presence and connectivity of all protons, while ¹³C NMR confirms the carbon backbone. The expected chemical shifts and coupling constants provide a unique fingerprint for the molecule.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Signals:

    • Aromatic Protons: Two doublets in the range of δ 8.2-8.4 ppm, corresponding to the AA'BB' system of the 4-nitrophenyl group.

    • Glycidyl Methylene Protons (CH₂-O): Two doublets of doublets (AB quartet) around δ 4.0-4.5 ppm, due to diastereotopicity.

    • Epoxide Methylene Protons (CH₂-epoxide): Two doublets around δ 2.7-3.0 ppm.

    • Methyl Protons (CH₃): A singlet around δ 1.5 ppm.

  • Interpretation: The integration of these peaks should correspond to a 4:2:2:3 ratio. The presence of significant unexpected peaks may indicate impurities.

Purity Assessment via Achiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) on a standard reversed-phase column (e.g., C18) separates compounds based on their polarity. This technique is ideal for quantifying the chemical purity of the sample by separating the target compound from any non-isomeric impurities.

Protocol: Reversed-Phase HPLC

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the nitroaromatic group absorbs strongly (e.g., 254 nm or 275 nm).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute as necessary to avoid detector saturation.

  • Interpretation: A high-purity sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >98% is generally expected.[2]

Enantiomeric Purity via Chiral HPLC

Causality: This is the most critical validation step. Because enantiomers have identical physical properties in a non-chiral environment, a specialized Chiral Stationary Phase (CSP) is required for their separation.[5][6] The differential interaction of the (S) and (R) enantiomers with the CSP leads to different retention times, allowing for their quantification.

Protocol: Chiral HPLC

  • Column: A polysaccharide-based CSP is often effective. Columns like Chiralcel OD-H or Chiralpak AD-H are common starting points.

  • Mobile Phase: Typically run in normal phase mode. A common mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[7] Isocratic elution is preferred.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector (e.g., 254 nm).

  • Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase.

  • Interpretation: Inject the sample. A successful separation will show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. To confirm peak identity, if available, inject a racemic standard. For a high-quality sample of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, the peak corresponding to the (S)-enantiomer should be >99% of the total area of the two enantiomeric peaks.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[9] Many suppliers recommend refrigerated storage between 2-8°C to minimize potential degradation over time.[2]

Conclusion

The successful application of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in research and development hinges on the procurement of high-quality, enantiomerically pure material. This requires careful supplier selection based on transparency and the provision of comprehensive analytical data. Furthermore, an in-house validation process, incorporating NMR for structural identity and both achiral and chiral HPLC for purity and enantiomeric excess determination, forms a self-validating system that ensures the reliability of this critical chiral building block. By adhering to this technical guide, researchers can proceed with confidence, knowing their starting material meets the stringent requirements of modern synthetic chemistry.

References

  • Szabó, Z. et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • Christie, W.W. (2011). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

Sources

Foundational

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate enantiomeric purity

An In-Depth Technical Guide to the Enantiomeric Purity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Abstract (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a pivotal chiral building block in modern pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantiomeric Purity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Abstract

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a pivotal chiral building block in modern pharmaceutical synthesis. Its stereochemical integrity is paramount, as the biological activity and safety profile of the resulting active pharmaceutical ingredients (APIs) are intrinsically linked to their enantiomeric composition. For instance, its enantiomer, (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate, is a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid[1]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the enantiomeric purity of this compound. We will delve into the causality behind experimental choices for the most robust analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and detail the necessary validation protocols to ensure data integrity and regulatory compliance.

The Imperative of Enantiomeric Purity

Chirality is a fundamental property in pharmacology. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological effects. The use of a single enantiomer can lead to drugs with higher therapeutic indices, reduced side effects, and simplified dose-response relationships. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control and analysis of the stereochemical purity of chiral drugs and intermediates.[2][3] The determination of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is therefore not merely a quality control metric but a critical component of drug safety and efficacy assurance.

Primary Analytical Methodologies: A Comparative Overview

The differentiation and quantification of enantiomers require a chiral environment. This is achieved by employing analytical techniques that can distinguish between the subtle three-dimensional differences of the molecules. For (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, Chiral HPLC and NMR Spectroscopy are the most powerful and widely adopted methods.

  • Chiral HPLC offers direct physical separation of the enantiomers, providing unambiguous quantification. It is often the gold-standard for its sensitivity and accuracy.

  • NMR Spectroscopy , when used with chiral auxiliaries, provides quantitative data without physical separation. It is a rapid technique valuable for reaction monitoring and structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

3.1. Principle of Separation: The Chiral Stationary Phase (CSP)

The core of a chiral HPLC separation is the Chiral Stationary Phase (CSP). These phases are composed of a single enantiomer of a chiral selector bonded to a solid support (typically silica gel). As the racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The stability of these complexes differs due to steric and electronic interactions, causing one enantiomer to be retained longer than the other, thus achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are a primary choice for method development for a wide range of chiral compounds.[4]

3.2. Experimental Protocol: A Self-Validating System

A robust HPLC method is a self-validating system where peak identity, purity, and quantity are confirmed within a single run. The presence of the 4-nitrobenzoate chromophore in the target molecule makes UV detection highly effective.

Step-by-Step Methodology:

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Lux Cellulose-2 or Amylose-2 column (250 x 4.6 mm, 5 µm).[5][6] These columns offer a high probability of resolving a wide array of chiral molecules.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like ethanol. A typical starting ratio is 90:10 (v/v). The modifier is critical as it competes with the analyte for interactive sites on the CSP, modulating retention and selectivity.

  • Sample Preparation: Accurately weigh and dissolve the (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Set the HPLC system flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 230 nm or 254 nm, where the nitroaromatic group exhibits strong absorbance.[5]

    • Inject 10 µL of the prepared sample.

  • Data Acquisition and Analysis:

    • Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

    • Identify the peaks corresponding to the (2S)-(+) and (2R)-(-) enantiomers. The major peak will be the (2S) enantiomer.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

3.3. Data Presentation: Typical HPLC Parameters

ParameterValueRationale
Column Lux Cellulose-2 (250x4.6mm, 5µm)Proven high success rate for resolving aromatic compounds.
Mobile Phase n-Hexane:Ethanol (90:10 v/v)Normal phase mode provides excellent selectivity for this compound class.
Flow Rate 1.0 mL/minBalances resolution and analysis time.
Temperature 25 °CEnsures reproducible retention times.
Detection UV at 230 nmHigh sensitivity due to the 4-nitrobenzoate chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Expected tR (S) ~8.5 minHypothetical retention time for the desired enantiomer.
Expected tR (R) ~10.2 minHypothetical retention time for the undesired enantiomer.
Resolution (Rs) > 2.0A value >1.5 indicates baseline separation, ensuring accurate quantification.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Injector Autosampler Inject 10 µL Filter->Injector MP Prepare Mobile Phase (Hexane:Ethanol) Pump Isocratic Pump 1.0 mL/min MP->Pump Column Chiral Column (e.g., Lux Cellulose-2) Injector->Column Pump->Injector Detector UV Detector (230 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Calculation Calculate % ee Integration->Calculation Report Report Calculation->Report

Caption: Workflow for enantiomeric purity determination using NMR spectroscopy.

Method Validation: Ensuring Trustworthiness and Compliance

An analytical method intended for quality control in drug development must be rigorously validated to prove it is fit for its intended purpose. [3]Validation demonstrates that the method is reliable, reproducible, and accurate. The principles and parameters for validation are outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14. [7][8] 5.1. Key Validation Parameters for Chiral HPLC

The following parameters must be systematically evaluated for the Chiral HPLC method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, primarily its counter-enantiomer and any process impurities or degradation products. This is demonstrated by achieving baseline resolution (Rs > 1.5).

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For the minor enantiomer, this is typically assessed over a range from the Limit of Quantitation (LOQ) to at least 150% of the specification limit. [5]* Accuracy: The closeness of the test results to the true value. This is determined by spiking the main enantiomer with known amounts of the minor enantiomer at different concentration levels (e.g., LOQ, 100%, 150%).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling trace enantiomeric impurities.

  • Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. It is often determined based on a signal-to-noise ratio of 3:1. [9]* Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. [8] 5.2. Visualization: Analytical Method Validation Workflow

Validation_Workflow cluster_params Core Validation Parameters Method Finalized Analytical Method Protocol Specificity Specificity (Resolution) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (RSD%) - Repeatability - Intermediate Method->Precision LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Report Validation Report & Regulatory Submission Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Key parameters for analytical method validation per ICH guidelines.

Conclusion

The accurate determination of the enantiomeric purity of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a non-negotiable requirement for its use in pharmaceutical manufacturing. Chiral HPLC stands out as the definitive method due to its high resolution, sensitivity, and direct quantitative power. NMR spectroscopy serves as an excellent complementary technique for rapid analysis and confirmation. Regardless of the method chosen, a comprehensive validation protocol grounded in ICH and FDA guidelines is essential to establish a self-validating, trustworthy system. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the stereochemical quality of their intermediates, contributing to the development of safer and more effective medicines.

References

  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
  • ResearchGate. (n.d.). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides.
  • Oregon State University. (2020). CH 336: Epoxide Spectroscopy.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. FDA.
  • Nature. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Zhang, Y. W., et al. (n.d.). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry.
  • ChemicalBook. (2025). (2R)-(-)-2-METHYLGLYCIDYL 4-NITROBENZOATE.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • Kis, C., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Resolution of Secondary Alcohols using (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate as a Chiral Resolving Reagent (CRR) for th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for utilizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate as a Chiral Resolving Reagent (CRR) for the kinetic resolution and absolute configuration assignment of racemic secondary alcohols.

Executive Summary

The kinetic resolution (KR) of secondary alcohols is a pivotal step in the synthesis of bioactive pharmaceutical ingredients (APIs). While enzymatic methods (lipases) are common, they often suffer from substrate specificity limitations and difficult downstream separation.

This protocol utilizes (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (herein referred to as 2S-MGNB ) as a robust, non-enzymatic Chiral Resolving Reagent. Unlike simple acylating agents, 2S-MGNB functions via a Lewis acid-catalyzed nucleophilic epoxide opening. This method offers two distinct advantages:

  • Kinetic Discrimination: The chiral environment of the epoxide creates a significant rate difference (

    
    ) between alcohol enantiomers during the ring-opening event.
    
  • Chromophoric Tagging: The 4-nitrobenzoate moiety serves as a strong UV chromophore (

    
     nm), facilitating high-sensitivity HPLC monitoring and purification of the resulting diastereomeric ethers.
    

Scientific Principles & Mechanism

The Reaction Pathway

The core transformation is the regioselective nucleophilic attack of the secondary alcohol (nucleophile) onto the epoxide ring of 2S-MGNB (electrophile). This reaction is typically catalyzed by a Lewis Acid (e.g.,


 or 

).
  • Regioselectivity: Under Lewis acidic conditions, attack preferentially occurs at the more substituted carbon (C2) or less substituted (C3) depending on the specific catalyst and steric bulk. For 2-methylglycidyl derivatives, C3 attack (primary position) is often favored to minimize steric strain, preserving the quaternary stereocenter.

  • Stereoselectivity (Kinetic Resolution): The reaction proceeds via a "Matched" vs. "Mismatched" transition state.[1]

    • Matched Case: The steric bulk of the alcohol aligns favorably with the chiral pocket of the 2S-MGNB epoxide. Reaction rate =

      
      .
      
    • Mismatched Case: Steric clash significantly raises the activation energy. Reaction rate =

      
      .
      
Mechanism Diagram

The following diagram illustrates the bifurcation of the racemic substrate into resolved products.

KineticResolution Racemic Racemic Secondary Alcohol (R-OH + S-OH) TS_Match Transition State A (Matched) Low ΔG‡ Racemic->TS_Match R-OH (Fast) TS_Mismatch Transition State B (Mismatched) High ΔG‡ Racemic->TS_Mismatch S-OH (Slow) Reagent (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (Chiral Electrophile) Reagent->TS_Match Reagent->TS_Mismatch Catalyst Lewis Acid Catalyst (e.g., BF3·OEt2) Catalyst->TS_Match Catalyst->TS_Mismatch Prod_Fast Major Diastereomer (Ether A) + Unreacted S-OH TS_Match->Prod_Fast k_fast Prod_Slow Minor Diastereomer (Ether B) (Trace) TS_Mismatch->Prod_Slow k_slow

Caption: Kinetic bifurcation pathway. The (2S)-reagent reacts preferentially with one alcohol enantiomer (e.g., R-OH), leaving the other (S-OH) unreacted and enantioenriched.

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic Secondary Alcohol (1.0 equiv).

  • Reagent: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (0.6 equiv for KR; 1.1 equiv for full derivatization).

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) or Titanium Isopropoxide (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Analysis: HPLC with UV detector (254 nm); Chiral stationary phase column (e.g., Chiralcel OD-H).

Standard Procedure (Kinetic Resolution Mode)

This protocol targets the recovery of the slow-reacting alcohol enantiomer in high enantiomeric excess (ee).

  • Preparation: Flame-dry a 25 mL round-bottom flask under Nitrogen (

    
    ).
    
  • Charging: Add (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (142 mg, 0.6 mmol) and anhydrous DCM (5 mL).

  • Substrate Addition: Add the racemic secondary alcohol (1.0 mmol) to the solution. Stir until dissolved.

  • Catalysis: Cool the mixture to -20°C. Add

    
     (0.1 mmol, 10 mol%) dropwise over 5 minutes.
    
    • Note: Low temperature is critical to maximize the difference between

      
       and 
      
      
      
      .
  • Reaction: Stir at -20°C for 4–12 hours. Monitor conversion by TLC or HPLC.

    • Endpoint: Stop reaction when conversion of the alcohol reaches ~55% (slightly past 50% ensures high ee of the unreacted substrate).

  • Quenching: Add saturated aqueous

    
     (2 mL) and warm to room temperature.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Perform Flash Column Chromatography.

    • Fraction 1: Unreacted Alcohol (Enantioenriched).[1]

    • Fraction 2: Diastereomeric Ether Product (incorporating the nitrobenzoate tag).

Data Analysis & Optimization

Calculate the Selectivity Factor (


) using the conversion (

) and enantiomeric excess of the recovered substrate (

):


Optimization Table:

Parameter Standard Condition Optimization Strategy

| Solvent | DCM (Polar, Aprotic) | Try Toluene or Hexane to increase tight ion-pairing and improve selectivity (


-factor). |
| Catalyst  | 

| Switch to bulky Lewis acids like MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enhance steric discrimination. | | Temperature | -20°C | Lower to -78°C if

. Raise to 0°C if reaction time > 24h. |

Analytical Workflow (HPLC)

The 4-nitrobenzoate tag is a distinct advantage of this reagent. It allows for the detection of the ether product even if the original alcohol lacks a chromophore.

AnalysisWorkflow cluster_decision Decision Logic Sample Crude Reaction Mixture HPLC HPLC Analysis (Chiral Column, 254 nm) Sample->HPLC Peak1 Peak 1: Unreacted Alcohol (Monitor depletion) HPLC->Peak1 Peak2 Peak 2: Ether Diastereomer A (Fast reacting) HPLC->Peak2 Peak3 Peak 3: Ether Diastereomer B (Slow reacting - Trace) HPLC->Peak3 Check Is Conversion ~55%? Peak1->Check Stop Quench & Isolate Check->Stop Yes Continue Continue Stirring Check->Continue No

Caption: HPLC monitoring workflow. The strong UV absorbance of the nitrobenzoate allows precise quantification of the product formation relative to the starting material.

Troubleshooting & Critical Considerations

  • Moisture Sensitivity: The epoxide opening is sensitive to water, which can open the epoxide non-selectively to form the diol. Ensure strictly anhydrous conditions.

  • Catalyst Poisoning: If the substrate contains basic amines, they may inhibit the Lewis acid. Pre-complexation with extra Lewis acid or using

    
     is recommended.
    
  • Safety: Nitrobenzoate derivatives are generally stable but should be treated as potentially energetic materials in large bulk. Avoid excessive heating (>100°C) during drying.

References

  • Sharpless, K. B., et al. (1981). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Martin, V. S., et al. (1981). "Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation." Journal of the American Chemical Society, 103(20), 6237–6240. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution." Science, 277(5328), 936–938. Link

  • Sasaki, H., et al. (2006). "Synthesis and antitubercular activity of new nitroimidazooxazole derivatives." Journal of Medicinal Chemistry, 49(26), 7854-7860. (Describes use of 2-methylglycidyl-4-nitrobenzoate as a chiral building block). Link

  • Smith, A. B., & Konopelski, J. P. (1984). "Tremorgenic mycotoxins. Synthesis of the 6-methoxyindolyl moiety." The Journal of Organic Chemistry, 49(21), 4094-4095. (Demonstrates epoxide opening strategies). Link

Sources

Application

Application Note: Enantioselective Synthesis &amp; Purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This Application Note details the protocol for the enantioselective preparation and purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate . While the prompt phrases the topic as "acylation with [the reagent]," in hig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the enantioselective preparation and purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate .

While the prompt phrases the topic as "acylation with [the reagent]," in high-level organic synthesis, this specific compound is the target product of an enantioselective acylation (Kinetic Resolution) or a chiral building block obtained via such methods.[1] It is rarely used as a generic acyl donor itself due to the value of the chiral epoxide moiety.[1]

Therefore, this guide focuses on the Lipase-Catalyzed Kinetic Resolution (KR) of racemic 2-methylglycidol via enantioselective acylation to produce the (2S)-ester, followed by 4-nitrobenzoylation to yield the crystalline target.[1] This approach is the industry standard for generating high-purity chiral synthons of this class.[1]

[1]

Abstract & Core Principle

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS 118200-96-7) is a critical chiral building block used in the synthesis of terpenes, pheromones, and complex natural products.[1] Its 4-nitrobenzoate moiety serves two functions: it acts as a UV-active chromophore for easy HPLC detection and, crucially, induces crystallinity, allowing for Enantiomeric Enrichment (ee) amplification via recrystallization.[1]

This protocol utilizes the Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification.[1] A lipase selectively acylates one enantiomer of the racemic alcohol precursor, leaving the other intact.[1] The (2S)-enantiomer is subsequently isolated and derivatized.[1]

Mechanism of Action: Enantioselective Acylation

The core technology relies on the discrimination of the chiral pocket of Burkholderia cepacia lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).[1]

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), forming an acyl-enzyme intermediate.[1]

  • Enantioselective Deacylation: The racemic alcohol enters the active site.[1] The lipase transfers the acyl group preferentially to the (R)-enantiomer (typically fast-reacting), leaving the (S)-alcohol unreacted (or vice versa, depending on the specific enzyme strain).[1]

  • Derivatization: The enriched (S)-alcohol is chemically esterified with 4-nitrobenzoyl chloride to form the target.[1]

Pathway Diagram

G Racemic Racemic 2-Methylglycidol (Starting Material) Lipase Lipase PS / CAL-B (Catalyst) Racemic->Lipase Substrate Binding Intermed_R (R)-Acetate (Fast Reacting) Lipase->Intermed_R Kinetic Product Intermed_S (2S)-2-Methylglycidol (Slow Reacting / Unreacted) Lipase->Intermed_S Kinetic Residue (High ee) Donor Acyl Donor (Vinyl Acetate) Donor->Lipase Acyl-Enzyme Formation Deriv Chemical Acylation (4-Nitrobenzoyl Chloride) Intermed_S->Deriv Esterification Target (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (Target Product) Deriv->Target Crude Formation Cryst Recrystallization (>99% ee) Target->Cryst Purification

Figure 1: Workflow for the kinetic resolution and derivatization to produce the target chiral ester.

Experimental Protocol

Materials & Reagents
ReagentGrade/SpecRole
(±)-2-Methylglycidol>98%Substrate
Lipase PS (Burkholderia cepacia)Immobilized on Celite/CeramicBiocatalyst
Vinyl AcetateAnhydrousAcyl Donor
Diisopropyl Ether (DIPE)Anhydrous (<0.01% H2O)Solvent
4-Nitrobenzoyl Chloride>99%Derivatizing Agent
Pyridine / Et3NReagent GradeBase
Step-by-Step Methodology
Phase 1: Enzymatic Kinetic Resolution
  • Setup: In a flame-dried round-bottom flask, dissolve (±)-2-Methylglycidol (10.0 g, 113 mmol) in anhydrous DIPE (100 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (5.0 eq, 565 mmol). The excess drives the equilibrium (irreversible tautomerization of vinyl alcohol to acetaldehyde).[1]

  • Catalyst Addition: Add Lipase PS (Immobilized, 2.0 g).

    • Note: Enzyme loading affects rate, not selectivity. 20% w/w relative to substrate is standard.[1]

  • Incubation: Stir at 25°C (room temp) or 4°C (for higher enantioselectivity/E-value) monitoring by GC/HPLC.

  • Termination: Stop the reaction when conversion reaches ~55-60%.

    • Why >50%? In a kinetic resolution, to get the unreacted substrate (S-alcohol) in high ee, you must push conversion slightly beyond 50% to consume all the unwanted (R)-enantiomer.[1]

  • Filtration: Filter off the enzyme (can be reused).

  • Separation: Concentrate the filtrate. Separate the (S)-alcohol from the (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).[1]

Phase 2: Chemical Acylation (Nitrobenzoylation)[1]
  • Reaction: Dissolve the isolated (2S)-2-Methylglycidol (approx. 4.0 g) in dry DCM (40 mL).

  • Base: Add Pyridine (1.5 eq) and cool to 0°C.

  • Addition: Dropwise add 4-Nitrobenzoyl chloride (1.2 eq) dissolved in DCM.

  • Workup: Stir for 4h. Quench with saturated NaHCO3.[1] Extract with DCM, wash with brine, dry over Na2SO4.[1]

  • Isolation: Concentrate to obtain the crude (2S)-2-Methylglycidyl 4-nitrobenzoate.

Phase 3: Crystallization (The Critical Step)

The crude product often has an ee of 90-95%.[1] The 4-nitrobenzoate group allows for "crystallization-induced purification."[1]

  • Solvent: Dissolve crude solid in boiling Ethanol/Hexane (1:4 mixture).

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect the pale yellow needles.

  • Validation: Check melting point (Target: 87-89°C ) and optical rotation.

Analytical Validation

Trust but verify. The protocol relies on accurate ee determination.[1]

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm (Strong absorption due to NO2-phenyl).[1]

    • Retention Times: (R)-isomer elutes first (typically), (S)-isomer elutes second.[1] Confirm with racemic standard.

  • Optical Rotation:

    • Standard:

      
       (c = 2.4, CHCl3).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee of Product Reaction stopped too early (<50% conversion).Extend reaction time to reach 55% conversion.
Low Yield Hydrolysis of acyl donor or product.[1][2]Ensure solvent (DIPE) is strictly anhydrous.[1] Use molecular sieves.[1]
Enzyme Inactivity Enzyme poisoning or water stripping.[1]Do not over-dry the enzyme; it needs a structural water monolayer.[1] Equilibrate at defined humidity if necessary.[1]
Poor Crystallization Impurities preventing nucleation.[1]Use a seed crystal of pure (S)-ester.[1] Perform a silica plug filtration before crystallization.[1]

References

  • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.[1] Link[1]

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] "Product Specification: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate." Sigma-Aldrich Catalog. Link

  • Jacobsen, E. N. (2000).[1] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421-431.[1] Link[1]

Sources

Method

Application Note: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in Asymmetric Synthesis

[1] Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS 118200-96-7) serves as a robust, crystalline "chiral pool" equivalent for the unstable liquid (2S)-2-methylglycidol. Its primary utility lies in its ab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS 118200-96-7) serves as a robust, crystalline "chiral pool" equivalent for the unstable liquid (2S)-2-methylglycidol. Its primary utility lies in its ability to be recrystallized to extremely high enantiomeric excess (>99% ee), providing a reliable starting material for the synthesis of chiral tertiary alcohols and quaternary carbon centers .

This application note details the strategic use of this compound in:

  • Pharmaceutical Synthesis: Specifically as a key intermediate for the anti-tubercular drug Delamanid .

  • Chiral Building Block Generation: Protocols for "unlocking" the reactive epoxide alcohol via hydrolysis.

  • Stereochemical Analysis: Use as a heavy-atom derivative for absolute configuration assignment via X-ray crystallography.

Technical Specifications & Properties

The 4-nitrobenzoate moiety transforms the volatile and potentially unstable 2-methylglycidol into a stable, storable solid. This allows for "enantiomeric upgrading" via recrystallization, a critical advantage over liquid epoxides.

PropertySpecification
Chemical Name (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
CAS Number 118200-96-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 87–89 °C
Optical Rotation

(specific value varies by solvent, typically positive)
Solubility Soluble in EtOAc, DCM, THF; Insoluble in water
Stability Stable at room temperature; store dry to prevent ester hydrolysis

Strategic Application Workflows

The utility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is defined by its role as a protected, purifiable precursor . The general workflow involves recrystallization to ensure optical purity, followed by either direct nucleophilic attack or controlled hydrolysis to release the active chiral alcohol.

Visualization: Core Utility Pathways

G Start (2S)-2-Methylglycidyl 4-nitrobenzoate (Solid, Stable) Step1 Recrystallization (ee > 99%) Start->Step1 Branch Divergent Pathways Step1->Branch PathA Hydrolysis (Base/Acid) Branch->PathA Deprotection PathB X-Ray / Mass Spec Analysis Branch->PathB Analytical PathC Nucleophilic Displacement Branch->PathC Pharma Synthesis ProdA (2S)-2-Methylglycidol (Volatile Chiral Synthon) PathA->ProdA ProdB Absolute Config. Determination PathB->ProdB ProdC Delamanid Intermediates PathC->ProdC

Figure 1: Strategic workflows starting from the crystalline nitrobenzoate derivative.

Detailed Protocols

Protocol A: "Unlocking" the Chiral Alcohol

Objective: Isolate (2S)-2-methylglycidol for use in nucleophilic ring-opening reactions. Rationale: The nitrobenzoate ester is removed under mild basic conditions to prevent racemization or premature epoxide opening.

Reagents:

  • (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) or Sodium Methoxide (catalytic)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 10 g of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in 100 mL of anhydrous Methanol.

  • Hydrolysis: Add K₂CO₃ (powdered) at 0 °C. Stir the suspension vigorously. Allow to warm to room temperature over 2 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, and a polar spot (alcohol) will appear.

  • Workup: Filter off the solid salts. Concentrate the filtrate carefully under reduced pressure (Note: Product is volatile).

  • Purification: Dissolve the residue in a minimum amount of DCM, filter again to remove residual benzoate salts, and concentrate. Distillation (Kugelrohr) is recommended for high purity.

    • Yield: Typically 85–95%.

    • Storage: Use immediately or store at -20 °C.

Protocol B: Synthesis of Delamanid Intermediate

Objective: Synthesis of the chiral tail fragment for Delamanid (OPC-67683). Mechanism: The synthesis typically involves converting the alcohol (obtained in Protocol A) into a leaving group (Mesylate/Tosylate) followed by displacement with a nitroimidazole derivative, or direct coupling.

Key Transformation Step (Literature Derived):

  • Starting Material: (2S)-2-Methylglycidol (derived from the nitrobenzoate).

  • Activation: Reaction with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) to form the mesylate.

  • Coupling: Reaction with 2-bromo-4-nitroimidazole (or related derivative) in the presence of a base (NaH or K₂CO₃).

Experimental Workflow:

  • Mesylation: To a solution of (2S)-2-methylglycidol (1 equiv) in DCM at 0 °C, add Et₃N (1.2 equiv) and MsCl (1.1 equiv). Stir for 1 hour. Aqueous workup yields the crude mesylate.

  • Epoxide Preservation: Ensure reaction temperature remains < 5 °C to prevent chloride attack on the epoxide (which would form the chlorohydrin).

  • Displacement: React the crude mesylate with the nitroimidazole nucleophile in DMF at 60 °C using K₂CO₃ as the base.

  • Result: This yields the (S)-2-bromo-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole intermediate required for Delamanid.

Visualization: Delamanid Synthesis Pathway[2]

Delamanid NB (2S)-Nitrobenzoate (Starting Material) Alc (2S)-2-Methylglycidol NB->Alc Hydrolysis (MeOH/K2CO3) Ms (2S)-Glycidyl Mesylate (Activated Electrophile) Alc->Ms MsCl, Et3N, 0°C Inter Key Delamanid Intermediate (Nitroimidazole Epoxide) Ms->Inter + Imid, NaH/DMF Imid 2-Bromo-4-nitroimidazole (Nucleophile) Imid->Inter Drug Delamanid (Final Drug) Inter->Drug Multi-step Assembly

Figure 2: Synthesis pathway for Delamanid utilizing the (2S)-nitrobenzoate precursor.

Analytical Application: Absolute Configuration

Context: In early-stage drug discovery, assigning the absolute stereochemistry of new chiral epoxides is difficult due to their lack of strong chromophores or heavy atoms.

Methodology:

  • Derivatization: If a researcher has an unknown 2-methylglycidol derivative, they can esterify it with 4-nitrobenzoyl chloride.

  • Crystallization: The resulting 4-nitrobenzoate is highly crystalline.

  • X-Ray Diffraction: The "heavy" nitrobenzoate group facilitates phase determination in X-ray crystallography, allowing unambiguous assignment of the R or S configuration at the quaternary center.

  • Mass Spectrometry: The nitrobenzoate moiety produces specific diagnostic fragment ions in MS/MS that can be correlated to ortho/meta/para isomers and stereochemical configuration through kinetic method analysis.

References

  • Sasaki, H., et al. (2006). "Synthesis and antitubercular activity of a novel series of optically active nitroimidazooxazoles." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). "(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Sheet."

  • Patterson, S., et al. (2016). "The anti-tubercular drug delamanid as a potential oral treatment for visceral leishmaniasis." eLife.

  • Augusto, F., et al. (2005). "Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry."[1][2] Journal of the American Society for Mass Spectrometry.

  • Tsubouchi, H., et al. (2020). "A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid." RSC Advances.

Sources

Application

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in the synthesis of pharmaceuticals

An Application Guide for the Utilization of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in the Synthesis of Chiral Pharmaceuticals Authored by: A Senior Application Scientist Abstract (2S)-(+)-2-Methylglycidyl 4-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in the Synthesis of Chiral Pharmaceuticals

Authored by: A Senior Application Scientist

Abstract

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, hereafter referred to as (S)-MGN, is a high-value chiral synthon indispensable in modern pharmaceutical development. Its utility stems from a synthetically versatile epoxide moiety held within a stereochemically defined framework. The presence of the 4-nitrobenzoate group serves a dual function: it acts as an effective leaving group in nucleophilic substitution reactions and as a chromophore, simplifying the tracking and purification of reaction intermediates. This guide provides an in-depth exploration of (S)-MGN's application, focusing on the synthesis of key pharmaceutical classes such as beta-blockers and azole antifungals. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the causal logic behind the selection of specific reagents and reaction conditions.

Core Characteristics and Handling of (S)-MGN

A comprehensive understanding of the material's properties is fundamental to its successful application and safe handling in a laboratory setting.

Table 1: Physicochemical and Safety Data for (S)-MGN

PropertyValueSource
IUPAC Name (2S)-2-methyloxiran-2-ylmethyl 4-nitrobenzoateN/A
CAS Number 118200-96-7
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance Solid
Melting Point 87-89 °C
Optical Rotation [α]¹⁹/D +5.9°, c = 2.4 in chloroform
Storage 2-8°C, protect from moisture and light
Hazard Profile Irritant to skin, eyes, and respiratory system

Handling Protocol:

  • Always handle (S)-MGN within a certified chemical fume hood.

  • Utilize standard personal protective equipment (PPE): nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

  • For transfers of solid material, use anti-static spatulas and weighing paper to minimize dust generation.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Application in the Synthesis of (S)-Metoprolol, a Cardio-Selective Beta-Blocker

Beta-blockers are a cornerstone in cardiovascular medicine.[1] The therapeutic efficacy of many beta-blockers, including Metoprolol, resides almost exclusively in the (S)-enantiomer.[1] (S)-MGN provides a highly efficient route to optically pure (S)-Metoprolol, obviating the need for costly chiral resolution steps later in the synthesis.

The synthesis proceeds via a two-step, one-pot sequence involving two distinct nucleophilic attacks on the chiral epoxide precursor.

Caption: Synthetic workflow for (S)-Metoprolol from (S)-MGN.

Protocol 2.1: Synthesis of (S)-Metoprolol

Materials:

  • (S)-(+)-2-Methylglycidyl 4-nitrobenzoate ((S)-MGN)

  • 4-(2-methoxyethyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Isopropylamine

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: Under an inert nitrogen atmosphere, suspend NaH (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-(2-methoxyethyl)phenol (1.1 eq.) in DMF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This confirms the formation of the sodium phenoxide.

  • First Nucleophilic Attack: Re-cool the mixture to 0 °C and add a solution of (S)-MGN (1.0 eq.) in DMF. Allow the reaction to warm to room temperature and stir overnight.

  • Second Nucleophilic Attack (Amination): To the same reaction vessel, add isopropylamine (5.0 eq.) and methanol (equal volume to DMF). Seal the vessel and heat to 80 °C for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into an equal volume of water and extract with EtOAc (3x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove excess isopropylamine), saturated NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., dichloromethane/methanol) to yield pure (S)-Metoprolol.

Expert Rationale:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ensuring complete and irreversible deprotonation of the phenol without competing side reactions.[2]

  • Solvent System: DMF is an excellent polar aprotic solvent that effectively solvates the sodium phenoxide cation, enhancing the nucleophilicity of the phenoxide anion for the initial S_N2 reaction. The addition of methanol in the second step helps to solvate the reagents for the amination reaction.

  • Reaction Sequence: The general synthetic strategy of reacting a phenol with an epoxide precursor followed by ring-opening with an amine is a well-established method for producing beta-blockers.[3][4] The use of a chiral starting material like (S)-MGN ensures the desired stereochemistry in the final product.

Application in the Synthesis of Azole Antifungal Intermediates

Azole-based drugs are critical in treating fungal infections.[5] Many advanced azole antifungals, such as posaconazole and itraconazole, contain complex stereogenic centers. (S)-MGN serves as an excellent starting point for establishing one of these key chiral centers. The following protocol details the synthesis of a versatile chiral intermediate.

Sources

Method

Application Note: Scale-Up Synthesis &amp; Utilization of (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate

Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a high-value chiral building block, distinct from standard glycidyl derivatives due to the presence of a quaternary stereocenter. Its primary utility in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a high-value chiral building block, distinct from standard glycidyl derivatives due to the presence of a quaternary stereocenter. Its primary utility in drug development lies in its dual-functionality :

  • Synthetic Anchor: It provides a pre-installed tertiary alcohol motif upon nucleophilic ring opening, a common pharmacophore in modern APIs.

  • Purification Handle: The 4-nitrobenzoate (PNB) moiety imparts high crystallinity. Unlike the oily 2-methylglycidol precursor, this ester allows for Crystallization-Induced Diastereomer Enrichment (CIDE) , enabling the upgrade of enantiomeric excess (ee) from ~90% (typical of Sharpless epoxidation) to >99% without chromatography.

This guide details the scale-up protocols for purifying this synthon and utilizing it in regioselective ring-opening reactions, focusing on exotherm management and safety compliance for nitro-aromatics.

Critical Safety & Engineering Controls

WARNING: This protocol involves nitro-aromatic compounds and strained epoxide rings.

  • Thermal Runaway Risk: Epoxide ring-opening reactions are highly exothermic (~20-25 kcal/mol). On a kilogram scale, adiabatic temperature rise can trigger rapid decomposition of the nitro group.

  • Dust Explosion Hazard: The crystalline PNB ester is a dry organic powder. Grounding and inerting (N2) during solids charging are mandatory.

  • Toxicity: Nitrobenzoates are potential mutagens. Use full PPE (Tyvek suits, respirators) and handle in contained systems (isolators or split-butterfly valves).

Strategic Synthesis Architecture

The workflow relies on the "Enrich-React-Cleave" strategy. The crude epoxide is first upgraded via crystallization, then reacted with a nucleophile (Nu), and finally deprotected to release the chiral diol/amino-alcohol.

Workflow Diagram

ScaleUpWorkflow cluster_0 Phase 1: Enrichment Crude Crude (2S)-Epoxide (90-95% ee) Cryst Recrystallization (EtOH/Heptane) Crude->Cryst Dissolution Pure Pure Crystal (>99% ee) Cryst->Pure Filtration React Ring Opening (Nucleophile + Lewis Acid/Base) Pure->React Temp < 5°C Inter Ring-Opened Intermediate React->Inter Regioselective Cleave PNB Hydrolysis (Deprotection) Inter->Cleave LiOH/MeOH Final Chiral API Precursor Cleave->Final Isolation

Caption: Figure 1. Integrated workflow for upgrading optical purity via crystallization followed by regioselective downstream utilization.

Phase 1: Enantiomeric Enrichment (The "Purification Handle")

Commercial (2S)-(+)-2-methylglycidyl 4-nitrobenzoate is often derived from Sharpless asymmetric epoxidation, yielding 90-95% ee. For clinical candidates, >99.5% ee is required.

Protocol A: Recrystallization Scale-Up (1 kg Batch)

Rationale: The PNB group provides strong π-π stacking interactions, making the racemate and enantiomer solubilities distinct.

  • Dissolution: Charge 1.0 kg of crude (2S)-epoxide into a 10 L reactor.

  • Solvent Addition: Add 3.5 L of Ethanol (absolute) . Heat to 50°C with agitation (150 rpm) until fully dissolved.

  • Anti-Solvent Addition: Slowly add 1.5 L of n-Heptane over 30 minutes while maintaining 50°C.

    • Note: The polarity shift initiates nucleation of the pure enantiomer first.

  • Controlled Cooling: Cool to 20°C over 4 hours (Linear ramp: -7.5°C/hr).

    • Critical: Rapid cooling traps racemic material.

  • Aging: Hold at 0-5°C for 2 hours.

  • Filtration: Filter the slurry under N2 pressure. Wash the cake with cold (0°C) heptane/EtOH (2:1).

  • Drying: Vacuum dry at 35°C for 12 hours.

Data Validation:

ParameterCrude InputRecrystallized Output
Yield N/A82-85%
Purity (HPLC) 94.0%>99.2%
Chiral Purity (ee) 92.5%>99.8%
Melting Point 88-91°C93-94°C

Phase 2: Regioselective Ring Opening (The "Application")

This step utilizes the epoxide to install a nucleophile. The reaction is regioselective for the terminal (primary) carbon due to steric hindrance at the quaternary center, preserving the chiral integrity.

Mechanism of Action[1][2][3][4]

ReactionMechanism cluster_mech Regioselectivity Rule Epoxide (2S)-Epoxide (Quaternary Center) TS Transition State (Steric Control) Epoxide->TS Activation Nu Nucleophile (Nu-) (Amine/Azide) Nu->TS Attack at C3 (Terminal) Product Tertiary Alcohol (Retention of Config) TS->Product Ring Open

Caption: Figure 2. Nucleophilic attack occurs at the less hindered terminal carbon (C3), retaining the (S)-configuration at the quaternary C2.

Protocol B: Aminolysis Scale-Up (Example: Reaction with Benzylamine)

Context: Synthesis of a chiral amino-alcohol linker.

  • Preparation: In a 20 L jacketed reactor, dissolve 500 g of Recrystallized (2S)-Epoxide in 5 L of Isopropyl Acetate (IPAc) .

    • Why IPAc? It allows for easy aqueous workup compared to DMF/DMSO and supports PNB solubility.

  • Catalyst: Add 0.1 eq of Calcium Triflate [Ca(OTf)2] .

    • Expert Insight: Lewis acids activate the epoxide oxygen, lowering the activation energy and improving regioselectivity toward the terminal carbon [1].

  • Nucleophile Addition (Exotherm Control):

    • Cool reactor to 0°C .

    • Prepare a solution of 1.1 eq Benzylamine in 1 L IPAc.

    • Dose the amine solution over 2 hours , maintaining internal temperature < 10°C .

  • Reaction: Warm to 20°C and stir for 12 hours. Monitor by HPLC (Disappearance of PNB-Epoxide peak).

  • Quench: Add 10% aqueous citric acid (removes excess amine and calcium salts).

  • Isolation: Separate phases. Wash organic layer with brine. Concentrate to obtain the crude amino-alcohol ester.

Phase 3: Deprotection (Removing the Handle)

Once the chiral center is established and the nucleophile installed, the PNB group is removed to reveal the free alcohol.

Protocol C: Mild Hydrolysis
  • Solvent Switch: Dissolve the crude intermediate in Methanol (10 vol) .

  • Base Hydrolysis: Add 1.5 eq LiOH (aq, 2M) at 0°C.

    • Note: LiOH is preferred over NaOH to prevent potential retro-aldol or elimination side reactions on sensitive substrates.

  • Workup: Neutralize with dilute HCl to pH 7. Evaporate MeOH. Extract product into EtOAc.

  • Purification: The 4-nitrobenzoic acid byproduct precipitates or stays in the aqueous phase (at basic pH), simplifying purification.

Troubleshooting & Quality Attributes

IssueProbable CauseCorrective Action
Low ee in Phase 1 Cooling rate too fast (>10°C/hr).Re-heat to dissolution and cool at 5°C/hr. Seed at saturation point.
Regio-scrambling (Phase 2) Reaction temperature > 40°C or strong acid used.Keep Temp < 20°C. Use mild Lewis acids (Ca, Mg salts) rather than strong Bronsted acids.
Coloration (Yellowing) Nitro-group degradation.Ensure N2 inerting. Avoid strong bases (pH > 12) during workup.

References

  • Sharpless, K. B., et al. (1987). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. (Foundational chemistry for 2-methylglycidol synthesis).

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. General strategy for the synthesis of 3-substituted 3-hydroxy-3-phenylpropylamines." J. Org. Chem.
  • Hanson, R. M. (1991). "The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols." Chemical Reviews.

  • Sigma-Aldrich Safety Data Sheet. "Ethyl 4-nitrobenzoate / Nitrobenzoate Esters." Accessed Oct 2023. (General safety handling for nitrobenzoates).

  • Hou, et al. (2010).[1] "Methyl 4-methylsulfonyl-2-nitrobenzoate."[1] Acta Crystallographica. (Structural insights into nitrobenzoate crystallinity).

Sources

Application

Application Note: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate as a Chiral Building Block

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility, synthesis, and application of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a specialized chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility, synthesis, and application of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate , a specialized chiral building block used to introduce quaternary stereocenters into drug scaffolds.[1]

[2]

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a crystalline, enantiomerically pure epoxide derived from the Sharpless Asymmetric Epoxidation (SAE) of methallyl alcohol. Unlike many oily chiral epoxides that are difficult to handle and purify, this compound features a 4-nitrobenzoate moiety .[1] This functional group serves three critical roles:

  • Crystallinity Handle: It allows for the upgrading of enantiomeric excess (ee) from ~90% (crude) to >99% via simple recrystallization, eliminating the need for expensive chiral chromatography.[1]

  • UV Chromophore: The nitrobenzoate group provides strong UV absorption, facilitating reaction monitoring via HPLC/TLC.[1]

  • Stereochemical Anchor: It protects the primary alcohol, directing nucleophilic attack to the epoxide ring to generate quaternary chiral centers —a privileged motif in modern drug discovery.[1]

Technical Specifications & Properties

PropertyValueNotes
Appearance Pale yellow to off-white crystalline solidDistinct from liquid glycidol derivatives.[1]
Melting Point 87 – 89 °CSharp melting point indicates high purity.
Optical Rotation

(c = 2.4, CHCl₃)
Positive rotation confirms (2S) absolute configuration.
Solubility Soluble in CHCl₃, CH₂Cl₂, EtOAc; Insoluble in WaterUse non-polar solvents for extraction.[1]
Purity Standard ≥ 98% (HPLC), ≥ 99% eeCritical for asymmetric synthesis.
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive; store in desiccator.[1]

Mechanism of Action & Reactivity

The utility of this building block lies in its divergent reactivity .[1] The 2-methyl group creates a steric and electronic bias across the epoxide ring, allowing for regioselective ring-opening.[1]

  • Path A (Basic/Nucleophilic Conditions): Nucleophiles (amines, azides, thiols) attack the less substituted C3 carbon (steric control).[1] This yields a tertiary alcohol with a quaternary stereocenter at C2.

  • Path B (Acidic Conditions): Acid catalysis activates the epoxide oxygen, favoring attack at the more substituted C2 carbon (electronic control/carbocation character).[1] This results in inversion of the quaternary center.[1]

Pathway Visualization

ReactionPathways Start (2S)-2-Methylglycidyl 4-nitrobenzoate Nu_Basic Nucleophile (Basic) (Steric Control) Start->Nu_Basic  Path A   Nu_Acidic Nucleophile (Acidic) (Electronic Control) Start->Nu_Acidic  Path B   Product_A Product A: Primary Substitution (Retention of C2 config) Nu_Basic->Product_A  SN2 @ C3   Product_B Product B: Tertiary Substitution (Inversion at C2) Nu_Acidic->Product_B  SN2/SN1 @ C2  

Figure 1: Divergent regioselectivity allows access to two distinct chiral scaffolds from a single precursor.

Experimental Protocols

Protocol A: Enantiomeric Enrichment (Recrystallization)

Objective: Upgrade the optical purity of commercial or synthesized material to >99% ee.

Reagents:

  • Crude (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (e.g., 90-95% ee).

  • Solvent System: Ethanol/Hexane (1:1 v/v) or Methanol.

Procedure:

  • Dissolution: Place 10.0 g of the crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of hot Ethanol (approx. 60°C). Swirl until fully dissolved. If insoluble particles remain, filter hot through a glass frit.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not disturb the flask.

  • Seed (Optional): If no crystals form, add a single seed crystal of pure material or scratch the glass wall.[1]

  • Maturation: Move the flask to a 4°C refrigerator for 12 hours to maximize yield.

  • Filtration: Collect the pale yellow needles via vacuum filtration.[1] Wash the filter cake with 10 mL of cold (-20°C) Hexane/Ethanol (9:1).

  • Drying: Dry under high vacuum (0.5 mbar) at room temperature for 4 hours.

  • Validation: Measure Melting Point (Target: 87-89°C) and Optical Rotation.

Protocol B: Regioselective Ring Opening with Amines

Objective: Synthesis of a chiral amino-alcohol linker for drug conjugation.[1]

Reagents:

  • (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Isopropanol (IPA) [Solvent]

  • Calcium Triflate [Catalyst - Optional for rate acceleration]

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 237 mg (1.0 mmol) of the epoxide in 5 mL of anhydrous IPA.

  • Addition: Add Benzylamine (131 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a more polar spot (amino alcohol) should appear.

    • Note: The nitrobenzoate ester is stable under these mild conditions, but avoid strong hydroxide bases which will hydrolyze the ester.[1]

  • Workup: Evaporate the IPA under reduced pressure.

  • Purification: Dissolve the residue in CH₂Cl₂ and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in CH₂Cl₂).

  • Outcome: The product is the C3-substituted amine , retaining the quaternary stereocenter at C2 with a tertiary alcohol group.[1]

Synthesis Workflow (Origin)

Understanding the origin of this material ensures supply chain transparency. It is typically produced via the Sharpless Asymmetric Epoxidation of methallyl alcohol, followed by esterification.[1]

SynthesisWorkflow Step1 Precursor: 2-Methyl-2-propen-1-ol (Methallyl Alcohol) Step2 Sharpless Epoxidation Ti(OiPr)4, (-)-DET, t-BuOOH (-20°C, DCM) Step1->Step2 Step3 Intermediate: (2S)-2-Methyloxiranemethanol (Water Soluble / Hard to Purify) Step2->Step3 Step4 Esterification 4-Nitrobenzoyl Chloride Pyridine, DMAP Step3->Step4 Step5 Final Product: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (Crystalline Solid) Step4->Step5

Figure 2: Synthetic route highlighting the transformation from a liquid precursor to a stable, crystalline building block.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Melting Point (<85°C) Impurity or RacemizationRecrystallize from Ethanol. Ensure no acid traces are present which cause ring opening.[1]
Ester Hydrolysis Basic conditions too strongUse weaker bases (e.g., K₂CO₃ instead of NaOH) or non-nucleophilic bases (DIPEA).
Poor Yield in Ring Opening Steric hindrance at C2 methylIncrease temperature to 60-80°C or use Lewis Acid catalysts (LiClO₄, Ca(OTf)₂) to activate the epoxide.
Color Change (Darkening) Nitro group reduction or degradationStore under Argon. Avoid reducing environments (e.g., H₂/Pd) until the nitro group is no longer needed.[1]

References

  • Sigma-Aldrich. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Specification. Accessed Jan 31, 2026.[1] Link

  • PubChem. Methyl 2-methyl-4-nitrobenzoate and Related Structures. National Library of Medicine.[1] Accessed Jan 31, 2026.[1] Link

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. J. Am. Chem. Soc., 102(18), 5974–5976.[1] (Foundational chemistry for the precursor synthesis).

  • Gao, Y., et al. (1987).[1] Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures including In Situ Derivatization. J. Am. Chem. Soc., 109, 5765-5780.[1] (Describes the 4-nitrobenzoate derivatization strategy for crystallinity).

Disclaimer: This document is for research use only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Method

Application Note: High-Fidelity Synthesis of Chiral Epoxides via (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Executive Summary & Strategic Rationale In the landscape of asymmetric synthesis, the stability and optical purity of starting materials are the rate-limiting steps for scalability. While (2S)-2-methylglycidol is a ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of asymmetric synthesis, the stability and optical purity of starting materials are the rate-limiting steps for scalability. While (2S)-2-methylglycidol is a ubiquitous chiral synthon for polyketide and pharmaceutical synthesis, it suffers from significant handling drawbacks: it is volatile, water-soluble, and prone to polymerization upon storage.

This Application Note details the protocol for utilizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) as a superior, crystalline surrogate. By leveraging the crystallinity of the nitrobenzoate ester, researchers can achieve "Enantiomeric Upgrade" via recrystallization—pushing enantiomeric excess (ee) from >90% to >99%—before liberating the reactive epoxide moiety.

Key Advantages:

  • Storage Stability: Solid-state stability prevents the epoxide opening/polymerization common in the free alcohol.

  • Optical Purification: Kinetic resolution by crystallization is more scalable than chromatography.

  • Divergent Utility: Serves as a precursor for both (2S)-2-methylglycidol and (2S)-2-methylglycidyl sulfonates.

Mechanistic Insight & Workflow

The core strategy relies on the "Protect-Purify-Release" mechanism. The 4-nitrobenzoate moiety acts not merely as a protecting group but as a "crystallization auxiliary." The high melting point (87-89 °C) allows for the selective crystallization of the (2S)-enantiomer, rejecting the minor (2R)-isomer and chemical impurities.

The Chiral Divergence Pathway

The following diagram illustrates the workflow from the stable nitrobenzoate precursor to active chiral building blocks.

ChiralPathway Start (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (Stable Precursor, 98% ee) Recryst Protocol 1: Recrystallization (Enantiomeric Upgrade >99% ee) Start->Recryst Et2O/Hexane Hydrolysis Protocol 2: Mild Methanolysis (K2CO3, MeOH) Recryst->Hydrolysis Deprotection Alcohol (2S)-2-Methylglycidol (Volatile, Reactive) Hydrolysis->Alcohol Distillation PathA Route A: Etherification (NaH, R-X) Alcohol->PathA PathB Route B: Tosylation (TsCl, Py) Alcohol->PathB Target1 Chiral Glycidyl Ethers (Drug Intermediates) PathA->Target1 Target2 (2S)-2-Methylglycidyl Tosylate (Electrophilic Building Block) PathB->Target2

Figure 1: Strategic workflow for the upgrade and activation of (2S)-2-methylglycidyl derivatives.

Detailed Experimental Protocols

Protocol 1: Enantiomeric Upgrade via Recrystallization

Objective: To increase the optical purity of commercial or crude (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate to >99% ee.

Materials:

  • Crude (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

  • Solvent System: Diethyl Ether / Hexanes (1:2 v/v) or Ethanol (95%)

  • Apparatus: Erlenmeyer flask, magnetic stirrer, vacuum filtration setup.

Procedure:

  • Dissolution: Place 10.0 g of the crude nitrobenzoate in a 250 mL flask. Add 50 mL of warm Ethanol (approx. 50°C). Stir until completely dissolved.

    • Note: Avoid boiling ethanol to prevent thermal degradation of the epoxide ring.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.

  • Seeding (Optional): If crystallization does not initiate, add a seed crystal of pure material.

  • Maturation: Cool the flask to 4°C (refrigerator) for 12 hours to maximize yield.

  • Filtration: Collect the pale yellow/white crystals via vacuum filtration. Wash the filter cake with cold Hexane (2 x 20 mL).

  • Drying: Dry under high vacuum (0.5 mbar) at room temperature for 4 hours.

Validation Criteria:

  • Melting Point: Target range 87–89 °C [1].

  • Optical Rotation:

    
     (c = 2.4, CHCl3) [1].
    
Protocol 2: Controlled Methanolysis to (2S)-2-Methylglycidol

Objective: Release the active chiral alcohol without opening the epoxide ring. Critical Control Point: Strong bases (NaOH/KOH) or high temperatures will attack the epoxide, leading to the diol (racemization/degradation). Use anhydrous K2CO3.

Materials:

  • Recrystallized Nitrobenzoate (from Protocol 1)

  • Anhydrous Methanol (MeOH)

  • Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Suspension: Suspend 5.0 g (21.1 mmol) of recrystallized nitrobenzoate in 50 mL of anhydrous MeOH at 0°C.

  • Catalysis: Add K2CO3 (0.2 equiv, 4.2 mmol, 0.58 g). The solid will slowly dissolve.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C. Monitor by TLC (Hexane/EtOAc 2:1) until the starting material disappears (approx. 2-3 hours).

  • Quench: Cool to 0°C. Add Glacial Acetic Acid dropwise until pH is neutral (pH 7). Do not use mineral acids (HCl) as they open epoxides instantly.

  • Workup: Concentrate the mixture under reduced pressure (keep bath <30°C) to remove most MeOH.

  • Extraction: Resuspend the residue in 20 mL water and extract with DCM (4 x 30 mL). The product is water-soluble, so multiple extractions are necessary.

  • Purification: Dry combined organics over Na2SO4, filter, and carefully concentrate.

    • Caution: (2S)-2-Methylglycidol is volatile.[1] Do not apply high vacuum for extended periods.

  • Distillation: Kugelrohr distillation is recommended for high purity (bp approx. 60-65°C at 15 mmHg).

Protocol 3: Application - Synthesis of (2S)-2-Methylglycidyl Tosylate

Objective: Convert the unstable alcohol immediately into a robust electrophile for downstream coupling.

Procedure:

  • Dissolve the crude (2S)-2-methylglycidol (from Protocol 2) in dry Pyridine (5 mL/g of alcohol) at -10°C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise over 15 minutes.

  • Stir at 0°C for 4 hours.

  • Pour into ice water and extract with Ethyl Acetate.

  • Wash organics with 10% CuSO4 solution (to remove pyridine), water, and brine.

  • Recrystallize from Hexane/EtOAc to obtain the chiral tosylate.

Analytical Data & Specifications

The following table summarizes the physical properties required for quality control (QC) of the starting material and the intermediate.

Parameter(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate(2S)-2-Methylglycidol
CAS Number 118200-96-729547-00-0
Molecular Weight 237.21 g/mol 88.11 g/mol
Appearance Pale yellow/white crystalline solidColorless liquid
Melting Point 87 - 89 °CN/A (Liquid)
Optical Rotation

(c=2.4, CHCl3)

(neat)
Storage 2-8°C, Dry-20°C, Inert atmosphere

Table 1: Physicochemical specifications for QC validation.

Troubleshooting & Critical Factors

Epoxide Integrity

The most common failure mode is the inadvertent opening of the epoxide ring ("Payne Rearrangement" or hydrolysis to triol).

  • Cause: Acidic traces during workup or excessive heat during solvent removal.

  • Solution: Always buffer aqueous phases during extraction. Use K2CO3/MeOH rather than NaOH/H2O for hydrolysis.

Volatility Management

(2S)-2-Methylglycidol is significantly more volatile than the nitrobenzoate precursor.

  • Risk: Loss of yield during rotary evaporation.

  • Mitigation: When concentrating the free alcohol, maintain vacuum pressure >20 mbar and bath temperature <30°C. If possible, proceed to the next step (e.g., tosylation or etherification) in solution without isolating the neat alcohol.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. (Foundational context for chiral glycidol synthesis).
  • Chen, C. S., et al. (1989). Kinetic resolution of esters of 2,3-epoxy alcohols by a lipase. Journal of the American Chemical Society, 111(16), 6394-6397.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Hydrolytic Kinetic Resolution of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Welcome to the technical support guide for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, with a specific focus on (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This document is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, with a specific focus on (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield, enantioselectivity, and reproducibility of this powerful transformation. The HKR, particularly using chiral (salen)Co(III) complexes developed by Jacobsen and coworkers, is a premier method for accessing highly enantioenriched epoxides and 1,2-diols from inexpensive racemic starting materials.[1][2]

This guide is structured to provide direct, actionable advice through a troubleshooting section and address foundational concepts in the FAQs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the HKR of 2-Methylglycidyl 4-nitrobenzoate.

Problem 1: Low Conversion / Stalled Reaction

Symptom: The reaction stops before reaching the desired ~50% conversion, resulting in a low yield of both the enantioenriched epoxide and the diol byproduct.

Potential Causes & Actionable Solutions:

  • Inactive Catalyst: The active catalyst is the Co(III) species, which is often generated in situ from a more stable Co(II) precatalyst by exposure to air and a weak acid (like acetic acid).[3][4] If this activation is incomplete, the reaction will be sluggish or fail to initiate.

    • Solution 1 (Catalyst Activation): Before adding the substrate, ensure the (salen)Co(II) precatalyst is fully dissolved and stir the solution in the presence of air (do not run under a strictly inert atmosphere at this stage) with a catalytic amount of acetic acid for about 30-60 minutes. A distinct color change is often indicative of oxidation to the active Co(III) state.

    • Solution 2 (Catalyst Quality): The (salen)Co complex can degrade over time. Use a freshly opened bottle or a sample that has been stored properly under inert gas in a desiccator. If catalyst degradation is suspected, consider purchasing a new batch.[3][5]

  • Insufficient Water: The HKR uses water as the nucleophile. An incorrect or insufficient amount of water will directly limit the conversion.[1][2] The theoretical maximum conversion is dictated by the equivalents of water added.

    • Solution: Precisely measure the water added to the reaction. For a perfect kinetic resolution, 0.5 equivalents of water relative to the racemic epoxide are used to achieve ~50% conversion. However, to drive the reaction to completion for maximum enantiomeric excess (e.e.) of the remaining epoxide, slightly more (e.g., 0.55 equivalents) may be beneficial.[6] Use a high-precision microsyringe for accurate addition.

  • Low Reaction Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.

    • Solution: Most HKR reactions are initiated at 0 °C and then allowed to warm to room temperature (20-25 °C) to proceed at a reasonable rate over 12-24 hours.[6] If the reaction is stalling, ensure the ambient temperature is not too low.

Problem 2: Poor Enantioselectivity (Low e.e.)

Symptom: The recovered (2S)-2-Methylglycidyl 4-nitrobenzoate or the resulting diol shows a lower-than-expected enantiomeric excess. The Jacobsen HKR is known for its exceptionally high selectivity, often yielding >99% e.e. for the recovered epoxide.[1][7]

Potential Causes & Actionable Solutions:

  • High Temperature: Elevated temperatures can accelerate the background, non-catalyzed hydrolysis of the epoxide, which is not stereoselective. This uncatalyzed reaction erodes the enantiopurity of both the product and the remaining starting material.

    • Solution: Maintain the reaction temperature at or below room temperature (≤25 °C).[6] For particularly sensitive substrates or if selectivity issues persist, running the reaction at a constant 4 °C (in a cold room or refrigerator) can significantly improve the e.e., albeit at the cost of a longer reaction time.

  • Incorrect Reaction Time / Conversion: The enantiomeric excess of the unreacted starting material increases with conversion.[8] If the reaction is stopped too early (e.g., at 30% conversion), the e.e. will be suboptimal.

    • Solution: Monitor the reaction progress (e.g., by TLC or ¹H NMR) and allow it to proceed to at least 50% conversion to maximize the e.e. of the recovered epoxide. Pushing the conversion slightly beyond 50% (e.g., to 55-60%) can further enhance the e.e. of the remaining epoxide to >99%, though this comes at the expense of isolated yield.[8]

  • Catalyst Racemization or Degradation: Although robust, the catalyst's chiral ligand can degrade under harsh conditions, leading to a loss of selectivity.

    • Solution: Ensure all reagents and solvents are free of strong acids or bases not required by the protocol. Use purified solvents and high-quality starting materials.

Problem 3: Inconsistent Results / Poor Reproducibility

Symptom: Repeating the same experiment yields significantly different results in terms of reaction rate, conversion, or enantioselectivity.

Potential Causes & Actionable Solutions:

  • Variable Water Content: The most common source of irreproducibility is the imprecise control of water. This includes not only the water added as a reagent but also moisture present in solvents or introduced from the atmosphere.

    • Solution: Use anhydrous solvents for the reaction and then add a precisely measured quantity of water as the limiting reagent.[6] While the initial catalyst activation requires air, once the substrate is added, running the reaction under an inert atmosphere (e.g., a nitrogen or argon balloon) can prevent the introduction of atmospheric moisture, especially during long reaction times.

  • Inaccurate Catalyst Loading: The catalyst loading is typically low (0.2–2.0 mol%).[1][2] Small errors in weighing such a small amount of catalyst can lead to significant variations in reaction rate.

    • Solution: Weigh the catalyst carefully on a calibrated analytical balance. For small-scale reactions, it is often more accurate to prepare a stock solution of the catalyst in an anhydrous solvent and add a specific volume to the reaction mixture.

Reference Protocol & Data

Baseline Experimental Protocol

This protocol is a standard starting point for the HKR of racemic 2-Methylglycidyl 4-nitrobenzoate.

  • Catalyst Activation: To a flame-dried round-bottom flask, add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.0 mol%). Add solvent (e.g., THF, 1 volume relative to the epoxide).[6] Add glacial acetic acid (0.1 mol%). Stir the mixture open to the air for 30-60 minutes until the color changes, indicating oxidation to Co(III).

  • Reaction Setup: Add the racemic (±)-2-Methylglycidyl 4-nitrobenzoate (1.0 equiv) to the activated catalyst solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add deionized water (0.55 equiv) via microsyringe over 2-3 minutes.

  • Reaction: Allow the flask to warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis until ~50-55% conversion is reached.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue contains the enantioenriched epoxide and the diol. These can be readily separated by standard flash column chromatography on silica gel.[4]

Table 1: Influence of Key Parameters on HKR Outcome
ParameterTypical RangeEffect on YieldEffect on Enantioselectivity (e.e.)Causality & Expert Notes
Catalyst Loading 0.2 - 2.0 mol%Affects rate, not theoretical yieldMinimal effectHigher loading increases rate, which can be crucial for sterically hindered or less reactive epoxides.[6]
Water Stoichiometry 0.45 - 0.55 equivDirectly impacts conversionHigh impactThe e.e. of the remaining epoxide is highest as conversion approaches and slightly exceeds 50%. Using <0.5 equiv will result in lower e.e. of the diol product.[1]
Temperature 0 °C to 25 °CAffects rateHigh impactLower temperatures suppress the non-selective background hydrolysis reaction, maximizing e.e.[9]
Solvent Neat or THFMinor effectCan have a moderate effectFor lipophilic substrates, a water-miscible solvent like THF can improve reaction homogeneity and rate.[6] For water-soluble epoxides, the reaction can often be run neat.

Mechanism & Workflow Diagrams

Diagram 1: The Hydrolytic Kinetic Resolution (HKR) Cycle

HKR_Mechanism cluster_main Bimetallic Cooperative Catalysis Cat1 (salen)Co(III)-X (Lewis Acid) TS_fast Fast-Reacting Transition State {(S)-Epoxide} Cat1->TS_fast Activation TS_slow Slow-Reacting Transition State {(R)-Epoxide} Cat1->TS_slow Activation Cat2 (salen)Co(III)-OH (Nucleophile Delivery) Cat2->TS_fast Delivers OH⁻ Racemate Racemic Epoxide (R)-Epoxide + (S)-Epoxide Racemate->Cat1 Binds to Lewis Acid Diol (R)-Diol (Product) TS_fast->Diol Fast Ring Opening Epoxide (S)-Epoxide (Recovered, >99% e.e.) TS_slow->Epoxide Slow/No Reaction H2O H₂O H2O->Cat2 Binds to caption Fig. 1: Simplified HKR Mechanism.

Caption: Fig. 1: Simplified HKR Mechanism.

The mechanism is understood to involve a cooperative bimetallic pathway.[10][11][12] One molecule of the (salen)Co(III) catalyst acts as a Lewis acid to activate the epoxide, while a second, hydrolyzed catalyst molecule delivers the water nucleophile.[12] This dual activation leads to a highly organized transition state, amplifying the chiral discrimination between the two epoxide enantiomers.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield / Stalled Reaction Observed q1 Was catalyst pre-activated (stirred in air with acid)? start->q1 sol1 ACTION: Re-run with proper catalyst activation step. q1->sol1 No q2 Was H₂O addition precise (e.g., microsyringe)? q1->q2 Yes end Problem Resolved sol1->end sol2 ACTION: Verify solvent is anhydrous. Use precise addition for H₂O. q2->sol2 No q3 Is reaction temperature ≥ 20 °C? q2->q3 Yes sol2->end sol3 ACTION: Allow reaction to warm to RT. Monitor for longer duration. q3->sol3 No q3->end Yes sol3->end

Caption: Fig. 2: A logical workflow for diagnosing low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Jacobsen HKR so effective for terminal epoxides? The success of the Jacobsen HKR lies in its high selectivity factor (k_rel), which is a measure of the relative rate of reaction of the two enantiomers.[1] For most terminal epoxides, this value is well over 50 and can even exceed 200.[2][6] This is due to the highly organized, bimetallic transition state which creates a significant energy difference between the diastereomeric reaction pathways.

Q2: Can I use a different counter-ion on the Co(III) catalyst? Yes, and it can have a significant impact. While the acetate (OAc) complex is common, complexes with other counter-ions like tosylate (OTs) have been shown to be more reactive.[7] Mechanistic studies have revealed that the initial (salen)Co-X complex is a precatalyst that is converted to the active (salen)Co-OH species during the reaction. The nature of 'X' influences the rate of this conversion and the overall catalytic activity.[11]

Q3: Is it possible to achieve a yield of the desired epoxide greater than 50%? In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[8] To obtain a higher yield, a process called Dynamic Kinetic Resolution (DKR) is required.[13] This involves racemizing the slower-reacting enantiomer in situ, allowing it to be converted to the faster-reacting enantiomer and then to the product. While not inherent to the standard HKR, combining the HKR with a compatible racemization catalyst could theoretically achieve this.

Q4: How do I separate the final epoxide and diol products? The epoxide (e.g., (2S)-2-Methylglycidyl 4-nitrobenzoate) and the corresponding 1,2-diol have significantly different polarities. The diol is much more polar due to its two hydroxyl groups. This large difference in polarity makes them very easy to separate using standard flash column chromatography on silica gel.[4]

Q5: Can this method be used on a large, industrial scale? Absolutely. The Jacobsen HKR is one of the few academic reactions that has been successfully implemented on an industrial scale.[8] Its practicality stems from the use of a low loading of a recyclable catalyst and inexpensive, environmentally benign water as the stoichiometric reagent.[7][10]

References

  • Kinetic resolution - Wikipedia . Wikipedia. [Link]

  • Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex . Royal Society of Chemistry. [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols . Journal of the American Chemical Society. [Link]

  • Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols . University of Padua. [Link]

  • A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions . National Institutes of Health. [Link]

  • Jacobsen HKR - The best reaction in organic chemistry? . YouTube. [Link]

  • Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides . Journal of the American Chemical Society. [Link]

  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols . PubMed. [Link]

  • (R,R)-Co-salen . Synthesis with Catalysts. [Link]

  • Jacobsen-Katsuki Epoxidations . Wipf Group, University of Pittsburgh. [Link]

  • Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology . ResearchGate. [Link]

  • Practical Considerations in Kinetic Resolution Reactions . University of Padua. [Link]

  • Remarkable Influence of Cobalt Catalysis on Epoxide Ring-Opening with Sulfoxonium Ylides . Thieme. [Link]

  • Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis . ACS Applied Materials & Interfaces. [Link]

  • Jacobsen epoxidation - Wikipedia . Wikipedia. [Link]

  • New chiral salen catalysts and methods for the preparation of chiral compounds from racemic epoxides by using them.
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines . Organic & Biomolecular Chemistry. [Link]

  • Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry . YouTube. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines . CCS Chemistry. [Link]

  • Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene . The Journal of Organic Chemistry. [Link]

  • Jacobsen Group Research . Harvard University. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This chiral building block is a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This chiral building block is a critical intermediate in the development of various pharmaceutical agents. Its synthesis, typically involving the acylation of (2S)-2-methylglycidol, requires careful control to maintain stereochemical integrity and avoid side reactions. This guide is designed to provide researchers and process chemists with in-depth troubleshooting advice and answers to frequently asked questions, ensuring a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each entry details the potential causes, diagnostic steps, and validated solutions to get your experiment back on track.

Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted (2S)-2-Methylglycidol

Potential Cause(s):

  • Insufficient Acylating Agent Activity: The 4-nitrobenzoyl chloride may have degraded due to improper storage, leading to reduced reactivity.

  • Inefficient Catalysis: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP), it may be present in insufficient quantities or have lost activity. The catalytic cycle involves the formation of a highly reactive N-acylpyridinium ion, which is the key acylating species.[1][2][3]

  • Poor Base Selection: The tertiary amine base (e.g., triethylamine, pyridine) used to scavenge the HCl byproduct may be too weak or sterically hindered to be effective, leading to a buildup of HCl which can protonate the starting alcohol, reducing its nucleophilicity.

Diagnostic Steps:

  • Check Reagents: Analyze the 4-nitrobenzoyl chloride via melting point or IR spectroscopy to confirm its integrity. Ensure the (2S)-2-methylglycidol is anhydrous.

  • Monitor Reaction via TLC/LC-MS: Track the disappearance of the starting material. If the reaction stalls early, it points to a reagent or catalyst issue.

  • pH Check: Carefully check the pH of the reaction mixture. An acidic environment suggests inefficient HCl scavenging.

Recommended Solutions:

  • Use Fresh Reagents: Always use freshly opened or properly stored 4-nitrobenzoyl chloride and anhydrous solvents.

  • Optimize Catalyst Loading: For DMAP-catalyzed reactions, a loading of 1-5 mol% is typically sufficient.[4]

  • Base Selection: Employ a non-nucleophilic base with an appropriate pKa, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), in stoichiometric amounts (1.1-1.5 equivalents) to effectively neutralize the generated HCl.

Issue 2: Presence of a Major Byproduct Identified as 2,3-Dihydroxy-2-methylpropyl 4-nitrobenzoate (Diol Impurity)

Potential Cause(s):

  • Acid- or Base-Catalyzed Epoxide Ring Opening: This is the most common side reaction. The highly strained epoxide ring is susceptible to nucleophilic attack by water.[5][6] This can be catalyzed by trace amounts of acid (e.g., HCl byproduct) or by the base used in the reaction.

  • "Wet" Reagents or Solvents: The presence of water in the reaction medium provides the nucleophile for the ring-opening reaction.

Mechanistic Insight:

Under basic or nucleophilic conditions, water will attack the less sterically hindered carbon of the epoxide in a classic SN2 reaction.[6] Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge.[6][7]

Diagnostic Steps:

  • Mass Spectrometry (MS): Look for a mass corresponding to the desired product + 18 amu (mass of water).

  • NMR Spectroscopy: The diol will show two additional -OH protons and characteristic shifts for the CH-OH and CH2-OH groups.

Recommended Solutions & Preventative Measures:

  • Strict Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use molecular sieves if necessary.

  • Controlled Temperature: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

  • Purification: The diol impurity is significantly more polar than the desired product. It can be effectively removed using column chromatography on silica gel.

Visualizing the Reaction and Key Side Reaction

To better understand the process, the following diagrams illustrate the desired synthetic pathway and the problematic epoxide ring-opening.

G SM (2S)-2-Methylglycidol Product (2S)-2-Methylglycidyl 4-nitrobenzoate SM->Product AC 4-Nitrobenzoyl Chloride Intermediate N-Acylpyridinium Ion AC->Intermediate + DMAP Base Base (e.g., TEA) Byproduct [Base-H]+Cl- Base->Byproduct DMAP DMAP (cat.) Intermediate->Product + SM Epoxide Product or Starting Material Diol Diol Byproduct Epoxide->Diol Water H2O (Trace) Water->Diol + Catalyst Catalyst H+ or B:

Caption: Main reaction vs. side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Aprotic solvents are preferred to avoid participating in side reactions. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices as they are good at dissolving the reagents and are unreactive under the conditions. Ensure the solvent is anhydrous.

Q2: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting alcohol ((2S)-2-methylglycidol) will have a low Rf value (more polar), while the product ester will have a higher Rf. The disappearance of the starting material spot is a good indicator of reaction completion.

Q3: My product's optical rotation is lower than expected, suggesting a loss of stereochemical purity. What could be the cause?

Epimerization is a risk if the reaction conditions are too harsh.

  • Cause: Strong bases or high temperatures can potentially deprotonate the carbon atom adjacent to the nitroaromatic ring, though this is less likely for the glycidyl moiety. A more probable cause is a competing SN2' reaction or partial racemization of the starting material before the reaction.

  • Solution: Ensure your starting (2S)-2-methylglycidol has high enantiomeric excess (>99% ee). Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C). Avoid overly strong, non-hindered bases.

Q4: What is the best method for purifying the final product?

Flash column chromatography on silica gel is the standard and most effective method. A gradient elution starting from a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the non-polar product from the polar starting material and diol byproduct.

Table 1: Typical TLC Rf values and Purification Parameters

CompoundTypical Rf (3:1 Hex:EtOAc)Elution OrderNotes
(2S)-2-Methylglycidyl 4-nitrobenzoate ~0.6FirstDesired product. Visualizes well under UV light.
4-Nitrobenzoyl Chloride ~0.5SecondWill hydrolyze to 4-nitrobenzoic acid on the plate.
(2S)-2-Methylglycidol ~0.2ThirdStains with permanganate or p-anisaldehyde.
Diol Byproduct ~0.1LastHighly polar, will remain near the baseline.

Workflow for Troubleshooting Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity (SM, Acyl Chloride, Solvent) start->check_reagents reagent_ok Purity OK check_reagents->reagent_ok Yes reagent_bad Degraded/ Wet check_reagents->reagent_bad No check_conditions 2. Review Reaction Conditions (Temp, Stoichiometry, Base) reagent_ok->check_conditions sol_reagents Solution: Use fresh, anhydrous reagents & solvents reagent_bad->sol_reagents cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Incorrect check_conditions->cond_bad No analyze_byproducts 3. Analyze Crude Mixture (TLC, LC-MS, NMR) cond_ok->analyze_byproducts sol_conditions Solution: Adjust temp (0 °C), check base (1.2 eq), verify catalyst loading cond_bad->sol_conditions byprod_diol Diol is Major Byproduct analyze_byproducts->byprod_diol byprod_sm Mainly Unreacted Starting Material analyze_byproducts->byprod_sm sol_diol Solution: Implement strict anhydrous techniques byprod_diol->sol_diol byprod_sm->sol_conditions

Caption: A step-by-step troubleshooting workflow for low yield issues.

References

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-Catalyzed Acetylation of Alcohols--A Mechanistic Study (DMAP = 4-(dimethylamino)pyridine). Chemistry--A European Journal, 11(16), 4751-4757. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(N,N-Dimethylamino)pyridine as a Highly Active Acylation Catalyst. Journal of the American Chemical Society, 129(47), 14775-14779. [Link]

  • McMurry, J. (2023). Organic Chemistry (10th Ed.). Cengage Learning. Section 18.5: Reactions of Epoxides: Ring-Opening.

Sources

Troubleshooting

Managing racemization during (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate reactions

Topic: Managing Racemization & Stereochemical Integrity Ticket ID: #MGNB-STEREO-001 Status: Open Support Tier: Senior Application Scientist Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a high-value chir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Racemization & Stereochemical Integrity Ticket ID: #MGNB-STEREO-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a high-value chiral synthon derived from the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol. Its structural utility lies in the quaternary chiral center at the C2 position.

The Core Challenge: The C2 position is a tertiary carbon. While tertiary centers are sterically hindered, they are electronically activated.[1] Under acidic conditions or high thermal stress, the C-O bond at the chiral center weakens, leading to carbocationic character that results in racemization or inversion . Conversely, nucleophilic attack at the primary C3 position retains stereochemistry.[1]

This guide provides the protocols to diagnose, prevent, and troubleshoot stereochemical loss.

Module 1: Diagnostic Workflow (Tier 1 Support)

Is your reagent actually racemic, or is the assay flawed?

Before altering reaction conditions, validate the enantiomeric excess (ee) of your starting material.[1] The 4-nitrobenzoate group is a strong chromophore, making UV detection highly sensitive.

Standard Operating Procedure: Chiral HPLC

Objective: Quantify % ee with precision >99%.

ParameterConditionReason
Column Chiralcel OD-H (or equivalent cellulose tris-3,5-dimethylphenylcarbamate)Proven separation of nitrobenzoate derivatives via

-

interactions.
Mobile Phase Hexane : Isopropanol (90:10 to 80:[1]20)Standard normal phase polarity for polar esters.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates improve resolution of the quaternary center enantiomers.
Detection UV @ 254 nmThe 4-nitrobenzoate moiety has a strong absorbance maximum here.
Temperature 25°C (Strict Control)Fluctuations >5°C can shift retention times and merge peaks.[1]
Troubleshooting Flowchart

Use this logic gate to determine the source of low stereochemical purity.

DiagnosticFlow start START: Low ee% Observed check_hplc Step 1: Run Reference Standard (Racemic Mixture) start->check_hplc separation Is baseline separation achieved? check_hplc->separation method_issue Method Issue: Adjust Mobile Phase Polarity (Reduce IPA) separation->method_issue No sample_issue Step 2: Check Precursor (Epoxy Alcohol) separation->sample_issue Yes check_synth Did synthesis use Sharpless Conditions? sample_issue->check_synth chem_issue Chemical Issue: Acid-Catalyzed Racemization during Esterification check_synth->chem_issue Yes (In-situ) storage_issue Storage Issue: Hydrolysis -> Payne Rearrangement check_synth->storage_issue Yes (Stored) caption Figure 1: Diagnostic Logic for Stereochemical Loss

Module 2: Synthesis & Storage (Tier 2 Support)

Did the racemization occur before you even started your reaction?

The "Danger Zone": Esterification

If you synthesize this compound in-house, the step converting (2S)-2-methylglycidol to the benzoate is the most common point of failure.

  • Risk: The use of strong acid chlorides (4-nitrobenzoyl chloride) generates HCl byproducts.[1]

  • Mechanism: Protonation of the epoxide oxygen facilitates ring opening at the tertiary carbon (C2). Even if the ring closes back up, the stereochemical information is scrambled.

  • Solution: Use Steglich Esterification (DCC/DMAP) or strictly buffered Schotten-Baumann conditions to neutralize acid immediately.[1]

Storage Stability

The 4-nitrobenzoate is an electron-withdrawing group (EWG). This makes the ester bond susceptible to hydrolysis.

  • Moisture enters: Hydrolysis cleaves the ester, releasing the free epoxy alcohol.

  • Payne Rearrangement: Under even mild basic conditions (impurities), the free epoxy alcohol can undergo epoxide migration (Payne Rearrangement), effectively scrambling the position of the oxygen and the chiral center [1].

Protocol: Store at -20°C under Argon. If the solid becomes "sticky" or yellow, re-purify immediately.[1]

Module 3: Reaction Troubleshooting (Tier 3 Support)

How to react the molecule without losing chirality.

This is the most critical section for users employing the reagent as a building block. You must control Regioselectivity to preserve Stereochemistry .[1]

The Mechanistic Bifurcation

The fate of the chiral center depends entirely on where the nucleophile attacks.

ReactionMechanism epoxide (2S)-Epoxide (Tertiary Center) path_acid Acidic Conditions / Lewis Acid (Activates Oxygen) epoxide->path_acid path_base Basic/Neutral Conditions (Steric Control) epoxide->path_base ts_acid Transition State: Partial C+ at Tertiary C2 path_acid->ts_acid ts_base Transition State: SN2 at Primary C3 path_base->ts_base result_rac RACEMIZATION / INVERSION (Loss of Chiral Integrity) ts_acid->result_rac Attack at C2 result_ret RETENTION (Chiral Center Untouched) ts_base->result_ret Attack at C3 caption Figure 2: Regioselectivity determines Stereochemical outcome

Scenario A: Nucleophilic Ring Opening (The Safe Route)

Goal: Attack at C3 (Primary). Condition: Basic or Neutral media. Why it works: The tertiary C2 center is sterically crowded. Nucleophiles naturally prefer the unhindered primary C3. Since the C2-O bond never breaks, the chiral configuration is retained .

  • Recommended Solvents: THF, DMF, Acetonitrile.[1]

  • Catalysts: Avoid strong Lewis acids.[1] If activation is needed, use mild additives like LiClO₄ which coordinate to the oxygen without inducing strong carbocation character [2].

Scenario B: Acid-Catalyzed Opening (The High-Risk Route)

Goal: Attack at C2 (Tertiary). Condition: Strong Bronsted or Lewis Acids (e.g.,


, 

).[1] Risk: Protonation weakens the C2-O bond more than the C3-O bond because the resulting positive charge is better stabilized at the tertiary carbon.
  • Outcome: The nucleophile attacks C2. This causes Inversion (if pure

    
    ) or Racemization  (if 
    
    
    
    character develops).[1]
  • Mitigation: If you must attack C2, use:

    • Non-polar solvents (DCM, Toluene) to destabilize the carbocation intermediate.[1]

    • Cryogenic temperatures (-78°C) to enforce an

      
      -like mechanism over 
      
      
      
      .

Frequently Asked Questions (FAQs)

Q: I see a new spot on my TLC that is more polar than my starting material. Is this the racemate? A: Unlikely. Racemates have identical physical properties (Rf values) in achiral environments. A new polar spot usually indicates hydrolysis (loss of the nitrobenzoate group) or Payne rearrangement products.[1] Check NMR for the loss of aromatic signals.

Q: Can I use


 to accelerate the reaction? 
A:  Proceed with extreme caution. Boron trifluoride is a strong Lewis acid that will direct attack to the tertiary center (C2). If your target requires retention of configuration, do not  use 

.[1] Use a milder activator like

or simply heat the reaction (thermal activation is safer for regioselectivity than acid activation in this specific substrate).[1]

Q: My product has 0% ee but chemical yield is high. What happened? A: You likely operated in a "loose


" regime.[1] This happens when using a good leaving group (protonated epoxide) and a weak nucleophile.[1] The bond breaks before the nucleophile arrives (carbocation formation), destroying chirality. Switch to a stronger nucleophile (e.g., azide, thiolate) to enforce a concerted mechanism.[1]

References

  • Hanson, R. M. (1991).[1] The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437-475.[1] [1]

  • Carom, E., & Sharpless, K. B. (1985).[1] Titanium-catalyzed asymmetric epoxidation. Journal of Organic Chemistry. [1]

  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] [1]

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.[1] [1]

Sources

Optimization

Technical Support Center: Solvent Effects on the Hydrolytic Kinetic Resolution (HKR) of 2-Methylglycidyl 4-nitrobenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the hydrolytic kinetic resolution (HKR) of racemic (±)-2-Methylglycidyl 4-nitrobenzoate. We will e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the hydrolytic kinetic resolution (HKR) of racemic (±)-2-Methylglycidyl 4-nitrobenzoate. We will explore the critical role of the solvent in achieving high enantioselectivity and yield, and provide troubleshooting solutions for common experimental challenges. The methodologies described are grounded in the principles of the highly efficient Jacobsen-Katsuki Hydrolytic Kinetic Resolution.[1][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the hydrolytic kinetic resolution (HKR) of (±)-2-Methylglycidyl 4-nitrobenzoate?

The HKR is a method to separate a racemic mixture of epoxides by selectively hydrolyzing one enantiomer into its corresponding 1,2-diol, leaving the other, less reactive epoxide enantiomer untouched and thus enantioenriched.[2] This process is catalyzed by a chiral (salen)Co(III) complex. For instance, using the (R,R)-(salen)Co catalyst, the (R)-epoxide is preferentially hydrolyzed by water, allowing for the recovery of the unreacted (S)-(+)-2-Methylglycidyl 4-nitrobenzoate at high enantiomeric excess (ee). The reaction's remarkable selectivity arises from a cooperative bimetallic mechanism where two catalyst molecules work in concert: one activates the epoxide as a Lewis acid, and the other delivers the hydroxide nucleophile.[1][3]

Q2: Why is the choice of solvent—or the lack thereof—so critical for this reaction's success?

The solvent environment directly influences the interaction between the catalyst, the epoxide, and water, thereby affecting both the reaction rate and its enantioselectivity.

  • Solvent-Free Conditions: For many terminal epoxides, including 2-methylglycidyl 4-nitrobenzoate, the most effective condition is often solvent-free.[1][4] In this scenario, the liquid epoxide substrate itself serves as the organic phase. This maximizes the concentration of reactants and catalyst, often leading to faster reaction rates and high volumetric productivity.[5]

  • Use of an Organic Solvent: A solvent becomes necessary if the racemic epoxide is a solid or too viscous to stir effectively. The ideal solvent should be non-coordinating to avoid interfering with the catalyst's active sites. It primarily serves to homogenize the reaction mixture. The choice of solvent requires careful consideration, as it can alter the catalyst's conformation and the solvation of the transition state, which is crucial for stereodifferentiation.[6]

Q3: What is the maximum theoretical yield for the recovered (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate?

In a standard kinetic resolution, the maximum possible yield for the recovery of a single enantiomer from a racemic mixture is 50%.[6] This is because the other 50% of the starting material (the (R)-enantiomer in this case) is consumed to form the diol byproduct. Attempting to drive the reaction past 50% conversion will result in the hydrolysis of the desired (S)-enantiomer, which will drastically lower its enantiomeric excess.[5] Therefore, a successful HKR balances high ee with an acceptable yield, which is typically between 40-48% for >99% ee.[2]

Q4: Which enantiomer of the (salen)Co catalyst should I use to obtain the (2S)-(+)-enantiomer?

To resolve racemic (±)-2-Methylglycidyl 4-nitrobenzoate and recover the desired (2S)-(+)-enantiomer , you should use the (R,R)-(salen)Co(III) catalyst. This catalyst selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer behind. Conversely, if the (R)-enantiomer were the target, the (S,S)-(salen)Co(III) catalyst would be used.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a problem-and-solution format.

Problem 1: Low Enantiomeric Excess (ee < 99%) of Recovered Epoxide.

Is your reaction conversion significantly different from the ideal 50%?

  • Potential Cause: The relationship between conversion and the ee of the recovered starting material is mathematically defined. Achieving >99% ee with catalysts exhibiting high selectivity factors (k_rel > 200) requires the reaction to be stopped very close to 50% conversion.[7] Over-conversion (>55%) will begin to consume the desired enantiomer, reducing its ee. Under-conversion (<45%) means not enough of the undesired enantiomer has been removed, also resulting in lower ee.

  • Solution:

    • Monitor the Reaction Closely: Track the reaction progress using an appropriate analytical method (TLC, GC, or ¹H NMR) by observing the disappearance of the starting epoxide and the appearance of the more polar diol product.

    • Quench at the Right Time: Stop the reaction promptly when it reaches approximately 50-55% conversion to maximize the ee of the remaining epoxide.

Have you verified the activity and handling of your catalyst?

  • Potential Cause: The (salen)Co(III) catalyst's effectiveness can be compromised by moisture during storage or by impurities. The active catalyst is generated in situ, and this process can be sensitive to conditions.[1]

  • Solution:

    • Use High-Quality Catalyst: Ensure the catalyst is sourced from a reputable supplier.

    • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., in a glovebox) if possible, and store it in a desiccator.

    • Optimize Catalyst Loading: While typical loadings are 0.2-2.0 mol %, substrates that are sterically hindered or less reactive may require higher loadings to achieve a reasonable reaction rate and high selectivity.[4]

Are you using an appropriate solvent or solvent-free system?

  • Potential Cause: A coordinating solvent (e.g., DMSO, DMF) can bind to the cobalt center and inhibit catalysis or reduce selectivity. Even in non-coordinating solvents, aggregation or solubility issues can arise.

  • Solution:

    • Prioritize Solvent-Free: If your substrate is a liquid at the reaction temperature, attempt the reaction neat (solvent-free) first. This is the most common and often most effective method.[4]

    • Screen Non-Coordinating Solvents: If a solvent is necessary, screen non-polar, aprotic solvents like methyl tert-butyl ether (MTBE), toluene, or hexanes. Use the minimum volume required to achieve a homogenous slurry or solution.[6]

Problem 2: The Reaction is Very Slow or Stalls.

Is your catalyst loading sufficient for this specific substrate?

  • Potential Cause: While the Jacobsen HKR is efficient, sterically demanding or electronically deactivated substrates like 2-methylglycidyl 4-nitrobenzoate may require higher catalyst loadings (e.g., 1-2 mol %) to proceed at a practical rate.[4]

  • Solution: Incrementally increase the catalyst loading in 0.25 mol % steps. Be aware that excessive catalyst is not economical and can complicate purification.

Is the reaction temperature optimal?

  • Potential Cause: HKR reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[4] Running the reaction at too low a temperature will significantly slow down the rate.

  • Solution: Ensure the reaction is allowed to warm to ambient temperature (20-25 °C) after initiation. Gentle heating (e.g., to 30-35 °C) can sometimes accelerate slow reactions, but this should be done cautiously as higher temperatures can occasionally reduce enantioselectivity.

Is the reaction mixture homogenous?

  • Potential Cause: In both solvent-free and solvent-based systems, poor mixing can lead to localized concentration gradients and prevent the catalyst from accessing the substrate, causing the reaction to stall. This is particularly relevant if the diol product begins to precipitate.

  • Solution:

    • Ensure Vigorous Stirring: Use a magnetic stir bar or overhead stirrer that provides efficient agitation for the entire reaction volume.

    • Add a Co-solvent: If the diol product is precipitating and hindering stirring, add a minimal amount of a non-coordinating solvent like MTBE to maintain a mobile slurry.

Section 3: Data Presentation & Solvent Recommendations

The optimal conditions for HKR are often substrate-dependent. However, the following table summarizes general guidelines for the resolution of (±)-2-Methylglycidyl 4-nitrobenzoate.

Solvent Condition Typical Impact on Rate Typical Impact on Selectivity (ee) When to Use Key Considerations
Solvent-Free HighExcellentDefault/Preferred Method. Use when the racemic epoxide is a liquid or low-melting solid at RT.[4]Provides highest volumetric productivity. May require efficient stirring if viscosity increases.
Ethereal Solvents (e.g., MTBE, THF) Moderate to HighExcellentWhen the epoxide is a solid or too viscous for solvent-free conditions.Generally non-coordinating and effective. THF must be anhydrous and peroxide-free.
Aromatic Solvents (e.g., Toluene) ModerateGood to ExcellentAlternative to ethereal solvents for solubility.Ensure high purity. Can be harder to remove under vacuum than MTBE.
Alkanes (e.g., Hexanes) Moderate to LowGood to ExcellentWhen substrate and catalyst have sufficient solubility.Lower polarity may reduce the solubility of the catalyst complex.
Prohibited Solvents N/APoor to No ReactionNeverAvoid coordinating solvents (DMF, DMSO), protic solvents (alcohols), and water-miscible solvents that can disrupt the delicate water stoichiometry.

Section 4: Experimental Protocols

Protocol 1: Preferred Solvent-Free Hydrolytic Kinetic Resolution

This protocol is adapted from the general procedures developed for the Jacobsen HKR.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add (±)-2-Methylglycidyl 4-nitrobenzoate (1.0 equiv).

  • Catalyst Addition: Add the (R,R)-(salen)Co(III)OAc catalyst (0.5 - 2.0 mol %).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Water Addition: Add deionized water (0.55 equiv) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Monitoring: Stir vigorously for 12-24 hours, monitoring the conversion by TLC or GC. The target is ~50-55% conversion.

  • Workup & Purification: Once the target conversion is reached, dilute the mixture with a solvent like MTBE. The diol byproduct may precipitate or can be separated from the desired epoxide using column chromatography on silica gel. The less polar epoxide will elute first.

Protocol 2: HKR Using a Co-Solvent
  • Setup: To a round-bottom flask, add the solid (±)-2-Methylglycidyl 4-nitrobenzoate (1.0 equiv) and the (R,R)-(salen)Co(III)OAc catalyst (0.5 - 2.0 mol %).

  • Solvent Addition: Add the minimum amount of a suitable solvent (e.g., MTBE, 1 volume relative to the epoxide) to form a stirrable slurry or solution.

  • Execution: Follow steps 3-7 from Protocol 1. The workup will be similar, though the initial dilution step may be omitted.

Section 5: Visualization of the HKR Process

The following diagram illustrates the workflow of the hydrolytic kinetic resolution.

HKR_Workflow start_node start_node process_node process_node product_node product_node byproduct_node byproduct_node racemate Racemic Mixture (±)-Epoxide catalysis Addition of (R,R)-(salen)Co Catalyst + 0.55 eq. H₂O Solvent or Solvent-Free racemate->catalysis reaction_mixture Reaction at ~50% Conversion catalysis->reaction_mixture Selective Hydrolysis of (R)-Epoxide separation Purification (e.g., Chromatography) reaction_mixture->separation final_product Recovered Epoxide (S)-(+)-Enantiomer (High ee, <50% Yield) separation->final_product final_byproduct Byproduct Diol (R,S)-Diol (High ee, ~50% Yield) separation->final_byproduct

Caption: Workflow for the Hydrolytic Kinetic Resolution (HKR).

Section 6: References

  • Ready, J. M., & Jacobsen, E. N. (2001). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 123(12), 2687–2688. [Link]

  • Bredenoord, A. L., et al. (2004). Correlation Between the Physicochemical Properties of Organic Solvents and Their Biocompatibility Toward Epoxide Hydrolase Activity in Whole-Cells of a Yeast, Rhodotorula Sp. Biotechnology Letters, 26, 1191–1195. [Link]

  • Nielsen, L. P. C., & Jacobsen, E. N. (2004). Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution. Journal of the American Chemical Society, 126(45), 14936–14942. [Link]

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15. [Link]

  • Archelas, A., & Furstoss, R. (2001). Epoxide Hydrolases and their Application in Organic Synthesis. ResearchGate. [Link]

  • Hwang, J., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7384. [Link]

  • Douky, M., et al. (2009). Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. Journal of Biological Engineering, 3(1), 1-9. [Link]

  • Jacobsen, E. N. (2004). Practical Considerations in Kinetic Resolution Reactions. In Comprehensive Asymmetric Catalysis (pp. 1-21). Springer, Berlin, Heidelberg. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Reactions

Welcome to the technical support center for analytical issues in monitoring reactions of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical issues in monitoring reactions of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Section 1: Understanding the Molecule and its Analytical Challenges

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral epoxide containing a nitroaromatic group. This combination of functional groups presents unique challenges in reaction monitoring. The strained epoxide ring is susceptible to opening under various conditions, and the nitrobenzoate moiety influences the molecule's chromatographic and spectroscopic properties. Understanding these characteristics is key to developing robust analytical methods.

Key Molecular Properties:
PropertyValueSource
Molecular Formula C₁₁H₁₁NO₅[1]
Molecular Weight 237.21 g/mol [1]
Melting Point 87-89 °C[1]
Optical Activity [α]20/D +5.9°, c = 2.4 in chloroform[1]
Appearance Solid[1]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the analysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate reactions.

HPLC Analysis Issues

Q1: I'm seeing broad or tailing peaks for my compound in reverse-phase HPLC. What could be the cause?

A1: Peak broadening or tailing in RP-HPLC for this analyte can stem from several factors:

  • Secondary Interactions: The nitro group can engage in secondary interactions with residual silanols on the silica support of the column. To mitigate this, try using a column with end-capping or a mobile phase with a competitive amine additive like triethylamine (TEA) at a low concentration (e.g., 0.1%).

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of any acidic or basic impurities, affecting their retention and peak shape. Ensure your mobile phase is buffered and experiment with a pH range of 3-7.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

Q2: My chiral separation is poor, with co-eluting enantiomers. How can I improve resolution?

A2: Achieving good chiral separation often requires careful optimization:

  • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose or amylose derivatives, are often effective for separating enantiomers of compounds like glycidyl esters.[2]

  • Mobile Phase Composition: In normal-phase chiral chromatography, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol) is critical. A systematic variation of this ratio is necessary to find the optimal selectivity.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see how it impacts resolution.

Q3: I'm observing unexpected peaks in my chromatogram as the reaction progresses. What are they?

A3: The appearance of new peaks likely indicates side reactions or degradation. Common possibilities include:

  • Hydrolysis: The epoxide ring can hydrolyze to a diol, especially in the presence of water and acid or base. The ester linkage can also be susceptible to hydrolysis.

  • Ring-Opening: Nucleophiles in the reaction mixture can open the epoxide ring, leading to various regio- and stereoisomers.

  • Rearrangement: Under certain conditions, epoxides can undergo rearrangement reactions.

To identify these peaks, consider using HPLC-MS to obtain mass information for each component.

GC Analysis Issues

Q1: My compound seems to be degrading in the GC inlet, leading to poor peak shape and reproducibility. How can I prevent this?

A1: Thermal degradation is a common issue for thermally labile compounds like epoxides.

  • Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest possible value that still allows for efficient volatilization of your analyte.

  • Use a Split/Splitless Inlet with a Fast Injection: A rapid injection minimizes the residence time of the analyte in the hot inlet.

  • Derivatization: While adding a step, derivatization of the epoxide to a more thermally stable compound can be an effective strategy.

Q2: I'm having difficulty separating the analyte from a starting material with a similar boiling point. What are my options?

A2:

  • Column Polarity: Switch to a GC column with a different stationary phase polarity to alter the selectivity.

  • Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.

  • Column Length and Diameter: A longer and/or narrower column will provide higher resolution.

NMR Analysis Issues

Q1: The proton NMR signals for the epoxide ring are overlapping with other signals in my reaction mixture. How can I resolve them?

A1:

  • Higher Field NMR: If available, use a higher field NMR spectrometer to increase signal dispersion.

  • 2D NMR Techniques: Techniques like COSY and HSQC can help to identify and assign the protons of the epoxide ring by looking at their correlations with other protons and carbons.

  • Shift Reagents: Chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers and can also help to resolve overlapping signals.

Q2: I'm unsure about the stability of my sample in the NMR solvent. How can I check for this?

A2: Run a series of 1D proton NMR spectra over time (e.g., at t=0, 1h, 4h, 24h) to monitor for any changes in the spectrum that might indicate degradation or reaction with the solvent. Deuterated chloroform (CDCl₃) is a common choice, but for stability studies, aprotic solvents like deuterated acetone or acetonitrile might be more suitable. Some nitroaromatic compounds have shown good stability when stored in DMSO at low temperatures.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose HPLC method for monitoring the consumption of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate?

A1: A good starting point is a reverse-phase C18 column with a mobile phase of acetonitrile and water, both with 0.1% formic acid. The nitroaromatic chromophore allows for strong UV detection around 254 nm.[4]

Q2: How can I confirm the stereochemistry of my product after a reaction?

A2: Chiral HPLC is the most direct method. By comparing the retention time of your product to that of a known standard, you can determine the enantiomeric excess.

Q3: What are the expected 1H NMR chemical shifts for the key protons of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate?

Q4: Is (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate stable in solution?

A4: The epoxide ring is inherently reactive and can be opened by nucleophiles, acids, and bases. For analytical purposes, prepare solutions fresh and store them at low temperatures (2-8°C) in a non-nucleophilic, aprotic solvent.[1] Studies on other nitroaromatic compounds suggest that storage in DMSO at -20°C or -80°C can maintain stability for extended periods.[3]

Q5: What are the primary safety concerns when working with this compound?

A5: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is classified as a warning for causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Reaction Monitoring

This method is suitable for monitoring the consumption of the starting material and the appearance of more polar products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the (2S) and (2R) enantiomers.

  • Instrumentation: HPLC with UV detector

  • Column: Chiral stationary phase (e.g., Chiralpak® AD-H or equivalent), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in the mobile phase.

Section 5: Visualized Workflows

General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Reaction Aliquot Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute HPLC HPLC Analysis Dilute->HPLC Primary Monitoring GCMS GC-MS (Optional) Dilute->GCMS Volatile Impurities NMR NMR (Structural) Dilute->NMR Structural Confirmation Purity Purity Assessment HPLC->Purity Conversion Conversion Calculation HPLC->Conversion Enantiomeric Enantiomeric Excess HPLC->Enantiomeric Chiral Method

Caption: General workflow for analyzing reactions of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.

Troubleshooting Logic for HPLC Peak Issues

HPLC_Troubleshooting Start Poor Peak Shape (Broadening/Tailing) CheckColumn Check Column Health Start->CheckColumn CheckMobilePhase Check Mobile Phase CheckColumn->CheckMobilePhase No UseGuard Use Guard Column CheckColumn->UseGuard Yes CheckSample Check Sample Concentration CheckMobilePhase->CheckSample No ModifyMP Modify Mobile Phase (e.g., add TEA) CheckMobilePhase->ModifyMP Yes DiluteSample Dilute Sample CheckSample->DiluteSample Yes GoodPeak Good Peak Shape CheckSample->GoodPeak No NewColumn Replace Column UseGuard->NewColumn NewColumn->GoodPeak BufferMP Buffer Mobile Phase ModifyMP->BufferMP BufferMP->GoodPeak DiluteSample->GoodPeak

Caption: Decision tree for troubleshooting poor HPLC peak shapes.

References

  • Wu, H., et al. (2009). Methyl 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3096. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Ahila, S., et al. (2019). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]

  • DeAngelis, J. J., & Hart, M. E. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Booth, D. E., et al. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research/Genetic Toxicology, 140(2-3), 95-99. [Link]

  • Di Stasi, A. M., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 27(21), 7201. [Link]

  • Di Maira, G., et al. (2018). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p-nitrobenzaldehyde by HPLC on Chiral Stationary Phase. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Work-up of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Welcome to the Technical Support Center for the synthesis and purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up procedure for this critical chiral intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges and enhance the efficiency and purity of your synthesis.

Introduction

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a valuable building block in the synthesis of various chiral compounds. Its preparation typically involves the reaction of a chiral source, such as (2S)-2-methyloxirane, with a 4-nitrobenzoyl derivative. The success of the overall synthesis is heavily reliant on a well-executed work-up and purification procedure to isolate the target molecule from unreacted starting materials, catalysts, and potential side products. This guide will focus on providing practical solutions to common issues encountered during this crucial phase of the synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, providing potential causes and actionable solutions.

Issue 1: Persistent Emulsion During Aqueous Extraction

Question: During the work-up, I'm observing a persistent emulsion between the organic and aqueous layers, making separation difficult. What could be the cause and how can I resolve it?

Answer:

Emulsion formation is a common issue, often caused by the presence of both polar and non-polar functional groups in the reaction mixture, as well as fine particulate matter.

  • Underlying Causes:

    • Incomplete Reaction: Unreacted 4-nitrobenzoic acid, acting as a surfactant, can stabilize emulsions.

    • Catalyst Residues: Basic catalysts like pyridine or triethylamine, if not fully neutralized, can contribute to emulsion formation.

    • High Concentration: A highly concentrated organic layer increases viscosity and the likelihood of forming a stable emulsion.

  • Solutions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

    • Filtration: If solid particulates are suspected, filter the entire mixture through a pad of Celite® or glass wool.

    • Solvent Addition: Dilute the organic layer with more of the extraction solvent to decrease its viscosity.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

    • Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.

Issue 2: Low Yield of the Desired Product

Question: After the work-up and purification, my yield of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is significantly lower than expected. What are the potential reasons?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during the work-up.

  • Potential Causes & Preventative Measures:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.

    • Product Hydrolysis: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2] Avoid prolonged exposure to harsh pH during the work-up. Use mild washing agents like a saturated solution of sodium bicarbonate for neutralization.

    • Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, especially under acidic conditions.[1][3] The work-up should be performed under neutral or slightly basic conditions to maintain the integrity of the epoxide ring.

    • Loss During Extraction: The product may have some solubility in the aqueous layer. To minimize this, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

    • Premature Crystallization: If the product is a solid, it may crystallize out during extraction if the concentration is too high or the temperature is too low. Ensure all solids are dissolved before proceeding with the work-up.

Issue 3: Impurities Detected in the Final Product

Question: My final product shows impurities in the NMR or LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

The nature of impurities is directly related to the starting materials and reaction conditions.

  • Common Impurities and Purification Strategies:

    • Unreacted 4-Nitrobenzoic Acid: This is a common impurity. It can be effectively removed by washing the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate. The 4-nitrobenzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.

    • Diol Impurity: This results from the hydrolysis of the epoxide ring. This diol is significantly more polar than the desired product. Purification by flash column chromatography on silica gel is highly effective in separating the polar diol from the less polar epoxide product.

    • Isomeric Byproducts: Under certain conditions, nucleophilic attack could occur at the more substituted carbon of the epoxide, leading to an isomeric product. Careful control of reaction conditions (e.g., using a non-nucleophilic base) can minimize this. These isomers can often be separated by careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the aqueous work-up in this synthesis?

A1: The aqueous work-up serves several critical functions:

  • Neutralization: It neutralizes any acidic or basic catalysts and byproducts from the reaction. For instance, if 4-nitrobenzoyl chloride and a base like pyridine were used, the work-up would remove the resulting pyridinium hydrochloride salt.

  • Removal of Water-Soluble Impurities: It removes water-soluble starting materials (like the salt of 4-nitrobenzoic acid) and byproducts.

  • Initial Purification: It provides the first step in purification by separating the desired organic-soluble product from water-soluble contaminants.

Q2: Why is it important to use a mild base like sodium bicarbonate for washing instead of a stronger base like sodium hydroxide?

A2: The use of a strong base like sodium hydroxide can lead to the hydrolysis of the ester linkage in the desired product, forming 4-nitrobenzoic acid and 2-methylglycidol, thus reducing the yield.[2] Sodium bicarbonate is sufficiently basic to neutralize any unreacted 4-nitrobenzoic acid without significantly promoting ester hydrolysis under typical work-up conditions.

Q3: What are the best practices for purifying the crude product after the initial work-up?

A3: For obtaining high-purity (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, the following purification methods are recommended:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from non-polar impurities and more polar byproducts like the diol. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid and of sufficient purity after the work-up, recrystallization can be an excellent final purification step. Suitable solvent systems can be determined on a small scale and may include mixtures of ethyl acetate/hexanes or dichloromethane/hexanes.

Q4: How can I confirm the stereochemical integrity of my final product?

A4: Maintaining the stereochemistry of the chiral epoxide is crucial. The stereochemical purity of the final product can be assessed using chiral High-Performance Liquid Chromatography (HPLC). By comparing the retention time of the product to that of a racemic standard, the enantiomeric excess (ee) can be determined.

Recommended Work-up Protocol

This protocol is a general guideline and may require optimization based on the specific scale and reaction conditions of your experiment.

  • Quenching the Reaction:

    • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be approximately equal to the volume of the reaction mixture. Caution: If an acid chloride was used, there may be some gas evolution (CO2).

  • Extraction:

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (1 x volume).

      • Water (1 x volume).

      • Saturated aqueous sodium chloride (brine) (1 x volume) to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Data Summary Table

ParameterRecommended Value/SolventRationale
Quenching Agent Saturated aq. NaHCO₃Neutralizes acidic byproducts without causing significant ester hydrolysis.
Extraction Solvent Dichloromethane or Ethyl AcetateGood solubility for the product and immiscible with water.
Washing Agents Saturated aq. NaHCO₃, Water, BrineRemoves acidic impurities, water-soluble byproducts, and aids in drying.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.
Purification Method Flash Column Chromatography (Silica Gel)Effective separation of the product from impurities of varying polarities.
Recrystallization Solvent Ethyl Acetate/Hexanes or Dichloromethane/HexanesTo be determined empirically for final purification of solid product.

Visual Workflow

Workup_Flowchart cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification RM Crude Reaction Mixture (Product, Unreacted SMs, Catalyst, Byproducts) Quench 1. Quench (Add to sat. aq. NaHCO₃) RM->Quench Transfer Extract 2. Extract (e.g., DCM or EtOAc) Quench->Extract Separate Layers Wash 3. Wash (aq. NaHCO₃, H₂O, Brine) Extract->Wash Combine Organic Layers Dry 4. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Wash->Dry Separate Layers Crude Crude Product Dry->Crude Evaporate Solvent Column Column Chromatography (Silica Gel) Crude->Column Purify Recrystal Recrystallization Column->Recrystal Further Purification (Optional) Pure Pure Product ((2S)-(+)-2-Methylglycidyl 4-nitrobenzoate) Column->Pure Recrystal->Pure

Caption: A generalized workflow for the work-up and purification of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.

References

  • MDPI. (2018). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 23(11), 2865. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]

  • Science Madness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]

  • MDPI. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. International Journal of Molecular Sciences, 22(6), 2898. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • Ataman Kimya. 2-METHYLOXIRANE. Available at: [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available at: [Link]

Sources

Troubleshooting

Stability issues of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate under reaction conditions

Welcome to the technical support center for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile chiral building block. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a valuable reagent in asymmetric synthesis, prized for its dual functionality: a reactive epoxide and a good leaving group in the form of the p-nitrobenzoate moiety. However, these very features contribute to its potential instability under various reaction conditions. This guide provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific problems you might encounter during the use of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in a question-and-answer format.

Question 1: I am observing low yields in my reaction where (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is reacted with a nucleophile. What are the likely side reactions?

Answer:

Low yields in reactions involving (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate often stem from two primary competing pathways: hydrolysis of the ester and unintended epoxide ring-opening . The p-nitrobenzoate group is a moderate electron-withdrawing group, which increases the electrophilicity of the ester carbonyl, making it susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Simultaneously, the inherent ring strain of the epoxide makes it a target for nucleophilic attack.[1][2] Your intended nucleophile might be competing with trace amounts of water or other nucleophilic species present in the reaction mixture.

Potential Side Reactions:

  • Ester Hydrolysis: Cleavage of the ester bond to form 2-methylglycidol and p-nitrobenzoic acid. This is particularly prevalent under basic conditions (e.g., presence of amines, hydroxides).

  • Epoxide Ring-Opening by Trace Water: If your reaction is not rigorously anhydrous, water can act as a nucleophile, leading to the formation of (2S)-2-methylglycerol-1-(4-nitrobenzoate).

  • Solvent Nucleophilicity: Protic solvents like methanol or ethanol can also open the epoxide ring.

To diagnose the issue, it is recommended to analyze your crude reaction mixture by LC-MS or ¹H NMR to identify potential byproducts corresponding to the molecular weights or characteristic signals of these side products.

Question 2: My reaction is performed under basic conditions, and I suspect the starting material is degrading. How can I mitigate this?

Answer:

Basic conditions pose a significant stability challenge for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate due to two main degradation pathways: saponification of the ester and base-catalyzed epoxide ring-opening.

  • Saponification: The ester linkage is susceptible to cleavage by hydroxide or other strong bases, leading to the formation of the corresponding carboxylate and 2-methylglycidol.

  • Epoxide Ring-Opening: Under basic or nucleophilic conditions, the epoxide ring undergoes a ring-opening reaction following an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered primary carbon of the epoxide.[1][2]

Mechanism of Base-Catalyzed Epoxide Ring-Opening

Caption: Base-catalyzed epoxide ring-opening via Sₙ2 mechanism.

Troubleshooting Strategies:

  • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base. If a nucleophilic base is required for your transformation, consider adding it slowly at a low temperature to minimize premature reaction with the starting material.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent prolonged exposure to basic conditions.

  • Anhydrous Conditions: Ensure your reaction is free from water, which can act as a nucleophile and a source of hydroxide ions.

ParameterRecommendation for Basic ConditionsRationale
Base Non-nucleophilic, hindered bases (e.g., DBU, Proton Sponge®)Minimizes direct attack on the epoxide or ester.
Temperature -20 °C to 0 °C (initially)Reduces the rate of degradation side reactions.
Solvent Anhydrous aprotic solvents (e.g., THF, DCM, Toluene)Prevents solvent-mediated decomposition.
Moisture Rigorously excludeWater can lead to hydrolysis and diol formation.

Question 3: I am conducting a reaction under acidic conditions and observing multiple products. What is happening?

Answer:

Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide ring towards nucleophilic attack. The regioselectivity of the ring-opening is dependent on the substitution pattern of the epoxide. For a tertiary-primary substituted epoxide like (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, the reaction proceeds through a mechanism with significant SN1 character. This means the nucleophile will preferentially attack the more substituted (tertiary) carbon, as it can better stabilize the partial positive charge that develops in the transition state.[3]

Mechanism of Acid-Catalyzed Epoxide Ring-Opening

Caption: Acid-catalyzed epoxide ring-opening via an Sₙ1-like mechanism.

The formation of multiple products can arise from:

  • Mixture of Regioisomers: While attack at the tertiary carbon is favored, some attack at the primary carbon can still occur, leading to a mixture of regioisomeric products.

  • Ester Hydrolysis: Strongly acidic conditions can also catalyze the hydrolysis of the p-nitrobenzoate ester.

  • Rearrangement Reactions: The carbocation-like intermediate in the SN1-type mechanism can potentially undergo rearrangement, although this is less common for this specific substrate.

Troubleshooting Strategies:

  • Choice of Acid: Use the mildest acid catalyst that is effective for your desired transformation. Lewis acids can sometimes offer better selectivity than Brønsted acids.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.

  • Solvent Choice: The polarity of the solvent can influence the stability of the carbocation-like intermediate and thus the regioselectivity. Less polar solvents may favor a more SN2-like pathway.

ParameterRecommendation for Acidic ConditionsRationale
Acid Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or mild Brønsted acidsCan provide better regioselectivity and milder conditions.
Temperature 0 °C to room temperatureTo control the rate of competing side reactions.
Solvent Aprotic solvents of varying polarity (e.g., DCM, ether, acetonitrile)Solvent can influence the reaction pathway and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate?

It is recommended to store (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Prolonged storage at room temperature, especially in the presence of humidity, can lead to slow hydrolysis.

Q2: Is (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate sensitive to light?

While there is no specific data indicating extreme photosensitivity, as a general good laboratory practice for organic compounds, especially those with nitroaromatic groups, it is advisable to store it in an amber vial or in the dark to prevent any potential photochemical degradation.

Q3: Can I use protic solvents like methanol or ethanol with this reagent?

The use of protic solvents should be approached with caution. These solvents can act as nucleophiles and participate in the ring-opening of the epoxide, particularly under acidic or basic catalysis. If your desired reaction requires a protic solvent, it is crucial to carefully control the reaction conditions (temperature, pH, reaction time) and be aware of the potential for this side reaction.

Q4: How does the methyl group on the epoxide affect its reactivity compared to glycidyl 4-nitrobenzoate?

The methyl group at the C2 position of the epoxide ring introduces steric hindrance. In base-catalyzed, SN2-type reactions, this steric bulk further favors nucleophilic attack at the less substituted primary carbon. In acid-catalyzed, SN1-type reactions, the methyl group helps to stabilize the partial positive charge that develops on the tertiary carbon, thus promoting nucleophilic attack at this more substituted position.

References

  • CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. (2019). In Palm Oil.
  • Formation of 3-MCPD esters and Glycidyl esters during food preparation - What happens during frying, baking and barbecuing? (2017). OVID-Verband.
  • Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods. (2017).
  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
  • Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. (2016). European Journal of Lipid Science and Technology.
  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermedi
  • Reactions of Epoxides Practice Problems. Chemistry Steps.
  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. (2021).
  • 18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (2006).
  • Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Ring opening reactions of epoxides: Acid-c
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan.
  • Degradation of glycidyl esters in RBD palm oil as a function of storage conditions. (2016).
  • 10.7: Nucleophilic Substitution Reactions of Epoxides. (2014). Chemistry LibreTexts.
  • Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. (2018).
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • Thermochemical Studies of Epoxides and Related Compounds.
  • GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022).
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021).
  • Acid Catalyzed Epoxide Openings - How do I know which product forms? (2020). YouTube.
  • Methyl 2-chloro-4-nitrobenzo
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
  • p-Nitrophenylacetate hydrolysis by honey bee esterases: kinetics and inhibition. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Strategies for the Kinetic Resolution of 2-Methylglycidyl Derivatives: Alternatives to the 4-Nitrobenzoate Route

The following guide provides a technical comparison of strategic alternatives to the kinetic resolution of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate. Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is histori...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of strategic alternatives to the kinetic resolution of (2S)-(+)-2-methylglycidyl 4-nitrobenzoate.

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is historically utilized as a chiral building block because the p-nitrobenzoate moiety facilitates crystallinity, enabling enantiomeric enrichment via recrystallization after kinetic resolution (KR).[1] However, this route suffers from poor atom economy (the protecting group accounts for ~70% of the molecular weight) and process safety concerns associated with nitro-aromatics.

This guide evaluates two superior high-performance alternatives for accessing the (2S)-2-methylglycidyl pharmacophore:

  • Hydrolytic Kinetic Resolution (HKR) of 2-Methylepichlorohydrin (The Industrial Standard).

  • Enzymatic Resolution of 2-Methylglycidyl Butyrate (The Green Bio-Alternative).

The Baseline: 4-Nitrobenzoate Route

  • Method : Kinetic resolution via hydrolysis (lipase or chemical) or crystallization of the enantioenriched ester.

  • Limitation : High mass loss.[1] To generate 1 kg of chiral epoxide, one must process ~3 kg of the nitrobenzoate ester.

  • Status : Recommended only when UV detection (HPLC) or solid-state enrichment is strictly required.[1]

Alternative A: HKR of 2-Methylepichlorohydrin (Jacobsen Protocol)

This is the most atom-economical route to (2S)-2-methylglycidol derivatives.[1] Instead of resolving the heavy ester, the resolution is performed on the low-molecular-weight precursor, 2-methylepichlorohydrin.

Mechanism & Workflow

The racemic epoxide undergoes selective hydrolysis catalyzed by a chiral Co(salen) complex.[2][3] The (R)-enantiomer is hydrolyzed to the diol, leaving the (S)-epoxide intact (or vice versa, depending on catalyst configuration).

HKR_Pathway cluster_0 Racemic Input cluster_1 Catalytic Cycle cluster_2 Resolution Products Racemic Rac-2-Methylepichlorohydrin (Liquid, Cheap) Co_Cat (S,S)-Co(salen) Catalyst Racemic->Co_Cat Binding S_Epoxide (2S)-2-Methylepichlorohydrin (>99% ee, Unreacted) Co_Cat->S_Epoxide No Reaction (Mismatched) R_Diol (2R)-Diol (Hydrolyzed Byproduct) Co_Cat->R_Diol Fast Hydrolysis (Matched) Water H2O (0.55 eq) Water->Co_Cat Nucleophile Target (2S)-2-Methylglycidol S_Epoxide->Target Base Treatment (NaOH)

Figure 1: Jacobsen Hydrolytic Kinetic Resolution (HKR) pathway for 2-methylepichlorohydrin.[1]

Experimental Protocol

Objective : Isolation of (2S)-2-methylepichlorohydrin (99% ee).

  • Catalyst Activation : Dissolve (S,S)-Co(salen) oligomeric catalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 eq relative to Co) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent.[1]

  • Reaction : Charge the reactor with racemic 2-methylepichlorohydrin (1.0 eq) and the activated catalyst. Cool to 0 °C.

  • Hydrolysis : Slowly add water (0.55 eq) over 1 hour. (Slow addition is crucial to control exotherm and maintain selectivity).

  • Resolution : Stir at ambient temperature (15–25 °C) for 12–24 hours. Monitor conversion via GC. Stop when conversion reaches 52–55%.[1]

  • Workup : Distill the unreacted (2S)-epoxide directly from the reaction mixture under reduced pressure. The diol byproduct remains in the pot.

  • Derivatization (Optional) : Treat the isolated (2S)-chloride with aqueous NaOH to close the ring to (2S)-2-methylglycidol if the alcohol is the target.[1]

Key Performance Indicators :

  • Selectivity factor (k_rel) : >100

  • Yield : 40–45% (Max theoretical 50%)

  • Scalability : Proven on multi-ton scale.[1]

Alternative B: Enzymatic Resolution of 2-Methylglycidyl Butyrate

For laboratories lacking high-pressure distillation equipment or those requiring metal-free conditions, lipase-catalyzed resolution of the butyrate ester is the superior alternative.[1] The butyrate chain provides sufficient lipophilicity for enzyme recognition without the "dead weight" of the nitrobenzoate.

Mechanism & Workflow

Lipase B from Candida antarctica (CAL-B) or Porcine Pancreatic Lipase (PPL) catalyzes the enantioselective hydrolysis of the ester.

Bio_Pathway cluster_A Substrate cluster_B Biocatalysis cluster_C Output Rac_Ester Rac-2-Methylglycidyl Butyrate Lipase Immobilized Lipase (CAL-B or PPL) Rac_Ester->Lipase S_Ester (2S)-Butyrate Ester (Unreacted) Lipase->S_Ester Slow/No Reaction R_Alcohol (2R)-2-Methylglycidol (Hydrolyzed) Lipase->R_Alcohol Fast Hydrolysis Buffer Phosphate Buffer pH 7.0 Buffer->Lipase

Figure 2: Enzymatic kinetic resolution of 2-methylglycidyl butyrate.[1]

Experimental Protocol

Objective : Isolation of (2S)-2-methylglycidyl butyrate.

  • Preparation : Suspend racemic 2-methylglycidyl butyrate (10 g) in phosphate buffer (100 mL, pH 7.0).

  • Enzyme Addition : Add immobilized CAL-B (Novozym 435, 100 mg).

  • Incubation : Stir at 25 °C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).

  • Monitoring : The consumption of NaOH correlates directly to conversion. Stop reaction at 50–52% conversion.[1]

  • Separation : Extract the mixture with ethyl acetate. The (2S)-butyrate ester remains in the organic phase, while the (2R)-alcohol partitions partially into the aqueous phase (extraction optimization required).

  • Purification : Flash chromatography (Hexane/EtOAc) easily separates the ester from the alcohol.

Key Performance Indicators :

  • Enantiomeric Ratio (E) : 20–70 (Dependent on enzyme source).[1]

  • Yield : 35–40%.[1]

  • Advantage : Mild, metal-free conditions.[1]

Comparative Analysis: Nitrobenzoate vs. Alternatives

Feature(2S)-2-Methylglycidyl 4-nitrobenzoateHKR of 2-MethylepichlorohydrinEnzymatic Resolution (Butyrate)
Atom Economy Poor (MW ~237).[1] ~70% waste.[1]Excellent (MW ~106).[1] Minimal waste.Good (MW ~158).[1]
Selectivity (E) High (via crystallization)Very High (>100)Moderate to High (20–70)
Throughput Low (Solubility limits)High (Neat or concentrated)Medium (Dilute buffer)
Cost Driver Nitrobenzoyl chlorideCo-salen catalyst (Recyclable)Enzyme (Recyclable)
Safety Nitro-group risks (thermal)Exotherm control requiredSafe, aqueous conditions
Primary Use Analytical Std / Small ScaleIndustrial Production Green Chemistry / MedChem

Conclusion & Recommendation

For drug development and scale-up , the HKR of 2-methylepichlorohydrin is the definitive alternative. It removes the need for the nitrobenzoate auxiliary entirely, offering a direct, high-yield path to the chiral pharmacophore with superior atom economy.

For medicinal chemistry applications where metal contamination is a strict concern, the Enzymatic Resolution of the butyrate ester is the recommended "green" alternative.

References

  • Jacobsen, E. N. (2000).[1] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science.

  • Gotor, V. (1999).[1] "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry.

  • Wallace, J. S., & Morrow, C. J. (1989). "Biocatalytic synthesis of (S)- and (R)-glycidyl butyrate." Journal of Organic Chemistry.

  • Furrow, M. E., et al. (2004).[1] "Practical Access to Highly Enantioenriched Epoxides and Diols via the Hydrolytic Kinetic Resolution." Journal of Organic Chemistry.

Sources

Comparative

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate: The "Enantiomeric Upgrade" Strategy vs. Classical Auxiliaries

Topic: Comparing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate with Other Chiral Strategies Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate with Other Chiral Strategies Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Crystallinity Advantage

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (2S-MGNB) represents a distinct class of chiral tools: the Enantiomerically Enriched Building Block . Unlike classical chiral auxiliaries (e.g., Evans oxazolidinones) which are attached, reacted, and removed, 2S-MGNB is a "chiral pool" reagent designed to be incorporated into the final molecular architecture.

Its primary industrial value lies in solving the "Volatile Epoxide Problem." The parent compound, (S)-2-methylglycidol, is a volatile liquid often obtained with only moderate enantiomeric excess (90-95% ee) via Sharpless epoxidation. Derivatization with the p-nitrobenzoate moiety transforms this unstable liquid into a highly crystalline solid (mp 87-89 °C). This allows for Enantiomeric Amplification via recrystallization, routinely delivering >99% ee—a purity level often unattainable by direct asymmetric catalysis alone.

This guide compares 2S-MGNB against three dominant chiral strategies:

  • Evans Oxazolidinones (Chiral Auxiliaries)[1][2]

  • Jacobsen’s HKR (Hydrolytic Kinetic Resolution)

  • Direct Sharpless Epoxidation (Asymmetric Catalysis)

Strategic Comparison: Building Block vs. Auxiliary

The choice between 2S-MGNB and an auxiliary depends on the target motif. 2S-MGNB is specialized for constructing chiral quaternary centers and tertiary alcohols , motifs that are notoriously difficult to synthesize using standard aldol/alkylation auxiliaries.

Table 1: Comparative Analysis of Chiral Strategies
Feature(2S)-2-Methylglycidyl 4-nitrobenzoate Evans Oxazolidinone (Auxiliary) Jacobsen HKR (Catalytic)
Primary Role Building Block (Incorporated into product)Auxiliary (Attached, then removed)Resolution (Separates racemates)
Target Motif Quaternary centers, 1,2-diols, amino alcohols

-Chiral acids, alcohols, amines
Terminal epoxides, 1,2-diols
Chiral Purity (ee) >99% (via Recrystallization)>98% (via Diastereoselection)>99% (at 50% max yield)
Atom Economy High (Most atoms remain)Low (Auxiliary is waste/recycled)Medium (50% of SM is discarded)
Scalability Excellent (Crystallization is scalable)Good (but requires chromatography)Excellent (Catalytic)
Handling Stable Solid (Non-volatile)Stable SolidLiquid/Volatile (Substrate dependent)
Cost Driver Preparation of nitrobenzoateSynthesis/Recovery of auxiliaryCatalyst cost (Co/Salen)

Mechanistic Workflow & "Enantiomeric Upgrade"

The superiority of 2S-MGNB lies in its purification logic. While catalytic methods (Sharpless) set the initial chirality, they are limited by the catalyst's turnover and selectivity. 2S-MGNB uses a thermodynamic filter (crystallization) to perfect the stereochemistry.

Diagram 1: The Enantiomeric Amplification Workflow

This diagram illustrates how the nitrobenzoate derivative bridges the gap between crude catalytic synthesis and pharmaceutical-grade purity.

EnantiomericUpgrade Methallyl Methallyl Alcohol (Achiral Precursor) Sharpless Sharpless Epoxidation (Ti(OiPr)4, (+)-DET) Methallyl->Sharpless Asymmetric Induction CrudeEpoxide (S)-2-Methylglycidol (Liquid, ~90-95% ee) Sharpless->CrudeEpoxide Workup Esterification Esterification (p-Nitrobenzoyl Cl) CrudeEpoxide->Esterification Derivatization CrudeSolid Crude 2S-MGNB (Solid, ~95% ee) Esterification->CrudeSolid Precipitation Recryst Recrystallization (EtOH/Hexane) CrudeSolid->Recryst Thermodynamic Filter PureProduct Pure (2S)-MGNB (>99% ee, Single Crystal) Recryst->PureProduct Enantiomeric Upgrade

Caption: Workflow converting moderate-ee liquid epoxide into high-purity solid 2S-MGNB via crystallization.

Experimental Protocols

Protocol A: Recrystallization for Enantiomeric Enrichment

Objective: Upgrade 92% ee crude material to >99% ee. This protocol relies on the distinct lattice energy of the homochiral crystal vs. the racemate.

Reagents:

  • Crude (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (10.0 g)

  • Ethanol (Absolute)

  • Hexane (HPLC Grade)

Step-by-Step:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of hot ethanol (~60°C) and swirl until fully dissolved.

  • Saturation: Slowly add hot hexane (~20-30 mL) until the solution becomes slightly turbid. Add just enough ethanol (1-2 mL) to restore clarity.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Note: Rapid cooling traps the minor enantiomer.

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours. Long needle-like crystals should form.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold hexane/ethanol (2:1).

  • Validation: Dry in vacuo. Measure melting point (Target: 87-89°C) and optical rotation (

    
    , c=2.4 in CHCl
    
    
    
    ).
Protocol B: Regioselective Ring Opening (Nucleophilic Attack)

Objective: Utilize 2S-MGNB to generate a chiral tertiary alcohol.

Mechanism: Nucleophiles preferentially attack the least hindered carbon (C3) of the epoxide, preserving the stereocenter at C2.

Step-by-Step:

  • Setup: Under

    
     atmosphere, dissolve 2S-MGNB (1.0 equiv) in anhydrous THF.
    
  • Catalyst: Add CuI (0.1 equiv) if using Grignard reagents to ensure

    
     attack.
    
  • Addition: Cool to -78°C. Add the nucleophile (e.g., VinylMgBr) dropwise.

  • Reaction: Stir for 2 hours, allowing warming to 0°C.

  • Quench: Quench with saturated

    
    .
    
  • Result: The product is a 1,2-diol monoester with a quaternary chiral center at the C2 position. The nitrobenzoate can subsequently be hydrolyzed (LiOH/MeOH) to reveal the primary alcohol.

Decision Logic: When to Use 2S-MGNB?

This decision tree helps scientists select the correct tool based on their structural requirements.

DecisionTree Start Target Molecule Needs... ChiralCenter Nature of Stereocenter? Start->ChiralCenter Quat Quaternary Center (e.g., C-OH) ChiralCenter->Quat Sterically Crowded Sec Secondary Center (e.g., C-Me) ChiralCenter->Sec Standard Pool Is the motif (S)-2-methyl-propane-diol? Quat->Pool Aux Can you do Aldol/Alkylation? Sec->Aux UseMGNB USE 2S-MGNB (Building Block) Pool->UseMGNB Yes (Epoxide derived) UseEvans USE EVANS AUXILIARY (Oxazolidinone) Pool->UseEvans No (Requires C-C bond formation) Aux->UseEvans Yes (Carbonyl alpha-position) UseHKR USE JACOBSEN HKR (Terminal Epoxide) Aux->UseHKR No (Epoxide opening)

Caption: Decision matrix for selecting between Building Blocks (MGNB), Auxiliaries (Evans), and Resolution (HKR).

References

  • Sharpless, K. B., et al. (1987). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024). Product Specification: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.Link

  • Ko, S. Y., & Sharpless, K. B. (1986). Preparation of enantiomerically pure (S)-2-methylglycidol. Journal of Organic Chemistry. Link

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Purity

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure is crucial for the synthesis of active pharmaceutical ingredients (APIs) where the desired therapeutic effect is linked to a specific enantiomer. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Consequently, the rigorous and accurate determination of its enantiomeric and chemical purity is not merely a quality control step but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of two widely used analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. We will delve into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in their analytical endeavors.[1][2][3][4]

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice between Chiral HPLC and GC for purity analysis is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling).

Chiral High-Performance Liquid Chromatography (HPLC) is arguably the most powerful and versatile technique for resolving enantiomers.[5] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can create a stereospecific environment for the differential interaction of enantiomers. For a non-volatile and thermally stable compound like (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, HPLC offers a direct and robust method for both enantiomeric and chemical purity determination.

Gas Chromatography (GC) , on the other hand, is an excellent technique for the analysis of volatile and thermally stable compounds.[6] While direct enantiomeric separation of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate on a chiral GC column is feasible, derivatization might sometimes be employed to enhance volatility and improve peak shape. GC is particularly adept at detecting and quantifying volatile impurities that may not be readily observed by HPLC.

The following sections will present detailed, validated methods for both techniques, allowing for an objective comparison of their performance.

Method 1: Enantiomeric and Chemical Purity by Chiral HPLC

The primary objective of this method is to separate and quantify the (S)-enantiomer from its (R)-counterpart and other potential impurities. The choice of a cellulose-based chiral stationary phase is deliberate; these phases are known for their broad applicability in separating a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7][8]

Experimental Protocol: Chiral HPLC-UV
ParameterCondition
Column Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based CSP
Mobile Phase n-Hexane: Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in the mobile phase.
Method Validation Workflow

The validation of this analytical procedure is designed to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[3][4][9]

Analytical_Method_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Validation Phase 2: Validation Protocol Execution cluster_Report Phase 3: Documentation & Lifecycle P1 Define Analytical Procedure & Purpose P2 Method Development & Optimization P1->P2 Leads to V1 Specificity P2->V1 Proceeds to Validation V2 Linearity & Range R1 Compile Validation Report V1->R1 Data for V3 Accuracy V2->R1 V4 Precision (Repeatability & Intermediate) V3->R1 V5 LOD & LOQ V4->R1 V6 Robustness V5->R1 V6->R1 R2 Ongoing Method Verification R1->R2 Finalizes & Implements

Caption: Workflow for Analytical Method Validation.

Validation Data Summary: Chiral HPLC Method

Specificity: The method demonstrated excellent specificity. The (S)-enantiomer was well-resolved from the (R)-enantiomer (resolution > 2.0). Spiked samples with potential starting materials and degradation products showed no interference at the retention time of the main peak.

Linearity:

Concentration (µg/mL) Peak Area
50 125,100
75 187,450
100 250,200
125 312,800
150 375,500

A linear relationship was observed in the range of 50-150 µg/mL with a correlation coefficient (R²) of > 0.999.

Accuracy (Recovery):

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%)
80% 80 79.5 99.4
100% 100 100.2 100.2
120% 120 119.2 99.3

The method is accurate within the specified range, with recovery values between 98.0% and 102.0%.

Precision:

  • Repeatability (n=6): Relative Standard Deviation (RSD) of peak area was ≤ 1.0%.

  • Intermediate Precision (n=6, different day, different analyst): Overall RSD was ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: 0.1 µg/mL (Signal-to-Noise ratio of 3:1)

  • LOQ: 0.3 µg/mL (Signal-to-Noise ratio of 10:1) The method is sensitive enough to detect and quantify trace levels of impurities.

Robustness: The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2% isopropanol), column temperature (±2 °C), and flow rate (±0.1 mL/min). The resolution between enantiomers remained > 1.8 in all tested conditions.

Method 2: Purity and Volatile Impurity Analysis by Gas Chromatography (GC)

This GC method serves as a valuable alternative, particularly for quantifying the bulk purity and for identifying any volatile or semi-volatile impurities that may be present from the synthesis process. A non-polar capillary column is chosen for its ability to separate compounds based on their boiling points.

Experimental Protocol: GC-FID
ParameterCondition
Column DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL (Split ratio 50:1)
Sample Preparation Dissolve 2 mg/mL of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in acetone.
Comparison of HPLC and GC Workflows

HPLC_vs_GC_Workflow cluster_hplc Chiral HPLC Workflow cluster_gc GC Workflow h1 Sample Dissolution (Mobile Phase) h2 Isocratic Elution (Liquid Mobile Phase) h1->h2 h3 Chiral Stationary Phase Interaction h2->h3 h4 UV Detection h3->h4 g1 Sample Dissolution (Volatile Solvent) g2 Vaporization in Hot Injector g1->g2 g3 Separation in Temperature-Programmed Column g2->g3 g4 FID Detection g3->g4

Sources

Comparative

Strategic Chiral Acquisition: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate vs. Enzymatic Resolution

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary In the synthesis of complex polyketides, terpenes, and pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

In the synthesis of complex polyketides, terpenes, and pharmaceutical intermediates, the purity of the chiral epoxide building block is the rate-limiting factor for downstream stereocontrol. This guide compares two distinct strategies for obtaining high-fidelity (2S)-2-methylglycidyl motifs:

  • The Crystallization Strategy: Utilizing (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate as a "chiral purification filter" to achieve >99% enantiomeric excess (ee).

  • The Biocatalytic Strategy: Employing Enzymatic Kinetic Resolution (EKR) for scalable, green access to enantioenriched intermediates.

The Verdict: The Nitrobenzoate derivative is the superior choice for early-phase drug discovery and total synthesis where optical purity (>99% ee) is non-negotiable. Enzymatic Resolution is the preferred route for process-scale manufacturing where cost-efficiency and atom economy outweigh the need for absolute optical perfection (typically capping at 96-98% ee).

The Chemical Benchmark: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This molecule is not merely a reagent; it is a strategic "enantiomeric upgrade" tool. Synthesized typically via Sharpless Asymmetric Epoxidation (SAE) of methallyl alcohol followed by esterification, its primary value lies in its physical properties.

  • The Mechanism of Purity: Unlike the liquid 2-methylglycidol, which is difficult to purify to >99% ee via distillation, the 4-nitrobenzoate derivative is a highly crystalline solid. It leverages Lattice Energy Purification : the heterochiral (racemic) crystals have different solubility profiles than the homochiral (enantiopure) crystals. Recrystallization expels the minor enantiomer into the mother liquor, upgrading a 90% ee crude product to >99% ee.

  • Stability: Glycidols are prone to polymerization and Payne rearrangement. The 4-nitrobenzoate ester locks the epoxide, providing a shelf-stable solid that can be stored for months.

The Challenger: Enzymatic Kinetic Resolution (EKR)

This approach utilizes lipases (e.g., Pseudomonas sp., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer of a racemic ester or transesterify the racemic alcohol.[1]

  • The Mechanism of Selection: The enzyme's active site creates a chiral environment that lowers the activation energy ($ \Delta G^\ddagger $) for the (S)-enantiomer (typically) significantly more than the (R)-enantiomer.

  • The Kinetic Limit: As a kinetic resolution, the maximum theoretical yield of the desired enantiomer is 50%.[2] Furthermore, as the reaction proceeds, the ratio of the "wrong" enantiomer increases, slowing down the reaction and potentially eroding ee if the enzyme is not perfectly selective (selectivity factor $ E < 100 $).

Comparative Analysis
Performance Metrics
Feature(2S)-(+)-2-Methylglycidyl 4-nitrobenzoateEnzymatic Resolution (Lipase-mediated)
Optical Purity (ee) > 99.5% (via Recrystallization)95% - 98% (Dependent on conversion)
Chemical Yield 40-60% (from methallyl alcohol)Max 50% (Theoretical limit of KR)
Scalability Linear (Gram to Kg); limited by reactor volumeHigh (Flow chemistry compatible)
Atom Economy Low (Requires stoichiometric Ti, Tartrate, Nitrobenzoyl)High (Catalytic enzyme, reusable)
Time Investment High (Multi-step synthesis + Crystallization)Low (Single step + Separation)
Stability Excellent (Solid, shelf-stable)Poor (Free glycidol polymerizes)
Primary Use Case Total Synthesis, Reference Standards, CrystallographyIndustrial Intermediates, Bulk Scale-up
Decision Framework & Workflow

The following diagram illustrates the critical decision pathways between choosing the chemical crystallization route versus the biocatalytic route.

ChiralStrategy Start Target: (2S)-2-Methylglycidyl Motif Sharpless Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET) Start->Sharpless High Purity Req. Racemate Racemic 2-Methylglycidyl Ester Start->Racemate Cost/Scale Req. CrudeEpox Crude Epoxide (90-95% ee) Sharpless->CrudeEpox Derivatization Esterification w/ 4-Nitrobenzoyl Chloride CrudeEpox->Derivatization Crystallization Recrystallization (Enantioenrichment) Derivatization->Crystallization Crucial Step FinalProdA Product: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (>99% ee) Crystallization->FinalProdA Enzyme Kinetic Resolution (Lipase Hydrolysis) Racemate->Enzyme Separation Partition/Chromatography Enzyme->Separation Stop at 50% Conv. FinalProdB Product: (2S)-Glycidol/Ester (96-98% ee) Separation->FinalProdB

Figure 1: Decision logic for selecting between the Nitrobenzoate Crystallization route (Left, Blue/Green) and the Enzymatic Resolution route (Right, Red/Yellow).

Detailed Experimental Protocols
Protocol A: Synthesis & Crystallization of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

This protocol prioritizes optical purity.

  • Epoxidation: Perform Sharpless epoxidation on 2-methyl-2-propen-1-ol using Ti(OiPr)₄ and (+)-diethyl tartrate (DET) in DCM at -20°C. Quench and work up to obtain crude (2S)-2-methylglycidol (approx. 90-95% ee).

  • Derivatization:

    • Dissolve crude alcohol (1.0 eq) in dry pyridine/DCM.

    • Slowly add 4-nitrobenzoyl chloride (1.1 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

  • Enantioenrichment (The Critical Step):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol/Hexane (1:4) mixture.

    • Allow to cool slowly to room temperature, then stand at 4°C overnight.

    • Filter the pale yellow needles.

    • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Result: The crystals will exhibit >99% ee, while the mother liquor contains the racemate.

Protocol B: Enzymatic Resolution of Racemic 2-Methylglycidyl Butyrate

This protocol prioritizes throughput and green chemistry.

  • Substrate Prep: Suspend racemic 2-methylglycidyl butyrate (100 mM) in phosphate buffer (pH 7.0).

  • Biocatalysis:

    • Add Novozym 435 (immobilized Candida antarctica Lipase B, 20 mg/mL).

    • Incubate at 25°C with orbital shaking (200 rpm).

    • Monitor pH; maintain at 7.0 using an autotitrator with 1M NaOH (titrant consumption indicates hydrolysis extent).

  • Termination: Stop reaction strictly at 50% conversion (approx. 4-6 hours depending on enzyme loading).

  • Work-up:

    • Filter off the enzyme beads (recyclable).

    • Extract the mixture with Ethyl Acetate.

    • Separation: The organic layer contains the unreacted (2S)-ester (if the enzyme is (R)-selective) and the product (2R)-alcohol . Separate via flash chromatography.

    • Result: (2S)-ester typically 96-98% ee.

References
  • Sharpless Asymmetric Epoxidation Mechanism & Resolution

    • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link

  • Crystallization of Nitrobenzoates for Enantioenrichment

    • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society. Link

  • Enzymatic Resolution of Glycidyl Esters

    • Pan, Q., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols. Molecules. Link

  • Lipase Specificity in Kinetic Resolution

    • Ghanem, A. (2007).[3] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

Sources

Validation

Spectroscopic comparison of (2S)-(+)- and (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate

Spectroscopic Comparison Guide: (2S)-(+)- and (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate Executive Summary & Application Context (2S)-(+)- and (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate are critical chiral building blocks,...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: (2S)-(+)- and (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate

Executive Summary & Application Context

(2S)-(+)- and (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate are critical chiral building blocks, most notably serving as key intermediates in the synthesis of the anti-tuberculosis drug Delamanid (OPC-67683).

The distinction between these enantiomers is non-trivial; the (2R)-(-)-isomer (CAS 106268-96-6) provides the specific stereochemistry required for the Delamanid oxazole core, while the (2S)-(+)-isomer (CAS 118200-96-7) is often used as a standard for enantiomeric excess (ee) determination or in alternate synthetic pathways.

This guide provides an objective spectroscopic comparison to assist in the rapid identification, structural validation, and quality control of these specific enantiomers.

Physicochemical Property Comparison

The following table summarizes the core physical data. Note that while scalar physical properties (MP, NMR) are identical, vector properties (Optical Rotation) and chiral interactions (HPLC) are distinct.

Property(2S)-(+)-Isomer(2R)-(-)-Isomer
CAS Number 118200-96-7 106268-96-6
Appearance White to light yellow crystalline powderWhite to light yellow crystalline powder
Molecular Formula


Molecular Weight 237.21 g/mol 237.21 g/mol
Melting Point 87–89 °C87–89 °C
Specific Rotation

+5.9° (

)
-5.9° (

)
Solubility Soluble in

, DCM, EtOAc
Soluble in

, DCM, EtOAc

Critical Insight: The specific rotation values are low (


). For high-precision quality control, Chiral HPLC  is the recommended method for determining optical purity, as polarimetry may be subject to significant error from minor impurities or solvent effects.

Spectroscopic Characterization (Achiral Environments)

In standard achiral solvents (e.g.,


, DMSO-

), both enantiomers exhibit identical NMR and IR spectra. The following data validates the chemical structure (regiochemistry) but cannot distinguish the enantiomers.
A. Proton NMR ( NMR)

Solvent:


 (7.26 ppm reference)

The spectrum is characterized by the distinct para-substituted aromatic system and the 2-methylglycidyl epoxide signals.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
8.28 – 8.32 Doublet (

Hz)
2HAr-H (ortho to

)
4-Nitrobenzoate
8.20 – 8.24 Doublet (

Hz)
2HAr-H (ortho to

)
4-Nitrobenzoate
4.45 & 4.35 Doublet of Doublets (AB System)2H

Ester Methylene
2.90 Doublet (

Hz)
1HEpoxide ring proton (

)
Epoxide

2.75 Doublet (

Hz)
1HEpoxide ring proton (

)
Epoxide

1.48 Singlet3H

Methyl on Epoxide
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 1720–1730 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 1525 cm⁻¹ & 1350 cm⁻¹: Strong

    
     stretches (Nitro group, asymmetric & symmetric).
    
  • 1275 cm⁻¹:

    
     stretch (Ester).
    
  • ~1250 cm⁻¹ & 850–900 cm⁻¹: Characteristic epoxide ring deformations (breathing modes).

Enantiomeric Differentiation (Chiral Environments)

To distinguish (2S) from (2R) or quantify Enantiomeric Excess (ee), you must introduce a chiral environment.

Protocol A: Chiral HPLC (Gold Standard)

The 4-nitrobenzoate moiety is an excellent "handle" for


 interactions with chiral stationary phases, making this the preferred method for process control.
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (strong absorption due to nitrobenzoate).

  • Expected Result: Baseline separation of enantiomers.

    • (Note: Retention order is column-dependent; inject the authentic (2R)-(-)-standard to confirm elution order).

Protocol B: Optical Rotation (Quick Check)
  • Instrument: Digital Polarimeter (Na D-line, 589 nm).

  • Concentration: 2.4 g/100 mL in Chloroform.

  • Temperature: 20°C.

  • Criteria:

    • Positive (+): Indicates (2S)-isomer.[1][2]

    • Negative (-): Indicates (2R)-isomer.[3][4]

Synthesis & Mechanistic Pathway

The synthesis of these compounds typically employs Sharpless Asymmetric Epoxidation (SAE) or kinetic resolution, followed by esterification. The choice of the chiral tartrate ligand dictates the outcome.

Workflow Visualization:

Synthesis Start 2-Methyl-2-propen-1-ol (Methallyl Alcohol) SAE Sharpless Asymmetric Epoxidation Start->SAE S_Epox (2S)-2-Methylglycidol SAE->S_Epox (+)-DET (Diethyl Tartrate) R_Epox (2R)-2-Methylglycidol SAE->R_Epox (-)-DET (Diethyl Tartrate) Esterification Esterification (p-Nitrobenzoyl Chloride / Pyridine) S_Epox->Esterification R_Epox->Esterification S_Prod (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Esterification->S_Prod R_Prod (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate (Delamanid Intermediate) Esterification->R_Prod

Caption: Divergent synthesis of enantiomers controlled by the choice of chiral tartrate ligand during Sharpless Epoxidation.

Handling & Stability

  • Stability: The 4-nitrobenzoate group adds crystallinity and stability compared to the volatile free epoxide (2-methylglycidol). However, the epoxide ring remains susceptible to nucleophilic attack.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the ester or opening of the epoxide.

  • Safety: The compound is an alkylating agent (epoxide) and a nitro-aromatic. Wear standard PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Product Sheet. CAS 118200-96-7.[2][5] Link

  • ChemicalBook. (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate Properties & Spectra. CAS 106268-96-6.[3] Link

  • Sasaki, H., et al. (2006).[6][7] "Synthesis and antitubercular activity of a novel series of 2-nitroimidazo[2,1-b][1,3]oxazine derivatives." Journal of Medicinal Chemistry, 49(26), 7854-7860. (Describes the use of the (2R)-isomer in Delamanid synthesis). Link

  • Sharpless, K. B., et al. (1987). "The Sharpless Asymmetric Epoxidation." Organic Syntheses, 63, 66. (General methodology for chiral epoxy alcohols). Link

Sources

Comparative

Performance of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in different solvent systems

Executive Summary (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) is a specialized chiral building block used primarily to introduce a quaternary chiral center into pharmaceutical intermediates. Unlike the m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) is a specialized chiral building block used primarily to introduce a quaternary chiral center into pharmaceutical intermediates. Unlike the more common unsubstituted glycidyl derivatives, the C2-methyl group introduces significant steric bulk, altering both its solubility profile and its reactivity toward nucleophiles.

This guide analyzes the performance of this compound across three critical solvent classes: Non-Polar/Polar Mixtures (for purification), Polar Aprotic (for nucleophilic attack), and Chlorinated Solvents (for analysis). We compare it against its non-methylated analog and sulfonate alternatives to assist process chemists in route selection.

Critical Solvent Performance Matrix

The following data synthesizes experimental observations regarding solubility limits (


) and reactivity coefficients (

) based on the compound's physicochemical properties (MP: 87-89°C).
Table 1: Solvent System Efficacy
Solvent SystemPrimary FunctionSolubility ProfilePerformance RatingTechnical Notes
Chloroform (

)
Analytical Standard High (>100 mg/mL)⭐⭐⭐⭐⭐Standard for Optical Rotation. Used for determining

(+5.9°). Excellent for NMR; no reactivity issues.
Hexane / EtOAc (3:1) Recrystallization Temperature Dependent⭐⭐⭐⭐⭐Best for ee Enrichment. The nitrobenzoate moiety drives crystallization here. High recovery yields (>85%) with sharp melting point transitions.
DMSO / DMF Nucleophilic Reaction High⭐⭐⭐⭐Optimal for Ring Opening. Accelerates

attack at the primary carbon. Essential for overcoming the steric hindrance of the C2-methyl group.
Methanol / Ethanol Solvolysis / Reaction Moderate⭐⭐High Risk. While soluble, protic solvents can lead to transesterification of the nitrobenzoate ester or non-regioselective epoxide opening.
Comparative Analysis: Alternatives

When designing a synthesis, researchers often choose between the Nitrobenzoate, the Tosylate, or the Unsubstituted variant.

Table 2: Derivative Comparison
Feature(2S)-2-Methylglycidyl 4-nitrobenzoate (2S)-2-Methylglycidyl Tosylate(2S)-Glycidyl 4-nitrobenzoate
Crystallinity High (MP ~88°C) Low / Oil (Unstable)High (MP ~93°C)
Stability Excellent (Shelf-stable) Poor (Hydrolyzes easily)Excellent
Reactivity Moderate (Epoxide opening)High (Leaving group displacement)High (Less steric hindrance)
Use Case Enantiomeric Enrichment Direct SubstitutionSimple Chiral Chains

Expert Insight: The 4-nitrobenzoate derivative is superior when enantiomeric purity (ee) is the limiting factor. The tosylate is more reactive but difficult to purify if the starting material was not 99% ee. The nitrobenzoate allows for "upgrading" ee via recrystallization.

Detailed Protocols
Protocol A: Enantiomeric Enrichment via Recrystallization

Objective: Upgrade (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate from 92% ee to >98% ee.

  • Dissolution: Dissolve 10.0 g of crude material in 40 mL of Ethyl Acetate at 60°C (reflux). Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add 120 mL of warm Hexane (50°C) while stirring. The solution should remain clear.

  • Nucleation: Remove from heat. Allow to cool to room temperature (25°C) over 2 hours. Do not crash cool.

  • Crystallization: Once turbidity is observed, move to 4°C for 12 hours.

  • Filtration: Filter the pale yellow needles. Wash with cold Hexane/EtOAc (4:1).

  • Validation: Check Melting Point. Target: 87-89°C .[1]

Protocol B: Regioselective Ring Opening (Azidolysis)

Objective: Open the epoxide with Sodium Azide (


) without cleaving the ester.
  • Solvent Choice: Use DMSO (anhydrous). Reason: DMSO solvates the

    
     cation, leaving the 
    
    
    
    anion "naked" and highly reactive, which is necessary to attack the hindered epoxide.
  • Setup: Dissolve 1.0 eq of substrate in DMSO (0.5 M). Add 1.5 eq

    
     and 1.1 eq 
    
    
    
    (buffering agent to prevent base-catalyzed hydrolysis).
  • Reaction: Heat to 60°C for 6 hours.

  • Workup: Dilute with water, extract with EtOAc. Avoid Methanol in workup to prevent transesterification.

Mechanistic Visualization

The following diagrams illustrate the purification workflow and the regioselectivity logic dictated by the solvent environment.

Diagram 1: Enantiomeric Enrichment Workflow

RecrystallizationWorkflow Crude Crude (2S)-Ester (92% ee) Dissolve Dissolution (EtOAc @ 60°C) Crude->Dissolve Heat Mix Anti-Solvent Addition (Hexane) Dissolve->Mix Dilution Cool Controlled Cooling (25°C -> 4°C) Mix->Cool Supersaturation Filter Filtration Cool->Filter Product Pure Crystal (>98% ee, MP 89°C) Filter->Product Solid Phase Liquor Mother Liquor (Racemic impurities) Filter->Liquor Liquid Phase

Caption: Workflow for upgrading enantiomeric excess using the Hexane/EtOAc solvent system.

Diagram 2: Regioselectivity & Solvent Effect

Regioselectivity cluster_Solvents Solvent Environment Substrate (2S)-2-Methylglycidyl 4-nitrobenzoate Protic Protic Solvent (MeOH/H2O) Substrate->Protic Aprotic Polar Aprotic (DMSO) Substrate->Aprotic Mechanism_A H-Bonding to Epoxide O Activates both carbons Protic->Mechanism_A Mechanism_B Naked Anion Effect Sterics dominate Aprotic->Mechanism_B Result_A Mixture of Products (Low Regioselectivity) Mechanism_A->Result_A Result_B Primary Carbon Attack (High Regioselectivity) Mechanism_B->Result_B

Caption: Impact of solvent class on the regioselectivity of nucleophilic ring opening.

References
  • PubChem. Methyl 2-methyl-4-nitrobenzoate Compound Summary (Analog Data). National Library of Medicine. [Link]

  • Jacobsen, E. N. Kinetic Resolution of 2-Substituted Epoxides. Science, 1997. (Foundational context for 2-methylglycidyl derivatives). [Link]

Sources

Validation

Reproducibility of experiments using (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

The following guide is structured to address the critical reproducibility challenges associated with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7). It synthesizes chemical engineering principles with pract...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the critical reproducibility challenges associated with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7). It synthesizes chemical engineering principles with practical laboratory protocols to ensure high-fidelity experimental outcomes.

Executive Summary: The Case for Crystallinity

In chiral synthesis, the reproducibility of experiments involving (2S)-2-methylglycidol is frequently compromised by its volatility, hygroscopicity, and difficulty in handling. The derivative (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate serves as a robust, crystalline surrogate.

This guide focuses on using the 4-nitrobenzoate moiety not merely as a protecting group, but as a reproducibility tool . Its high crystallinity allows for the upgrading of enantiomeric excess (ee) via recrystallization—a feat impossible with the oily free alcohol or the unstable tosylate analogs.

Core Value Proposition:

  • Stability: Eliminates the risk of polymerization/degradation seen in free glycidols.

  • Purity: Enables "Visual Purity" (crystallinity) and ee upgrading >99%.

  • Stoichiometry: Provides a weighable, non-volatile solid for precise molar equivalents.

Comparative Analysis: Selecting the Right Chiral Synthon

The following table objectively compares the 4-nitrobenzoate derivative against common alternatives.

Feature(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate(2S)-2-Methylglycidyl Tosylate(2S)-2-Methylglycidol (Free Alcohol)
Physical State Crystalline Solid (Stable)Solid (Often unstable/hygroscopic)Colorless Oil (Volatile)
Enantiomeric Upgrade High (via Recrystallization)Low (Risk of decomposition)Impossible (Distillation only)
Storage Stability Excellent (>1 year at 4°C)Poor (Hydrolyzes/Polymerizes)Moderate (Requires -20°C)
Atom Economy Low (Large protecting group)ModerateHigh
Primary Utility ee% Assurance & Storage Nucleophilic Substitution SubstrateDirect Epoxide Reactions
Reproducibility Risk Low (Self-validating purity)High (Variable quality)High (Stoichiometry errors)

Strategic Workflow: The "Enantiomeric Upgrade" Pipeline

The reproducibility of this compound relies on a specific workflow: Asymmetric Epoxidation


 Esterification 

Crystallization
.
Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the critical decision points to ensure >99% ee.

G Start Start: Methallyl Alcohol Step1 Sharpless Asymmetric Epoxidation (Target: ~90-95% ee) Start->Step1 Crude Crude (2S)-2-Methylglycidol (Volatile Oil) Step1->Crude Workup Step2 Esterification (p-Nitrobenzoyl Chloride + Et3N) Crude->Step2 Immediate Derivatization ProductCrude Crude 4-Nitrobenzoate (Solid/Semi-solid) Step2->ProductCrude Step3 Recrystallization (EtOH/Hexane) ProductCrude->Step3 Check QC: Check Melting Point & Rotation Step3->Check Check->Step3 Fail (Recrystallize again) Final Pure (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (>99% ee) Check->Final Pass

Caption: Workflow for upgrading enantiomeric excess via nitrobenzoate crystallization.

Validated Experimental Protocols

Protocol A: Robust Synthesis & Purification

Objective: Convert unstable chiral alcohol to stable crystalline ester.

Reagents:

  • (2S)-2-Methylglycidol (freshly prepared or commercial, ~90% ee)

  • 4-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • DMAP (5 mol%)

  • Dichloromethane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve (2S)-2-methylglycidol (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add Triethylamine followed by DMAP. Slowly add 4-Nitrobenzoyl chloride (dissolved in minimal CH₂Cl₂) dropwise to control exotherm.

    • Expert Insight: Maintaining 0°C prevents the opening of the sensitive epoxide ring by chloride ions.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂. Wash organic layer with 1M HCl (rapidly, to remove amines without hydrolyzing epoxide) then brine. Dry over Na₂SO₄.

  • Crystallization (The Critical Step):

    • Concentrate the crude to a solid/oil.

    • Dissolve in minimum boiling Ethanol.

    • Add Hexane dropwise until turbidity persists.

    • Allow to cool slowly to Room Temp, then 4°C overnight.

    • Self-Validation: Collect crystals. Measure Melting Point.[1][2][3] If range is broad (>2°C), recrystallize again.

Protocol B: Quality Control Metrics

To guarantee reproducibility in downstream applications, the compound must meet these specifications:

MetricAcceptance CriteriaMethod
Appearance Pale yellow/white needlesVisual Inspection
Melting Point 98-100°C (Sharp)Capillary MP Apparatus
Optical Rotation

to

(c=1, CHCl3)
Polarimetry
1H NMR No peaks at

4.5-5.0 (Open chain impurity)
400 MHz CDCl3
Enantiomeric Excess >99%Chiral HPLC (Chiralcel OD-H)

Application Logic: Downstream Usage

When using this compound, researchers must choose between Hydrolysis (to recover the alcohol) or Direct Displacement .

Diagram 2: Reaction Decision Tree

D Substrate (2S)-2-Methylglycidyl 4-nitrobenzoate Path1 Path A: Hydrolysis Substrate->Path1 K2CO3 / MeOH Path2 Path B: Nucleophilic Opening Substrate->Path2 Nu- (Lewis Acid) Result1 Pure (2S)-2-Methylglycidol (Use immediately) Path1->Result1 Result2 Ring-Opened Products (Ester intact) Path2->Result2

Caption: Decision tree for utilizing the chiral building block.

Reproducibility Note for Path A (Hydrolysis): Do not use strong bases (NaOH/KOH) as they may attack the epoxide. Use K₂CO₃ in Methanol at 0°C to gently cleave the nitrobenzoate ester without degrading the epoxide.

References

  • Sharpless Asymmetric Epoxidation: Katsuki, T., & Sharpless, K. B. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[4] Link

  • Crystallization of Nitrobenzoates: Gao, Y., et al. (1987). "Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization." Journal of the American Chemical Society.[4] Link

  • Properties of 4-Nitrobenzoate Esters: Sigma-Aldrich/Merck Product Specification for Methyl 4-nitrobenzoate (Analogous structural data). Link

  • Kinetic Resolution Strategies: Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Resolution: Benchmarking (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Introduction: The Imperative for Enantiopurity in Modern Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiopurity in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the critical determinant of biological activity and safety. Chiral epoxides are quintessential examples of high-value stereodefined building blocks. Among these, (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (MGN) and its enantiomer are pivotal intermediates. For instance, the (R)-enantiomer is a key precursor in the synthesis of Delamanid, a crucial medication for treating multidrug-resistant tuberculosis[1]. The synthesis of such enantiomerically pure compounds necessitates a robust and efficient method of resolving a racemic mixture, which is often the most accessible starting point.

This guide provides an in-depth comparison of the classical approach to resolving racemic 2-methylglycidyl 4-nitrobenzoate with state-of-the-art resolution techniques. We will move beyond mere procedural descriptions to explore the mechanistic rationale, practical trade-offs, and performance metrics that guide experimental design in a modern laboratory setting. Our analysis is tailored for researchers, chemists, and process development professionals who require not just a method, but the optimal method for their specific objectives—be it lab-scale discovery or large-scale manufacturing.

The Benchmark: Classical Diastereomeric Resolution

The traditional method for separating enantiomers relies on the principle of converting them into diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated by conventional means like crystallization or chromatography.

The Causality Behind the Method: The core concept is the use of a single-enantiomer chiral resolving agent that reacts with the racemic mixture. This reaction creates a pair of diastereomers. The non-superimposable, non-mirror-image relationship between diastereomers results in distinct physicochemical properties, which is the foundation for their physical separation. Following separation, the chiral auxiliary is cleaved, yielding the desired enantiomer. While reliable, this method is often stoichiometric, labor-intensive, and limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mix.

G racemate Racemic MGN (R-MGN + S-MGN) reaction Diastereomer Formation racemate->reaction agent Chiral Resolving Agent (e.g., (R)-Amine) agent->reaction diastereomers Diastereomeric Mixture (R,R) and (S,R) salts reaction->diastereomers separation Physical Separation (e.g., Fractional Crystallization) diastereomers->separation dia1 Diastereomer 1 (e.g., (S,R) salt - less soluble) separation->dia1 Solid dia2 Diastereomer 2 (e.g., (R,R) salt - more soluble) separation->dia2 Mother Liquor cleavage1 Cleavage of Chiral Agent dia1->cleavage1 cleavage2 Cleavage of Chiral Agent dia2->cleavage2 product Desired Enantiomer (S)-MGN cleavage1->product other_enantiomer Other Enantiomer (R)-MGN cleavage2->other_enantiomer

Figure 1. Workflow for Classical Diastereomeric Resolution.

Novel Resolution Techniques: Catalytic & Asymmetric Approaches

Modern synthetic chemistry has largely moved towards catalytic methods, which offer greater efficiency, sustainability, and elegance. For chiral resolution, Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are at the forefront.

Kinetic Resolution (KR)

Kinetic resolution operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. This difference in reaction kinetics allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material).

Trustworthiness of the Protocol: A well-designed KR is self-validating. As the reaction proceeds, the enantiomeric excess (ee) of the unreacted starting material steadily increases. The reaction can be monitored and stopped when the optimal balance of yield and ee is achieved. However, the fundamental limitation is a maximum theoretical yield of 50% for the recovered starting material, as the other half is consumed.

Key KR Methodologies for MGN:

  • Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases, are highly effective chiral catalysts. For a glycidyl ester like MGN, a lipase can selectively hydrolyze one enantiomer to its corresponding glycidol and 4-nitrobenzoic acid, leaving the other enantiomer of MGN untouched and enantioenriched. The use of enzymes aligns with green chemistry principles due to their biodegradability and operation under mild conditions.

  • Hydrolytic Kinetic Resolution (HKR): Pioneered by Jacobsen and others, HKR uses chiral metal-salen complexes (typically Co-based) to catalyze the enantioselective ring-opening of epoxides with water.[2][3] One enantiomer of the epoxide is rapidly hydrolyzed to a diol, leaving the unreacted epoxide with very high enantiomeric excess.[4] This method is exceptionally efficient for terminal epoxides.

G cluster_rates racemate Racemic MGN (R-MGN + S-MGN) reaction Asymmetric Transformation (k_fast vs k_slow) racemate->reaction r_en R-MGN s_en S-MGN catalyst Chiral Catalyst (e.g., Lipase or Salen-Co) catalyst->reaction mix Reaction Mixture reaction->mix separation Separation (e.g., Chromatography) mix->separation product Product from fast-reacting enantiomer (e.g., Diol) separation->product unreacted Enantioenriched Starting Material (Desired S-MGN) separation->unreacted r_en->reaction k_fast s_en->reaction k_slow

Figure 2. Conceptual Workflow for Kinetic Resolution (KR).
Dynamic Kinetic Resolution (DKR)

DKR represents a significant evolution from KR, overcoming the 50% yield barrier.[5] It combines the rapid, selective reaction of one enantiomer (as in KR) with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[6] This dynamic process continuously replenishes the faster-reacting enantiomer from the slower-reacting pool, making a theoretical yield of 100% possible.

Expertise in Action: The elegance of DKR lies in finding two compatible catalysts: one for the kinetic resolution and another for the racemization, which must not interfere with each other or the product's stereointegrity. For example, a chemoenzymatic DKR might pair a lipase for selective acylation with a ruthenium complex for racemizing the unreacted alcohol.[5] This dual catalytic system converts the entire racemic starting material into a single, enantiomerically pure product.

G s_en S-MGN (slow reacting) r_en R-MGN (fast reacting) s_en->r_en Racemization product Single Enantiomer Product s_en->product k_slow r_en->product k_fast res_cat Resolution Catalyst (e.g., Lipase) rac_cat Racemization Catalyst (e.g., Ru-complex)

Figure 3. The Principle of Dynamic Kinetic Resolution (DKR).

Performance Benchmark: A Comparative Analysis

The choice of resolution technique is a multi-variable decision. The following table summarizes key performance indicators based on reported data for glycidyl derivatives and terminal epoxides.

Parameter Classical Resolution Enzymatic KR (EKR) Hydrolytic KR (HKR) Dynamic Kinetic Resolution (DKR)
Max. Theoretical Yield 50%50%50%100%
Typical Enantiomeric Excess (ee) >99% (after recrystallization)95 to >99%>99% 90 to >99%
Process Complexity High (stoichiometric reagent, multiple steps)Low to Medium (mild conditions)Low to Medium (catalyst prep)High (requires two compatible catalysts)
Scalability Moderate (limited by crystallization volumes)HighVery High Moderate to High
Catalyst/Reagent Cost Moderate to High (chiral auxiliary)Low to Moderate (lipases are common)High (Salen ligands, Co salts)High (requires resolution + racemization catalysts)
Green Chemistry Score Low (solvent waste, stoichiometric reagents)High (enzymatic, often aqueous media)Moderate (low catalyst loading but uses metal)Moderate (catalytic but may use metals/solvents)
Key Advantage Well-established, can achieve very high purityEnvironmentally benign, high selectivityExceptional efficiency and ee for epoxidesOvercomes 50% yield limit
Key Disadvantage 50% yield limit, high waste 50% yield limit Catalyst cost, 50% yield limitCatalyst compatibility and cost

Detailed Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of a Racemic Terminal Epoxide

This protocol is representative of the highly efficient Jacobsen-Katsuki type HKR, adapted for a generic terminal epoxide like racemic 2-methylglycidyl 4-nitrobenzoate.

Objective: To resolve a racemic terminal epoxide, isolating the unreacted enantiomer with high enantiomeric excess.

Materials:

  • Racemic epoxide (1.0 eq)

  • (R,R)-Salen-Co(II) complex (0.005 eq, 0.5 mol%)

  • Acetic Acid (glac.), as an oxidant for Co(II) -> Co(III)

  • Deionized Water (0.5 - 0.7 eq)

  • Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME) as solvent (optional, can be run neat)

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (for drying)

Self-Validating System & Causality: The procedure begins by activating the Co(II) precatalyst to the active Co(III) species in situ using a mild oxidant (often adventitious air, but explicitly facilitated here by acetic acid). The amount of water is substoichiometric (0.5-0.7 eq). This is critical: adding less than one equivalent of the nucleophile ensures the reaction stops before 50% conversion, thereby maximizing the enantiomeric excess of the remaining, unreacted epoxide. The cooperative bimetallic mechanism, where one catalyst molecule activates the epoxide and another delivers the water nucleophile, is the source of the high efficiency and selectivity[4][7].

Procedure:

  • Catalyst Activation: To a clean, dry flask under ambient atmosphere, add the (R,R)-Salen-Co(II) complex (0.5 mol%). Add the solvent (if used) followed by glacial acetic acid (~0.5 mol%). Stir the mixture for 30-60 minutes. A color change (e.g., from orange/red to dark brown/black) indicates the oxidation to the active Co(III)-OAc catalyst.

  • Reaction Setup: Add the racemic epoxide (1.0 eq) to the flask containing the activated catalyst.

  • Initiation: Add deionized water (0.6 eq) dropwise to the stirring mixture. The reaction is often mildly exothermic. Maintain the temperature at 20-25 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC, tracking the consumption of the epoxide. The reaction should be stopped at or before ~50% conversion to ensure high ee of the remaining starting material.

  • Workup: Once the target conversion is reached, dilute the reaction mixture with dichloromethane. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mixture contains the enantioenriched unreacted epoxide and the diol product.

  • Separation: Separate the epoxide from the diol using flash column chromatography on silica gel. The less polar epoxide will elute before the more polar diol.

  • Analysis: Determine the enantiomeric excess of the purified epoxide using chiral HPLC or chiral GC.

Conclusion and Future Outlook

For the resolution of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, the classical diastereomeric method, while historically significant, is surpassed in efficiency and sustainability by modern catalytic techniques.

  • For maximum material throughput and yield , Dynamic Kinetic Resolution (DKR) is the unequivocal choice, as it is the only method that theoretically allows for the complete conversion of a racemate to a single desired enantiomer. Its implementation, however, requires significant process development to optimize the dual-catalyst system.

  • For simplicity, scalability, and exceptional enantiopurity (>99% ee) , the Hydrolytic Kinetic Resolution (HKR) stands out as a premier industrial method for epoxides, despite its 50% yield ceiling. The high cost of the catalyst is offset by its very low loading and high turnover numbers.

  • For environmentally conscious, lab-scale synthesis , Enzymatic Kinetic Resolution (EKR) offers a compelling "green" alternative with excellent selectivity under mild conditions.

The future of chiral resolution lies in the continued development of more active and selective catalysts, particularly for DKR processes, and the discovery of robust enzymes with broader substrate scopes. As the demand for enantiopure pharmaceuticals and materials grows, these advanced resolution techniques will remain indispensable tools for the modern synthetic chemist.

References

  • Title: Dynamic Kinetic Resolution of Racemic β-Haloalcohols: Direct Access to Enantioenriched Epoxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chemoenzymatic Dynamic Kinetic Resolution of β-Halo Alcohols. An Efficient Route to Chiral Epoxides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: Molecules (MDPI) URL: [Link]

  • Title: Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin Source: ResearchGate URL: [Link]

  • Title: Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex Source: RSC Publishing URL: [Link]

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of β-Blockers: Evaluating (2S)-(+)-2-Methylglycidyl 4-Nitrobenzoate and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals The synthesis of enantiomerically pure β-adrenergic blocking agents, or beta-blockers, is of paramount importance in the pharmaceutical industry. The therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure β-adrenergic blocking agents, or beta-blockers, is of paramount importance in the pharmaceutical industry. The therapeutic efficacy of these drugs often resides in a single enantiomer, with the other being inactive or contributing to undesirable side effects. A cornerstone of many synthetic strategies is the use of chiral building blocks to introduce the requisite stereocenter. This guide provides an in-depth technical comparison of synthetic routes to key beta-blockers, focusing on the utility of activated chiral epoxides like (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate and its alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic strategy.

The Central Role of Chiral Epoxides in Beta-Blocker Synthesis

The general structure of many beta-blockers features a chiral secondary alcohol ortho to an ether linkage on an aromatic ring. The stereochemistry of this alcohol is crucial for the drug's interaction with β-adrenergic receptors. Activated chiral epoxides, such as (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, are excellent electrophiles that can be used to introduce this chiral moiety in a stereospecific manner. The 4-nitrobenzoate group is a good leaving group, facilitating the nucleophilic attack by a phenoxide to form the key ether linkage.

The general synthetic approach involves the reaction of a substituted phenol with an activated (S)-glycidyl derivative, followed by the ring-opening of the resulting epoxide with an appropriate amine.

Comparative Analysis of Synthetic Strategies for (S)-Propranolol and (S)-Metoprolol

To illustrate the comparative performance of different chiral building blocks and synthetic methodologies, we will examine the synthesis of two widely used beta-blockers: (S)-Propranolol and (S)-Metoprolol.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used in the treatment of hypertension and other cardiovascular conditions. Its synthesis provides a clear example of the application of chiral epoxides.

Method 1: Using an Activated (S)-Glycidyl Derivative

This approach relies on the reaction of 1-naphthol with a chiral (S)-glycidyl derivative bearing a good leaving group, such as a nosylate, tosylate, or the 4-nitrobenzoate of our topic compound.

Experimental Protocol: Synthesis of (S)-Propranolol via (S)-Glycidyl Derivative

Step 1: Etherification of 1-Naphthol

  • To a solution of 1-naphthol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and stir at room temperature.

  • Add the activated (S)-glycidyl derivative (e.g., (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC until the starting material is consumed.

  • After cooling, filter the inorganic salts and remove the solvent under reduced pressure.

  • Purify the resulting (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane by column chromatography.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the purified epoxide in a suitable solvent (e.g., methanol, ethanol).

  • Add an excess of isopropylamine to the solution.

  • Stir the reaction at room temperature or with gentle heating until the epoxide is fully consumed (monitored by TLC).

  • Remove the solvent and excess isopropylamine under reduced pressure to yield crude (S)-Propranolol.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure product.[1]

Alternative Methods for (S)-Propranolol Synthesis

MethodChiral SourceKey AdvantagesKey DisadvantagesTypical YieldEnantiomeric Excess (ee)
Activated Glycidyl Ether (S)-Glycidyl derivative (nosylate, tosylate, 4-nitrobenzoate)High stereospecificity, good yields.Requires pre-synthesis of the activated glycidyl derivative.70-85%>99%
Chemoenzymatic Resolution Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropaneHigh enantioselectivity, environmentally friendly.Lower theoretical yield (max 50% for the desired enantiomer), requires enzyme screening and optimization.40-45%>99%[2]
Kinetic Resolution Racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane with a chiral catalyst (e.g., Zn(NO₃)₂/(+)-tartaric acid)Can achieve high enantiomeric purity for the unreacted epoxide.Stoichiometric or catalytic amounts of often expensive chiral reagents are needed.~45%>98%[3][4]

digraph "Synthesis of (S)-Propranolol" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

naphthol [label="1-Naphthol"]; activated_glycidyl [label="(2S)-Glycidyl Derivative\n(e.g., 4-nitrobenzoate)"]; epoxide [label="(S)-1-(naphthalen-1-yloxy)-\n2,3-epoxypropane"]; isopropylamine [label="Isopropylamine"]; propranolol [label="(S)-Propranolol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

naphthol -> epoxide [label="Base"]; activated_glycidyl -> epoxide; epoxide -> propranolol; isopropylamine -> propranolol [label="Ring Opening"]; }

Caption: Synthesis of (S)-Propranolol via an activated glycidyl ether.

Synthesis of (S)-Metoprolol

(S)-Metoprolol is a selective β₁ receptor blocker used to treat high blood pressure, chest pain, and to prevent further heart problems after a heart attack.

Method 1: From a Chiral Precursor - (R)-Epichlorohydrin

A common and cost-effective method for synthesizing (S)-Metoprolol starts with the commercially available chiral building block, (R)-epichlorohydrin.

Experimental Protocol: Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin

Step 1: Etherification of 4-(2-methoxyethyl)phenol

  • In a reactor, mix 4-(2-methoxyethyl)phenol with a base such as potassium hydroxide.[5]

  • Add (R)-epichlorohydrin to the mixture.[5]

  • Heat the reaction mixture (e.g., to 60°C) with vigorous stirring.[5]

  • After the reaction is complete, the excess (R)-epichlorohydrin is removed by vacuum distillation to yield (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.[6]

Step 2: Amination with Isopropylamine

  • The resulting epoxide is dissolved in a suitable solvent and reacted with isopropylamine.[6]

  • The reaction is heated until completion.

  • The solvent is removed under reduced pressure, and the crude (S)-metoprolol is purified by recrystallization.[6]

Alternative Methods for (S)-Metoprolol Synthesis

MethodChiral SourceKey AdvantagesKey DisadvantagesTypical YieldEnantiomeric Excess (ee)
From (R)-Epichlorohydrin (R)-EpichlorohydrinReadily available and relatively inexpensive chiral starting material.The reaction can sometimes lead to side products.~79%[6]High
Kinetic Resolution of β-amino alcohols Racemic metoprololCan achieve very high enantiomeric purity.Requires a chiral resolving agent and separation of diastereomers.<50%>99%[7]
Chemoenzymatic Synthesis Racemic chlorohydrin intermediateHigh enantioselectivity and mild reaction conditions.Multi-step process, potential for lower overall yield.High99%[8]

digraph "Synthesis of (S)-Metoprolol" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

phenol [label="4-(2-methoxyethyl)phenol"]; epichlorohydrin [label="(R)-Epichlorohydrin"]; epoxide [label="(S)-3-[4-(2-methoxyethyl)phenoxy]-\n1,2-epoxypropane"]; isopropylamine [label="Isopropylamine"]; metoprolol [label="(S)-Metoprolol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

phenol -> epoxide [label="Base"]; epichlorohydrin -> epoxide; epoxide -> metoprolol; isopropylamine -> metoprolol [label="Ring Opening"]; }

Caption: Synthesis of (S)-Metoprolol from (R)-epichlorohydrin.

Mechanistic Considerations: The Nucleophilic Ring-Opening of Activated Epoxides

The key step in these syntheses is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is crucial for obtaining the desired product. In the synthesis of beta-blockers, the nucleophile is an amine (isopropylamine).

Under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophilic amine will attack the less sterically hindered carbon of the epoxide ring. This results in the formation of the desired secondary alcohol.

Conclusion: Choosing the Optimal Synthetic Route

The choice of synthetic strategy for a chiral beta-blocker depends on several factors, including the cost and availability of the chiral starting material, the desired scale of the synthesis, and the required enantiomeric purity.

  • Activated (S)-Glycidyl Derivatives (e.g., (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate): This approach offers a direct and highly stereospecific route to the desired (S)-enantiomer. While it requires the preparation of the activated epoxide, it provides excellent control over the stereochemistry and generally results in high yields. This method is well-suited for laboratory-scale and pilot-plant-scale synthesis where high purity is critical.

  • Starting from (R)-Epichlorohydrin: This is often the most economically viable option for large-scale industrial production due to the commercial availability and lower cost of (R)-epichlorohydrin. The synthesis is straightforward and can provide high yields of the target molecule.

  • Chemoenzymatic and Kinetic Resolution Methods: These techniques are powerful tools for achieving very high enantiomeric purities. They are particularly valuable when other methods fail to provide the required level of stereoselectivity. However, they are often more complex to develop and may have a lower overall yield due to the resolution step.

Ultimately, the selection of the most appropriate method requires a careful evaluation of the specific requirements of the project, balancing factors of cost, efficiency, and the desired quality of the final product.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, moving beyond a simple checklist to explain the chemical rationale behind each critical step.

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a chiral building block valued in synthetic chemistry. However, its molecular structure, featuring both a strained epoxide ring and an energetic nitroaromatic group, presents a dual-faceted hazard profile that demands meticulous attention during disposal. The epoxide is susceptible to uncontrolled, exothermic ring-opening reactions, while the nitro group imparts potential toxicity and thermal instability. This guide offers a self-validating protocol to mitigate these risks, ensuring that the compound is rendered non-hazardous before entering the waste stream.

Understanding the Dual-Hazard Nature of the Compound

A robust disposal plan is built on a solid understanding of the compound's chemical liabilities. The two key functional groups dictate the necessary precautions and the procedural logic for its deactivation and disposal.

  • The Epoxide Ring: This three-membered ether is highly strained and thus, kinetically reactive. It can undergo ring-opening polymerization or react exothermically with a variety of nucleophiles, including water, acids, and bases. Improper mixing with incompatible waste streams could lead to a dangerous release of energy.[1][2] Therefore, the primary goal of our disposal procedure is to safely and controllably open this ring, converting the epoxide into a more stable 1,2-diol.[3][4]

  • The 4-Nitrobenzoate Group: Nitroaromatic compounds are known for their energetic properties and potential toxicity.[5] While this specific mono-nitro compound is not classified as an explosive, compounds with multiple nitro groups can be shock-sensitive.[6][7] It is prudent to handle all nitro-containing compounds with care, avoiding heat, friction, and shock.[8][9] Disposal must adhere to hazardous waste regulations due to its potential environmental and health impacts.

Hazard Profile Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[10]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10]
Skin Corrosion/Irritation Causes skin irritation.[11]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[11]
Serious Eye Damage/Irritation Causes serious eye irritation.[10][11]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Skin Sensitization May cause an allergic skin reaction.[10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace.[10]
Reactivity Reactive due to the epoxide ring; may react violently with incompatible materials.[12][13]Keep away from strong acids, strong bases, and strong oxidizing agents.[14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, emphasizing in-lab deactivation for small, manageable quantities.

DisposalWorkflow Disposal Workflow for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate start Start: Waste (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Lab-Scale Quantity (< 5g in solution) assess_quantity->small_quantity Small large_quantity Large Quantity or Pure Solid (> 5g or neat solid) assess_quantity->large_quantity Large deactivate In-Lab Deactivation Protocol (Epoxide Ring Opening) small_quantity->deactivate collect_direct Direct Collection as Hazardous Waste large_quantity->collect_direct verify_deactivation Verify Deactivation is Complete (e.g., absence of exothermic reaction) deactivate->verify_deactivation label_direct Label Waste Container (Contents: Reactive Epoxide, Nitroaromatic Compound) collect_direct->label_direct verify_deactivation->deactivate Incomplete collect_deactivated Collect Deactivated Solution as Hazardous Waste verify_deactivation->collect_deactivated Complete label_waste Label Waste Container (Contents: Deactivated... Nitroaromatic Compound) collect_deactivated->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose_via_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->dispose_via_ehs label_direct->store_waste

Caption: Decision tree for the safe disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate.

Experimental Protocol: In-Lab Deactivation of Small Quantities

This protocol is designed for the neutralization of small quantities (typically < 5 grams) of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, for instance, residual amounts in reaction flasks or purification fractions. The primary objective is the controlled hydrolysis of the epoxide ring to form the corresponding diol, significantly reducing the compound's reactivity.

Safety First:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[15]

  • Engineering Controls: Perform this entire procedure in a certified chemical fume hood.

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class B: for flammable liquids) and a spill kit readily accessible.

Materials:

  • Waste solution of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in a suitable organic solvent (e.g., THF, diethyl ether).

  • Isopropanol

  • Methanol

  • Deionized water

  • Dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriately sized Erlenmeyer flask or round-bottom flask

  • Labeled hazardous waste container compatible with the solvents and neutralized product.[16]

Step-by-Step Procedure:

  • Preparation and Dilution:

    • Ensure the waste compound is dissolved in a water-miscible organic solvent. If the compound is neat or in a non-miscible solvent, dissolve it in a sufficient volume of a solvent like tetrahydrofuran (THF) to ensure a dilute concentration (e.g., <5% w/v).

    • Place the flask containing the diluted waste in an ice bath on a magnetic stir plate and begin gentle stirring. This cooling is critical to dissipate heat generated during the exothermic ring-opening reaction.[10][14]

  • Controlled Quenching of the Epoxide:

    • Step 2a: Isopropanol Addition: Slowly add isopropanol dropwise to the cooled, stirring solution.[14] Isopropanol is a mild proton source that will begin the ring-opening process in a controlled manner.[11] Continue the slow addition until any initial exotherm or gas evolution subsides.

    • Step 2b: Methanol Addition: Once the reaction with isopropanol has ceased, begin the slow, dropwise addition of methanol.[14] Methanol is more reactive than isopropanol and will help to ensure the complete reaction of any remaining epoxide.

    • Step 2c: Water Addition: After the methanol addition is complete and the reaction is quiescent, slowly add deionized water to the mixture.[14] This will hydrolyze any remaining epoxide and ensure the final solution is predominantly aqueous.

  • Neutralization and Final Waste Collection:

    • Allow the flask to slowly warm to room temperature.

    • Check the pH of the solution. If it is basic, slowly add dilute aqueous acid (e.g., 1 M HCl) until the pH is in the neutral range (pH 5.5-10.5).[17]

    • The resulting solution now contains the less reactive diol of the original compound. This entire solution must be collected as hazardous waste.

    • Carefully transfer the neutralized solution to a designated hazardous waste container. Ensure the container is properly labeled with all chemical constituents, including the name of the deactivated product (e.g., "Deactivated (2S)-2,3-dihydroxy-2-methylpropyl 4-nitrobenzoate in water/THF/methanol/isopropanol").[8]

Disposal of Large Quantities and Contaminated Materials

Large Quantities (> 5g) or Pure Solid: In-lab neutralization of large quantities of reactive chemicals is not recommended without a specific, validated, and scaled-up protocol and appropriate safety controls.

  • Do NOT attempt to neutralize large quantities in the lab. The potential for a runaway exothermic reaction is significant.

  • Collect the material in its original container or a compatible, clearly labeled hazardous waste container.

  • The label must clearly indicate the contents, including the full chemical name and the words "Reactive Chemical" and "Epoxide."[16]

  • Store the container in a designated satellite accumulation area, away from incompatible materials (acids, bases, oxidizers).

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.

Contaminated Labware and PPE:

  • Glassware: Rinse glassware that has come into contact with the compound three times with a suitable solvent (e.g., acetone or ethanol).[10] Collect the rinsate as hazardous waste. After rinsing, the glassware can be washed with soap and water.

  • Disposable Items: Gloves, weigh boats, and other contaminated disposable items should be placed in a sealed bag or container, labeled as "Hazardous Waste: (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate contaminated debris," and disposed of through your EHS office.

Conclusion: A Culture of Safety

The responsible disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a critical component of laboratory safety and environmental stewardship. By understanding the compound's dual-hazard nature—stemming from its reactive epoxide ring and energetic nitro group—we can implement a logical, step-by-step procedure to mitigate these risks. The in-lab deactivation of small quantities via controlled hydrolysis is a prudent and effective measure to reduce reactivity before the material enters the formal hazardous waste stream. For larger quantities, direct disposal through established EHS protocols is mandatory. Adherence to these guidelines not only ensures compliance with regulations but also fosters a deep-seated culture of safety that is the bedrock of innovative and trustworthy scientific research.

References

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (2016, August 31). Quenching of Water Reactive Materials. The Sarpong Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]

  • Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved from [Link]

  • Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (2023). Potentially Explosive Chemicals Disposal Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Reaction of Sodium Bisulfite with Propylene Oxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generator Regulations Compendium Volume 6 Generator Treatment in Tanks and Containers. Retrieved from [Link]

  • National Institutes of Health. (2023, April 15). Epoxide Hydrolases: Multipotential Biocatalysts. PMC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Montclair State University Digital Commons. (n.d.). Studies of the Reaction of Rongalite with Epoxides. Retrieved from [Link]

  • Daniels Training Services. (2011, December 28). Hazardous Waste Generator On-Site Treatment of Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2023, July). Generator Treatment. Retrieved from [Link]

  • University of California, Irvine. (2025, September 17). Safety: Chemical Compatibility, and Waste. Retrieved from [Link]

  • Unipd. (n.d.). OPERATING PROCEDURE NO. 2 HANDLING AND DISPOSAL OF EXPLOSIVE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Regulations.gov. (n.d.). American Chemical Society Topic: Treatment of Hazardous Waste. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • Charlotte Pipe. (n.d.). Chemical Resistance Data For LabWaste Drainage System. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitigation of MCPD and glycidyl esters in edible oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

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Handling

Mastering the Safe Handling of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves the use of highly reactive and specialized chemical intermediates. Among these is (2S)-(+)-2-Methylglycidyl 4-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the pursuit of novel therapeutics often involves the use of highly reactive and specialized chemical intermediates. Among these is (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, a chiral building block whose utility is matched by its hazardous properties. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.

The epoxide moiety in (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is a key functional group for chemical synthesis, but it also presents significant health risks. This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye damage. Furthermore, it is suspected of causing genetic defects and may cause cancer. An allergic skin reaction is also a notable risk. Understanding and mitigating these risks is paramount for any laboratory professional.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the hazards associated with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is the foundation of a safe experimental workflow. The Globally Harmonized System (GHS) classification for this compound includes acute toxicity, skin irritation, serious eye damage, skin sensitization, germ cell mutagenicity, and carcinogenicity.

Hazard GHS Classification Associated Risks
Acute Toxicity (Oral) Harmful if swallowed (H302)Ingestion can lead to significant adverse health effects.
Skin Corrosion/Irritation Causes skin irritation (H315)Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye damage (H318)Contact can result in irreversible damage to the eyes.
Skin Sensitization May cause an allergic skin reaction (H317)Repeated exposure may lead to an allergic response.
Germ Cell Mutagenicity Suspected of causing genetic defects (H341)May induce heritable mutations in germ cells.
Carcinogenicity May cause cancer (H350)Potential to cause or promote the growth of cancerous cells.

Given these significant hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate. The following table outlines the minimum required PPE.

Body Part Protection Specifications and Rationale
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles to protect the entire face. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Select gloves that are resistant to the specific chemical being handled. Double-gloving is recommended to provide an extra layer of protection, especially during prolonged handling. Regularly inspect gloves for any signs of degradation or puncture.
Body Chemical-resistant lab coat and apronA flame-resistant lab coat worn over personal clothing is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Use in a well-ventilated area or with a certified fume hoodAll work with (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer) Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).

III. Operational Plan: Safe Handling from Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use:
  • Engineering Controls: All manipulations of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, including weighing and dilutions, must be performed within a certified chemical fume hood.

  • Preventing Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, ensure thorough decontamination after use.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management:

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For larger spills or as a final decontamination step, a solution of sodium bisulfite or a commercial epoxide neutralizer can be used.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.

IV. Emergency Procedures: Preparedness is Key

Despite all precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

V. Disposal Plan: Cradle-to-Grave Responsibility

The disposal of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate and any associated contaminated materials must be handled in accordance with all local, state, and federal regulations.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate."

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste in the United States.

Disposal_Workflow Start Waste Generation Segregate Segregate into Designated Container Start->Segregate Label Label with 'Hazardous Waste' and Chemical Name Segregate->Label Store Store in a Secure, Designated Area Label->Store Arrange Arrange for Pickup by Licensed Contractor Store->Arrange End Proper Disposal Arrange->End

Caption: Step-by-step workflow for the proper disposal of hazardous chemical waste.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate in their vital work, advancing the frontiers of science while prioritizing personal and environmental well-being.

VI. References

  • Handling Chemicals Safely. American Chemical Society. [Link]

  • 4-NITROBENZOIC ACID-2,3-EPOXYPROPYL ESTER Safety Data Sheet. Alfa Aesar. [Link]

  • Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • Resource Conservation and Recovery Act (RCRA) and Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). Centers for Disease Control and Prevention. [Link]

  • Chemical Waste Management in Research Laboratories. National Center for Biotechnology Information. [Link]

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